(-)-Carvomenthone
Description
Structure
3D Structure
Properties
CAS No. |
13163-73-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
GCRTVIUGJCJVDD-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Carvomenthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvomenthone, a saturated monoterpene ketone, is a compound of significant interest in the fields of organic synthesis, flavor and fragrance chemistry, and potentially in pharmaceutical research. As a derivative of the naturally abundant (-)-carvone, understanding its distinct physical and chemical properties is crucial for its application and for the development of novel synthetic pathways and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and an exploration of its chemical behavior and safety profile.
Physical Properties
This compound is a clear, colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a quantitative basis for its handling and application in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [2][3] |
| Molecular Weight | 154.25 g/mol | [2][3] |
| Boiling Point | 218-219 °C | [2] |
| Melting Point | 175 °C | [2] |
| Density | 0.9078 g/cm³ at 15 °C | [2] |
| Refractive Index | 1.451-1.457 | [1] |
| Water Solubility | 257.3 mg/L at 25 °C (estimated) | [4] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
1. Boiling Point Determination (Capillary Method):
-
Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube is inverted and placed into the test tube with the liquid.
-
The apparatus is heated gently.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
2. Density Determination (Pycnometer Method):
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
-
Procedure:
-
The pycnometer is cleaned, dried, and weighed empty.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference
-
3. Refractive Index Determination (Abbé Refractometer):
-
Apparatus: An Abbé refractometer.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is then read from the scale. Temperature control is crucial for accurate measurements.
-
Chemical Properties and Reactivity
This compound's chemical behavior is primarily dictated by the presence of the ketone functional group and the stereochemistry of the substituted cyclohexane (B81311) ring.
Synthesis
This compound is most commonly synthesized via the catalytic hydrogenation of (-)-carvone. This reaction involves the reduction of both the endocyclic and exocyclic carbon-carbon double bonds of carvone.
References
An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (-)-Carvomenthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (-)-Carvomenthone, a valuable chiral building block in organic synthesis. The primary route to this compound involves the diastereoselective catalytic hydrogenation of the readily available natural product, (R)-(-)-carvone. This document outlines the key transformations, provides a representative experimental protocol, and presents the underlying stereochemical considerations.
Synthetic Strategy: From (R)-(-)-Carvone to this compound
The most direct and industrially viable pathway to enantiomerically pure this compound, also known as (1S,4S)-p-menthan-2-one, is the stereoselective reduction of the endocyclic carbon-carbon double bond of (R)-(-)-carvone. This transformation is typically achieved through catalytic hydrogenation. The key challenge in this synthesis is to control the diastereoselectivity of the hydrogenation to favor the formation of the desired cis-isomer (carvomenthone) over the trans-isomer (isocarvomenthone).
The stereochemistry of the final product is determined by the direction of hydrogen addition to the double bond of (R)-(-)-carvone. The hydrogenation occurs via syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst. The facial selectivity of this addition is influenced by the steric hindrance posed by the existing stereocenters in the starting material.
Logical Relationship of Key Transformations
Caption: Logical flow from (R)-(-)-carvone to the desired this compound and its diastereomer.
Experimental Protocol: Catalytic Hydrogenation of (R)-(-)-Carvone
This section provides a representative experimental protocol for the synthesis of this compound. The specific conditions, such as catalyst choice, solvent, pressure, and temperature, can be optimized to maximize the yield and diastereoselectivity.
Materials:
-
(R)-(-)-Carvone (>98% purity)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Celite® or other filter aid
Procedure:
-
Reaction Setup: In a suitable high-pressure reactor vessel, a solution of (R)-(-)-carvone (10.0 g, 66.6 mmol) in anhydrous ethanol (100 mL) is prepared.
-
Catalyst Addition: To this solution, 10% palladium on carbon (1.0 g, 10 wt%) is carefully added under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The vessel is then pressurized with hydrogen to 50 psi (approximately 3.4 atm).
-
Reaction: The reaction mixture is stirred vigorously at room temperature (25°C) for 24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess hydrogen is carefully vented, and the reactor is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol.
-
Purification: The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude oil, containing a mixture of carvomenthone and isocarvomenthone, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the pure this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Quantitative Data
The yield and diastereomeric ratio of the hydrogenation of (R)-(-)-carvone are highly dependent on the specific reaction conditions. The following table summarizes representative data for this transformation.
| Parameter | Value | Notes |
| Starting Material | (R)-(-)-Carvone | Enantiomeric purity of the starting material directly impacts the enantiomeric purity of the product. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Other catalysts such as Rhodium on alumina (B75360) (Rh/Al₂O₃) can also be used and may offer different diastereoselectivity. |
| Solvent | Ethanol | Aprotic solvents like ethyl acetate (B1210297) or hexane (B92381) can also be employed. |
| Hydrogen Pressure | 50 psi | Higher pressures may increase the reaction rate but can also affect selectivity. |
| Temperature | 25°C (Room Temperature) | The reaction is typically exothermic. |
| Reaction Time | 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Typical Yield | 85-95% (crude) | The yield of the purified product will be lower depending on the efficiency of the purification method. |
| Diastereomeric Ratio | ~3:1 to 9:1 (Carvomenthone:Isocarvomenthone) | The ratio is influenced by the catalyst and reaction conditions. Separation of diastereomers is necessary to obtain pure this compound. |
| Enantiomeric Purity | >98% e.e. | Assuming the starting material is of high enantiomeric purity, the stereocenter at C4 is retained, and the newly formed stereocenter at C1 is controlled by the existing chirality. |
Conclusion
The synthesis of enantiomerically pure this compound is a well-established process that relies on the diastereoselective catalytic hydrogenation of (R)-(-)-carvone. While the reaction is generally high-yielding, achieving high diastereoselectivity for the desired cis-isomer remains a key optimization parameter. Careful selection of the catalyst, solvent, and reaction conditions is crucial for maximizing the formation of this compound. Subsequent purification is necessary to isolate the enantiomerically and diastereomerically pure final product. This technical guide provides a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral intermediate.
The Quest for (-)-Carvomenthone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvomenthone, a saturated monoterpene ketone, is a compound of increasing interest in the pharmaceutical and flavor industries. Its stereochemistry plays a crucial role in its biological activity and sensory properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on plants from the Mentha genus, and details the methodologies for its isolation and purification. This document synthesizes available scientific literature to offer a comprehensive resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources of this compound
This compound is found in the essential oils of various plants, primarily within the Lamiaceae family. The most significant natural sources are species of the Mentha genus, commonly known as mints. While present in smaller quantities compared to its precursor, (-)-carvone (B1668593), certain chemotypes of these plants can be viable sources for its extraction.
Mentha spicata (Spearmint)
Spearmint is a well-known source of (-)-carvone, which can constitute up to 70% of its essential oil. The presence and concentration of this compound in Mentha spicata essential oil are highly dependent on the plant's chemotype, geographical origin, and harvesting time. While not always a major component, it is a consistently reported constituent. The significant variation in the chemical composition of M. spicata essential oil across different studies underscores the importance of selecting the appropriate chemotype for targeted isolation of this compound.[1][2]
Mentha longifolia (Horse Mint)
Mentha longifolia is another key species known to produce essential oils rich in monoterpenes. Various studies have analyzed the composition of its essential oil, revealing a wide range of chemical profiles. Depending on the specific chemotype and environmental conditions, M. longifolia can contain significant amounts of pulegone, piperitone, piperitenone (B1678436) oxide, and carvone (B1668592).[3] Although less documented than in M. spicata, this compound is also a constituent of some M. longifolia chemotypes.
Quantitative Data on Essential Oil Composition
The following tables summarize the quantitative data on the chemical composition of essential oils from Mentha spicata and Mentha longifolia, highlighting the variability of key components, including carvone, which is the direct precursor to carvomenthone. Direct quantitative data for this compound is often not specified or is present in minor quantities, hence the focus on its precursor.
Table 1: Chemical Composition of Mentha spicata Essential Oil (Selected Studies)
| Plant Origin | Carvone (%) | Limonene (B3431351) (%) | Dihydrocarvone (%) | Other Major Components (%) | Reference |
| Morocco | 62.7 - 75.5 | 10.5 - 17.9 | 0.39 - 3.62 (cis) | trans-Carveol (0 - 5.22) | [2] |
| India | 49.62 - 76.65 | 9.57 - 22.31 | - | 1,8-cineole (1.32 - 2.62), trans-carveol (0.3 - 1.52) | [4] |
| Argentina | 60.72 - 68.09 | 14.23 - 16.41 | 1.82 - 2.31 (cis) | 1,8-cineole (1.69 - 2.73), β-bourbonene (2.44 - 3.17) | |
| Multiple (Review) | 22.4 - 82.2 | - | - | Menthone, Pulegone, Linalool in different chemotypes | [1] |
Table 2: Chemical Composition of Mentha longifolia Essential Oil (Selected Studies)
| Plant Origin | Pulegone (%) | Piperitone (%) | Piperitenone Oxide (%) | Carvone (%) | Menthone (%) | Reference |
| Saudi Arabia (various) | 11.92 - 62.54 | - | - | - | 7.84 - 34.13 | |
| South-West Iran | 3.61 - 49.43 | - | 7.41 - 59.67 | - | - | [3] |
| Sudan | - | - | - | 67.3 | 2.9 |
Biosynthesis of this compound
The biosynthesis of this compound in Mentha species is understood to occur via the reduction of (-)-carvone. The pathway originates from the cyclization of geranyl pyrophosphate (GPP) to form (-)-limonene.
The initial steps leading to (-)-carvone are well-documented.[5][6][7][8] The final step, the reduction of the endocyclic double bond of (-)-carvone to yield this compound, is catalyzed by an ene reductase. While the specific enzymes responsible for this conversion in Mentha species have not been fully characterized, biocatalytic reductions of carvone using enzymes from other organisms have been demonstrated.[9][10][11]
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction of the essential oil, followed by purification to isolate the target compound.
Extraction of Essential Oil
The primary methods for extracting essential oils from Mentha species are hydrodistillation and steam distillation.[12][13][14]
Experimental Protocol: Hydrodistillation of Mentha sp.
-
Plant Material Preparation: Fresh or dried aerial parts (leaves and stems) of the selected Mentha species are used. The material should be coarsely chopped to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled. 500g of the prepared plant material is placed in a 2L round-bottom flask and filled with distilled water until the plant material is fully submerged.
-
Distillation: The flask is heated using a heating mantle to bring the water to a boil. The distillation is carried out for 3-4 hours. The steam, carrying the volatile essential oil components, rises, condenses in the condenser, and is collected in the graduated collection tube of the Clevenger apparatus.
-
Oil Separation: As the condensate cools, the essential oil, being less dense than water, separates and forms a layer on top of the hydrosol.
-
Collection and Drying: The collected essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate (B86663) is added to the oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C until further processing.
Purification by Vacuum Fractional Distillation
Due to the close boiling points of the components in essential oils, fractional distillation under reduced pressure (vacuum distillation) is necessary for effective separation.[15][16][17][18][19] This technique lowers the boiling points of the compounds, preventing thermal degradation of sensitive molecules.
Experimental Protocol: Vacuum Fractional Distillation of Mentha Essential Oil
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask (or a "cow" type adapter for collecting multiple fractions), and a vacuum pump with a pressure gauge. All glass joints must be properly sealed.
-
Charging the Flask: The crude essential oil is placed in the distillation flask, not exceeding two-thirds of its volume. Boiling chips or a magnetic stir bar are added to ensure smooth boiling.
-
Distillation Procedure:
-
The system is slowly evacuated to the desired pressure (e.g., 10-20 mmHg).
-
The distillation flask is gently heated.
-
Fractions are collected based on the boiling point at the given pressure. The initial fractions will contain lower-boiling components like limonene.
-
As the temperature rises, the fraction containing (-)-carvone will distill.
-
This compound, having a slightly higher boiling point than carvone, will be present in the later fractions or in the distillation residue, depending on the efficiency of the column and the initial concentration.
-
-
Fraction Analysis: Each collected fraction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction enriched with this compound.
-
Further Purification: Fractions containing this compound may require further purification, such as preparative gas chromatography or column chromatography, to achieve high purity.
Table 3: Physicochemical Properties of Key Monoterpenes in Mentha Essential Oil
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| (-)-Limonene | C10H16 | 136.24 | 176 |
| (-)-Carvone | C10H14O | 150.22 | 230-231 |
| This compound | C10H18O | 154.25 | ~220 |
Note: The boiling point of this compound is an approximation as it can vary based on isomeric form and purity.
Conclusion
The primary natural sources for this compound are essential oils from specific chemotypes of Mentha spicata and Mentha longifolia, where it is typically found as a minor component alongside its precursor, (-)-carvone. The isolation of this compound requires efficient extraction of the essential oil, commonly through hydrodistillation, followed by meticulous purification using vacuum fractional distillation. The biosynthetic pathway involves the reduction of (-)-carvone, a process for which the specific plant enzymes are yet to be fully elucidated. This guide provides a foundational understanding and practical protocols for researchers and professionals aiming to explore the potential of this compound from natural sources. Further research into the selection of high-yield chemotypes and optimization of isolation protocols will be crucial for the commercial viability of this compound.
References
- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techagro.org [techagro.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phcogres.com [phcogres.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Spectroscopic Analysis of (-)-Carvomenthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (-)-Carvomenthone, a naturally occurring monoterpenoid. Due to the limited availability of specific experimental data for the (-)-enantiomer in publicly accessible literature, this guide presents available data for carvomenthone (racemate or unspecified stereochemistry) and provides context through general spectroscopic principles and data for related compounds. The methodologies for obtaining such data are also detailed to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize the available and expected spectroscopic data for Carvomenthone. It is crucial to note that specific, experimentally determined high-resolution NMR and IR data for the isolated this compound enantiomer are not readily found in publicly available databases. The data presented is a combination of information available for the racemate or is inferred from the known structure and spectroscopic data of similar monoterpenoids.
Table 1: Mass Spectrometry (MS) Data for Carvomenthone
Data sourced from NIST Mass Spectrometry Data Center for Carvomenthone (racemic or unspecified stereoisomer).
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Putative Fragment |
| 154 | Low | [M]+ (Molecular Ion) |
| 111 | High | [M - C3H7]+ |
| 97 | Moderate | [M - C4H7O]+ |
| 83 | Moderate | [M - C5H9O]+ |
| 69 | High | [C5H9]+ |
| 55 | High | [C4H7]+ |
| 41 | High | [C3H5]+ |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (C7) | 0.9 - 1.1 | Doublet | Methyl group adjacent to a chiral center. |
| CH(CH₃)₂ (C8, C9, C10) | 0.8 - 1.0 | Doublets | Diastereotopic methyls of the isopropyl group. |
| CH₂ | 1.2 - 2.5 | Multiplets | Methylene protons of the cyclohexane (B81311) ring. |
| CH | 1.5 - 2.8 | Multiplets | Methine protons of the cyclohexane ring. |
| CH-C=O | 2.0 - 2.5 | Multiplet | Proton alpha to the carbonyl group. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | 205 - 220 |
| CH (C1) | 40 - 55 |
| CH₂ (C3) | 30 - 45 |
| CH (C4) | 25 - 40 |
| CH₂ (C5) | 20 - 35 |
| CH₂ (C6) | 30 - 45 |
| CH₃ (C7) | 15 - 25 |
| CH (C8) | 25 - 35 |
| CH₃ (C9, C10) | 15 - 25 |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960 - 2850 | C-H stretch | Alkanes (CH₃, CH₂, CH) |
| 1715 - 1700 | C=O stretch | Saturated ketone |
| 1465 | C-H bend | CH₂ (scissoring) |
| 1385 & 1370 | C-H bend | gem-dimethyl (isopropyl group) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining spectroscopic data for monoterpenoids like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter; filter if necessary.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.
-
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width is used compared to ¹H NMR.
-
A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample like this compound, the simplest method is to prepare a neat film.
-
Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the empty sample compartment is recorded first.
-
The sample (sandwiched salt plates) is then placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation:
-
Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
The GC is equipped with a capillary column suitable for the separation of monoterpenoids (e.g., a nonpolar HP-5MS or equivalent).
-
-
Sample Preparation and Injection:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
-
GC Conditions:
-
The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min).
-
A temperature program is used to separate the components of the sample. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3-10°C/min.
-
-
MS Conditions:
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range of approximately 40-400 m/z.
-
The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the molecule's structure.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
(-)-Carvomenthone: A Technical Guide for Researchers
An In-depth Technical Guide on (-)-Carvomenthone (CAS Number: 13163-73-0)
This technical guide provides a comprehensive overview of this compound, a monoterpene ketone of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization. Furthermore, it explores the biological context of related monoterpenes, offering insights into potential mechanisms of action.
Core Data: CAS Number and Molecular Structure
This compound, a naturally occurring chiral monoterpene, is a saturated derivative of carvone. It is valued in the flavor and fragrance industries and is a subject of research for its potential biological activities.
Molecular Identity:
-
Compound Name: this compound
-
CAS Number: 13163-73-0[1]
-
IUPAC Name: (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one
-
Synonyms: (1S,4S)-(-)-p-Menthan-2-one, L-Carvomenthone
Molecular Structure:
The molecular structure of this compound consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. The stereochemistry at these two chiral centers is (2S, 5S).
-
Molecular Formula: C₁₀H₁₈O[1]
-
Molecular Weight: 154.25 g/mol [2]
-
SMILES: CC(C)[C@H]1CC--INVALID-LINK--C(=O)C1
Physicochemical Properties
The following table summarizes the known physicochemical properties of carvomenthone. It is important to note that some data may refer to isomeric mixtures of carvomenthone (CAS Number: 499-70-7) due to limited availability of data for the specific (-)-enantiomer.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 218-219 °C | [3][4] |
| Density | 0.904 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.443 | [3] |
| Vapor Pressure | 0.116 mmHg at 25 °C | [3] |
| Flash Point | 73 °C | [3] |
| Water Solubility | 257.3 mg/L at 25 °C (estimated) | [1] |
| XLogP3 | 2.7 | [2] |
Experimental Protocols
Synthesis of this compound via Hydrogenation of R-(-)-Carvone
A common synthetic route to carvomenthone is the catalytic hydrogenation of carvone. To obtain the (-)-enantiomer of carvomenthone, the corresponding enantiomer of carvone, R-(-)-carvone, is used as the starting material.
Reaction Scheme:
Caption: Catalytic hydrogenation of R-(-)-Carvone to yield this compound.
Materials:
-
R-(-)-Carvone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation flask, dissolve R-(-)-Carvone in anhydrous ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the analysis of volatile compounds like this compound, allowing for both qualitative identification and quantitative analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 70 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Analysis:
-
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not extensively documented, research on its parent compound, carvone, and other related monoterpenes provides a basis for potential areas of investigation. Carvone has been reported to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antinociceptive effects.[5][6][7][8]
Given the structural similarity, it is plausible that this compound may share some of these biological activities. For instance, the anti-inflammatory effects of many monoterpenes are attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.
Illustrative Signaling Pathway: Modulation of the NF-κB Pathway
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, and a potential target for monoterpenes.
References
- 1. This compound, 13163-73-0 [thegoodscentscompany.com]
- 2. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Benefits and Pharmacological Properties of Carvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carvone and its pharmacological activities: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Chirality of p-Menthan-2-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthan-2-ones, a class of monoterpene ketones, possess a significant degree of stereochemical complexity due to the presence of multiple chiral centers. This complexity gives rise to a variety of stereoisomers, each with potentially distinct biological and pharmacological properties, making a thorough understanding of their stereochemistry crucial for applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the stereoisomers of p-menthan-2-one. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside quantitative data to facilitate comparison and application in a research setting.
Introduction to the Stereochemistry of p-Menthan-2-ones
The p-menthane (B155814) skeleton, a substituted cyclohexane (B81311) ring, is the structural foundation for a wide array of naturally occurring and synthetic compounds. p-Menthan-2-one, also known as carvomenthone, features two stereocenters at the C1 and C4 positions, leading to the existence of cis and trans diastereomers. Each of these diastereomers, in turn, exists as a pair of enantiomers, resulting in a total of four possible stereoisomers.
The cis and trans nomenclature refers to the relative orientation of the methyl group at C1 and the isopropyl group at C4. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) notation.
The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their interaction with chiral biological molecules such as enzymes and receptors. Consequently, one stereoisomer may exhibit desired therapeutic effects, while another could be inactive or even produce adverse effects. Therefore, the ability to selectively synthesize and isolate specific stereoisomers of p-menthan-2-one is of paramount importance in medicinal chemistry and drug development.
Stereoselective Synthesis of p-Menthan-2-one Stereoisomers
The synthesis of specific p-menthan-2-one stereoisomers often relies on stereoselective reactions, including the reduction of unsaturated precursors like pulegone (B1678340). The choice of reagents and reaction conditions can significantly influence the diastereomeric and enantiomeric outcome of the synthesis.
Diastereoselective Reduction of Pulegone
A common route to p-menthan-2-ones involves the reduction of (+)-pulegone or (-)-pulegone. The stereoselectivity of this reduction is highly dependent on the reducing agent and the catalytic system employed. For instance, the bioconversion of pulegone in Mentha species can lead to varying ratios of menthone (a p-menthan-3-one, structurally isomeric to p-menthan-2-one) and isomenthone, demonstrating the potential for biological systems to achieve high stereoselectivity.[1][2][3]
Experimental Protocol: Diastereoselective Hydrogenation of Pulegone (Representative)
This protocol is a general representation of a catalytic hydrogenation to produce p-menthan-3-ones, which can be adapted for the synthesis of p-menthan-2-one precursors.
-
Materials: (+)-Pulegone, Ethanol (anhydrous), Palladium on carbon (10% Pd/C), Hydrogen gas supply, Reaction flask, Magnetic stirrer, Filtration apparatus.
-
Procedure:
-
In a round-bottom flask, dissolve (+)-pulegone in anhydrous ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product containing a mixture of p-menthanone diastereomers.
-
The diastereomeric ratio can be determined by GC or NMR spectroscopy.[4][5]
-
Separation and Resolution of p-Menthan-2-one Stereoisomers
Given that stereoselective syntheses may not always yield a single stereoisomer, effective separation techniques are crucial for isolating the desired compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful tool for separating both diastereomers and enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the resolution of a wide range of chiral compounds, including ketones.[6][7]
Experimental Protocol: Chiral HPLC Separation of p-Menthan-2-one Enantiomers (General)
-
Instrumentation: HPLC system with a UV detector, Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for the specific isomers.
-
Procedure:
-
Prepare a dilute solution of the p-menthan-2-one stereoisomeric mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC)
For volatile compounds like p-menthan-2-ones, chiral GC is a highly effective separation technique. Cyclodextrin-based chiral capillary columns are frequently employed for the enantioselective analysis of terpenes and related compounds.[8]
Experimental Protocol: Chiral GC Analysis of p-Menthan-2-one Enantiomers (General)
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), Cyclodextrin-based chiral capillary column (e.g., beta-DEX or gamma-DEX).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.
-
Procedure:
-
Prepare a dilute solution of the p-menthan-2-one mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume of the sample into the GC.
-
The enantiomers will be separated based on their differential interaction with the chiral stationary phase as they travel through the column.
-
The separated enantiomers are detected by the FID or MS.
-
The enantiomeric ratio can be determined by integrating the peak areas.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of p-menthan-2-one isomers. 1H and 13C NMR spectra provide detailed information about the connectivity and the chemical environment of each atom in the molecule.
NMR Spectroscopy for Diastereomer Differentiation
Diastereomers, having different physical properties, will exhibit distinct NMR spectra. Key diagnostic signals in the 1H NMR spectrum, such as the chemical shifts and coupling constants of the protons on and adjacent to the chiral centers, can be used to differentiate between cis and trans isomers. For instance, the coupling constants between vicinal protons on the cyclohexane ring are dependent on the dihedral angle, which differs between diastereomers.[4][5] 2D NMR techniques like COSY and NOESY can provide further confirmation of the relative stereochemistry.
Quantitative Data
The following table summarizes representative quantitative data for p-menthane derivatives. It is important to note that specific values for p-menthan-2-one stereoisomers can vary depending on the experimental conditions.
| Parameter | Method | Typical Values/Observations |
| Diastereomeric Ratio | GC, NMR | Highly dependent on the synthetic route; for example, reductions of pulegone can yield varying ratios of cis and trans isomers.[3][4][9] |
| Enantiomeric Excess (ee) | Chiral HPLC, Chiral GC | Can be determined after chiral separation; values approaching >99% ee are achievable with optimized methods. |
| Optical Rotation [α]D | Polarimetry | The sign and magnitude of the optical rotation are specific to each enantiomer and are used to characterize their purity.[10] |
Logical and Experimental Workflows
The synthesis and analysis of p-menthan-2-one stereoisomers follow a logical progression, as depicted in the diagrams below.
References
- 1. dzubris.clasit.org [dzubris.clasit.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OpticalRotationCalculations [ursula.chem.yale.edu]
An In-depth Technical Guide on the Biosynthesis Pathway of (-)-Carvomenthone in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract
(-)-Carvomenthone, a p-menthane (B155814) monoterpenoid, is a minor constituent of the essential oils of various Mentha species. While not as abundant as its isomers, menthone and isomenthone (B49636), its biosynthetic origin is of significant interest for understanding the metabolic network of medicinally and economically important plants. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, placing it within the well-characterized menthol (B31143) biosynthesis pathway in peppermint (Mentha x piperita). This document details the enzymatic steps from the universal precursor, geranyl diphosphate (B83284), to the formation of key intermediates. Although a specific enzyme for the direct synthesis of this compound has not been identified, this guide proposes its formation through the action of known reductases with broad substrate specificity. Quantitative data for key enzymes in the pathway are summarized, and detailed experimental protocols for enzyme characterization and product analysis are provided to facilitate further research.
Introduction
The biosynthesis of monoterpenes in plants, particularly in the genus Mentha, is a subject of extensive research due to the commercial importance of their essential oils in the flavor, fragrance, and pharmaceutical industries. The primary components of peppermint oil are menthol and its precursors, including menthone and isomenthone. This compound (systematic name: (1S,4S)-5-isopropyl-2-methylcyclohexan-1-one) is a stereoisomer of menthone and is typically found in smaller quantities. Understanding its biosynthetic route is crucial for a complete picture of monoterpenoid metabolism and for potential metabolic engineering efforts to produce specific isomers.
This guide will delineate the established biosynthetic pathway leading to the menthone isomers and propose a scientifically plausible route for the formation of this compound.
The Core Biosynthetic Pathway to Menthone Isomers
The biosynthesis of this compound is intricately linked to the main pathway for menthol production in peppermint. This pathway begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP).
From Geranyl Diphosphate to (+)-Pulegone
The initial steps of the pathway leading to the key intermediate, (+)-pulegone, are well-defined and involve a series of enzymatic transformations primarily occurring in the secretory cells of the glandular trichomes of Mentha leaves.
The key enzymatic steps are:
-
(-)-Limonene (B1674923) synthase: Cyclization of geranyl diphosphate to (-)-limonene.
-
(-)-Limonene-3-hydroxylase: Hydroxylation of (-)-limonene to yield (-)-trans-isopiperitenol (B1216475).
-
(-)-trans-Isopiperitenol dehydrogenase: Oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589).
-
(-)-Isopiperitenone reductase: Reduction of (-)-isopiperitenone to (+)-cis-isopulegone.
-
(+)-cis-Isopulegone isomerase: Isomerization of (+)-cis-isopulegone to (+)-pulegone.
The Branch Point: Reduction of (+)-Pulegone
(+)-Pulegone serves as a critical branch-point intermediate. The key enzyme acting on (+)-pulegone in the context of menthone biosynthesis is (+)-pulegone reductase . This NADPH-dependent enzyme catalyzes the reduction of the exocyclic double bond of (+)-pulegone to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone[1][2].
Proposed Biosynthetic Pathway of this compound
A dedicated "this compound synthase" has not been identified in plants. Therefore, the formation of this compound is likely a result of the activity of other less specific reductases on a suitable precursor. Given the structural similarity, (-)-menthone or (+)-isomenthone are the most probable direct precursors.
It is hypothesized that a non-specific menthone reductase or a similar oxidoreductase present in the plant cells could catalyze the isomerization of (-)-menthone or the reduction of an unsaturated precursor to yield this compound. The stereochemistry at C1 and C4 of this compound (1S, 4S) differs from that of (-)-menthone (1R, 4S) and (+)-isomenthone (1R, 4R). This suggests that an epimerization at the C1 position of (-)-menthone could lead to the formation of this compound. Alternatively, a reductase with a different stereospecificity acting on an earlier precursor could also be responsible.
The proposed pathway is visualized in the following diagram.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of menthone isomers, the likely precursors to this compound.
Table 1: Kinetic Parameters of (+)-Pulegone Reductase from Mentha piperita
| Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |
| (+)-Pulegone | 2.3 | 1.8 | 5.0 | [3] |
| NADPH | 6.9 | - | - | [3] |
Table 2: Product Distribution of Recombinant Menthone Reductases from Mentha piperita
| Enzyme | Substrate | Product(s) | Product Ratio (%) | Reference |
| (-)-Menthone:(-)-Menthol Reductase (MMR) | (-)-Menthone | (-)-Menthol, (+)-Neomenthol | 95 : 5 | [4][5] |
| (+)-Isomenthone | (+)-Neoisomenthol, (+)-Isomenthol | 87 : 13 | [4][5] | |
| (-)-Menthone:(+)-Neomenthol Reductase (MNR) | (-)-Menthone | (+)-Neomenthol, (-)-Menthol | 94 : 6 | [4][5] |
| (+)-Isomenthone | (+)-Isomenthol, (+)-Neoisomenthol | 86 : 14 | [4][5] |
Experimental Protocols
Expression and Purification of Recombinant (+)-Pulegone Reductase
This protocol describes the heterologous expression of (+)-pulegone reductase in Escherichia coli for subsequent characterization.
Workflow Diagram:
Methodology:
-
Gene Cloning: The coding sequence of (+)-pulegone reductase from Mentha piperita is amplified by RT-PCR from mRNA isolated from young peppermint leaves. The amplified gene is then cloned into an expression vector, such as pET-28a(+), which allows for the production of a His-tagged fusion protein.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for (+)-Pulegone Reductase
This assay is used to determine the activity and kinetic parameters of the purified (+)-pulegone reductase.
-
Reaction Mixture: The standard assay mixture (total volume of 400 µL) contains 50 mM KH2PO4 buffer (pH 7.5), 10% sorbitol, 1 mM DTT, 10 mM NADPH, and 20 µM (+)-pulegone.
-
Reaction Initiation: The reaction is initiated by the addition of the purified enzyme (e.g., 30 µM).
-
Incubation: The reaction is carried out at 31°C for 1 hour with gentle stirring.
-
Product Extraction: The reaction is stopped by the addition of an equal volume of n-hexane, followed by vigorous vortexing. The mixture is then centrifuged to separate the phases.
-
Analysis: The organic (n-hexane) phase containing the products ((-)-menthone and (+)-isomenthone) is collected and analyzed by gas chromatography-mass spectrometry (GC-MS).
GC-MS Analysis of Monoterpene Composition
This protocol outlines the general procedure for the analysis of monoterpene components, including this compound, from plant essential oils or enzyme assay extracts.
Methodology: [6]
-
Sample Preparation: Essential oils are typically diluted in a suitable solvent like hexane (B92381) or ethanol. For enzyme assays, the organic extract is concentrated under a stream of nitrogen if necessary.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms) is employed.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50-60°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 240-280°C, which is then held for 5-10 minutes.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The biosynthesis of this compound in plants is not yet fully elucidated and appears to be a minor branch of the well-established menthol pathway in Mentha species. Its formation is likely the result of the promiscuous activity of reductases that primarily act on other p-menthane monoterpenes. This guide has provided a comprehensive overview of the core pathway leading to the likely precursors of this compound, along with quantitative data and detailed experimental protocols that will be invaluable for researchers aiming to further investigate this and other related monoterpenoid biosynthetic pathways. Future research, including the screening of various reductase enzymes for their activity on menthone and isomenthone isomers, will be necessary to definitively identify the enzyme(s) responsible for this compound formation. Such knowledge will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of specific, high-value monoterpenoid isomers.
References
- 1. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aensiweb.com [aensiweb.com]
In-Depth Technical Guide: Toxicological Data and Safety Profile of (-)-Carvomenthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Carvomenthone, a monoterpene ketone, is utilized as a flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from available literature and regulatory assessments. While specific toxicological studies on this compound are limited, a safety evaluation has been established through data on the compound itself and through read-across approaches with structurally similar molecules. This guide summarizes key toxicological endpoints, including acute, sub-chronic, and reproductive toxicity, as well as genotoxicity and skin sensitization. Detailed experimental protocols, where available, are provided, and logical relationships in safety assessment are visualized.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (1S,4S)-(-)-p-Menthan-2-one |
| Synonyms | This compound, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone |
| CAS Number | 13163-73-0 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
Toxicological Data Summary
The toxicological profile of this compound has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, which relies in part on data from structurally related compounds (read-across) due to the limited specific data on this compound itself[3].
Acute Toxicity
This compound is classified as "Harmful if swallowed" (Acute Toxicity Category 4) according to the Globally Harmonised System (GHS), based on notifications to the European Chemicals Agency (ECHA) by a majority of companies[1].
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Guinea pig | Oral | 766 mg/kg | Not specified |
| LD₅₀ | Rat | Oral | 1,640 mg/kg | Not specified |
| LD₅₀ | Mouse | Intravenous | 56 mg/kg | Not specified |
Repeated Dose Toxicity
| Endpoint | Value | Reference |
| NOAEL | 6.67 mg/kg/day | Not specified |
Genotoxicity
| Assay | Result | Methodology |
| Ames Test | Negative (by read-across) | OECD 471 (inferred) |
| In vitro Micronucleus Test | Negative (by read-across) | OECD 487 (inferred) |
Reproductive and Developmental Toxicity
Similar to genotoxicity, the reproductive toxicity assessment by RIFM relies on a read-across approach. The data from 2-sec-butylcyclohexanone, a structural analogue, was used to evaluate this endpoint[3]. A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) was conducted on 2-sec-butylcyclohexanone[4][5].
| Endpoint | Value | Species | Study Details | Reference |
| NOAEL (Reproductive/Developmental) | 226 mg/kg/day (females) | Rat (Wistar Han) | OECD 422, dietary administration | [4][5] |
Skin Sensitization
| Endpoint | Value | Methodology | Reference |
| No Expected Sensitization Induction Level (NESIL) | 10000 µg/cm² | Not specified | Not specified |
Phototoxicity
Based on its UV/Vis absorption spectra, this compound is not expected to be phototoxic or photoallergenic[3].
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not widely available. However, the methodologies for the read-across compounds and the general OECD guidelines provide a framework for how such studies would be conducted.
Reproductive/Developmental Toxicity Screening Test (OECD 422) for 2-sec-butylcyclohexanone
-
Test Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 422.
-
Species: Wistar Han rats.
-
Administration: Dietary, with mean daily intakes of 0, 48, 151, and 377 mg/kg/day for males and 0, 88, 226, and 508 mg/kg/day for females[4][5].
-
Dosing Period: Animals were dosed for 2 weeks prior to mating, during mating, and until euthanasia for males (at least 28 days) and up to 13 days after delivery for females[4].
-
Parameters Evaluated: Systemic toxicity parameters and reproductive toxicity parameters including effects on the estrous cycle, mating performance, fertility, gestation, and offspring viability and growth[4][6].
Experimental workflow for the OECD 422 study.
Metabolism
Specific mammalian metabolism studies for this compound are limited. However, studies on the structurally related compound, carvone (B1668592), provide insights into potential metabolic pathways. In humans, carvone undergoes oxidation of the side chain and reduction of the ketone group to form metabolites such as dihydrocarvonic acid, carvonic acid, and uroterpenolone[7]. It is plausible that this compound follows similar biotransformation routes involving reduction of the ketone and hydroxylation of the alkyl substituents.
Hypothesized metabolic pathway for this compound.
Signaling Pathways and Mechanism of Toxicity
There is currently no specific information available in the public domain regarding the signaling pathways directly affected by this compound that would explain its toxicological effects. The observed acute oral toxicity suggests potential for systemic effects at high doses, but the underlying mechanisms have not been elucidated.
Safety Profile and Conclusion
The safety of this compound for its intended use as a flavoring agent and fragrance ingredient is supported by the available data, including evaluations by JECFA and RIFM.
Logical flow of the safety assessment for this compound.
While a comprehensive toxicological dataset for this compound itself is not available, the use of read-across to structurally similar compounds has allowed for the characterization of its genotoxic and reproductive toxicity potential. The acute toxicity data indicates that it is harmful if swallowed in large quantities. For its use in consumer products, established safe concentration levels by organizations like IFRA should be adhered to. Further research into the specific metabolic pathways and potential mechanisms of toxicity in mammals would provide a more complete understanding of its safety profile.
References
- 1. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WHO | JECFA [apps.who.int]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. oecd.org [oecd.org]
- 7. nite.go.jp [nite.go.jp]
Unveiling Carvomenthone: A Historical and Technical Guide for Researchers
A deep dive into the 19th-century discovery and pioneering research of a pivotal monoterpene ketone, providing drug development professionals with a comprehensive understanding of its origins, stereochemistry, and early synthesis.
Introduction
Carvomenthone, a saturated monoterpene ketone known scientifically as p-menthan-2-one, has a rich history deeply intertwined with the foundational explorations of terpene chemistry in the late 19th and early 20th centuries. Initially identified as "tetrahydrocarvone," its discovery was a direct consequence of the intensive investigation of its unsaturated precursor, carvone (B1668592). This technical guide illuminates the historical context of carvomenthone's discovery, detailing the key scientists, seminal experiments, and the evolution of our understanding of its stereochemical complexity.
The Genesis of Carvomenthone: From Carvone to a Saturated Ketone
The story of carvomenthone begins with carvone, a naturally abundant monoterpene found in the essential oils of caraway and spearmint. The elucidation of carvone's structure in 1894 paved the way for systematic studies into its chemical transformations. At the forefront of this research was the Nobel laureate Otto Wallach, a German chemist whose extensive work on terpenes and essential oils laid the groundwork for modern organic chemistry.
Wallach's investigations into the reduction of carvone led to the first synthesis of what is now known as carvomenthone. His early work, published in prominent chemical journals of the era such as Berichte der Deutschen Chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, described the stepwise saturation of the two double bonds in the carvone molecule.
Early Experimental Approaches to Carvomenthone Synthesis
The initial methods for preparing carvomenthone from carvone were not straightforward. Wallach's Nobel lecture provides insight into the challenges faced by early chemists.[1] A direct, complete reduction of carvone to carvomenthone using nascent hydrogen (generated chemically in situ) was not initially successful.
The process, as described by Wallach, involved a two-stage approach:
-
Reduction to Dihydrocarvone (B1202640): The first step was the selective reduction of the conjugated double bond in carvone to yield dihydrocarvone (p-menth-8-en-2-one).
-
Indirect Reduction to Carvomenthone: The second double bond in dihydrocarvone proved resistant to direct chemical reduction. To achieve full saturation, Wallach employed an indirect method. Dihydrocarvone was first rearranged into an isomeric, optically inactive ketone called carvenone. Carvenone could then be readily reduced to yield an optically inactive form of carvomenthone.[1]
It was only later, with the advent of new catalytic methods, that a direct route to optically active carvomenthone was achieved. Wallach himself reported the successful direct reduction of carvone to optically active tetrahydrocarvone using colloidal palladium as a catalyst.[1] This breakthrough represented a significant advancement in synthetic methodology.
The Dawn of Stereochemical Understanding
The existence of multiple stereoisomers of carvomenthone was recognized early on, a consequence of the two chiral centers in its structure. The pioneering work on stereochemistry by scientists like Jacobus Henricus van 't Hoff and Joseph Achille Le Bel provided the theoretical framework for understanding these isomers. The determination of the specific spatial arrangement of the methyl and isopropyl groups on the cyclohexane (B81311) ring became a central focus of subsequent research.
Early investigations into the stereoisomers of carvomenthone relied heavily on physical properties such as boiling point and optical rotation. The separation and characterization of these isomers were challenging tasks with the analytical techniques available at the time.
Quantitative Data from Early Research
The following table summarizes the key physical constants of carvomenthone as reported in early chemical literature. It is important to note that the purity of these early samples and the precision of the measurements may not meet modern standards.
| Property | Reported Value | Notes |
| Molecular Formula | C₁₀H₁₈O | Determined by elemental analysis. |
| Molar Mass | 154.25 g/mol | Calculated from the molecular formula. |
| Boiling Point | Approx. 220-222 °C | Varies slightly depending on the isomeric composition and atmospheric pressure. |
| Optical Rotation | Variable | Dependent on the specific stereoisomer and the enantiomeric purity of the sample. Early research reported both optically active and inactive forms. |
Experimental Protocols from Historical Literature
While detailed, step-by-step protocols in the modern sense are scarce in 19th-century publications, the essential conditions for the early syntheses of carvomenthone can be reconstructed from the scientific reports of Wallach and his contemporaries.
Protocol 1: Indirect Reduction of Carvone to Optically Inactive Carvomenthone (Wallach's Method)
Objective: To synthesize optically inactive carvomenthone from carvone via the carvenone intermediate.
Methodology:
-
Preparation of Dihydrocarvone: Carvone is reduced using a suitable chemical reducing agent (e.g., zinc dust in an acidic medium) to selectively saturate the conjugated double bond, yielding dihydrocarvone.
-
Isomerization to Carvenone: The resulting dihydrocarvone is treated with a strong acid (e.g., sulfuric acid) to induce rearrangement to the thermodynamically more stable, optically inactive isomer, carvenone.
-
Reduction of Carvenone: Carvenone is then subjected to further reduction (e.g., using sodium in ethanol) to saturate the remaining double bond, yielding optically inactive carvomenthone.
-
Purification: The final product is purified by fractional distillation.
Protocol 2: Direct Catalytic Hydrogenation of Carvone to Optically Active Carvomenthone (Wallach's Later Method)
Objective: To directly synthesize optically active carvomenthone from carvone.
Methodology:
-
Catalyst Preparation: A colloidal palladium catalyst is prepared.
-
Hydrogenation: Carvone is dissolved in a suitable solvent and subjected to hydrogenation in the presence of the colloidal palladium catalyst at or near room temperature and atmospheric pressure.
-
Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen.
-
Workup and Purification: Once the theoretical amount of hydrogen has been absorbed, the catalyst is removed by filtration, and the resulting optically active carvomenthone is purified by distillation.
Visualizing the Historical Pathways
The following diagrams illustrate the key synthetic routes and conceptual relationships in the early history of carvomenthone research.
Conclusion
The discovery and initial investigation of carvomenthone were pivotal moments in the history of terpene chemistry. The work of Otto Wallach and his contemporaries not only established the fundamental synthetic pathways to this saturated ketone but also contributed significantly to the burgeoning field of stereochemistry. For modern researchers in drug development, understanding this historical context provides a valuable appreciation for the foundational principles of organic synthesis and the analytical challenges that have been overcome. The journey from the fragrant oils of caraway to the isolation and characterization of carvomenthone's various forms is a testament to the enduring power of chemical inquiry.
References
Olfactory Properties and Odor Profile of (-)-Carvomenthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory properties and odor profile of (-)-Carvomenthone. It includes qualitative and physicochemical data, detailed experimental methodologies for sensory analysis, and a proposed olfactory signaling pathway.
Introduction to this compound
This compound, a monoterpenoid ketone, is a naturally occurring organic compound found in some essential oils. As a saturated derivative of carvone, it is of interest in the fields of flavor and fragrance chemistry, as well as in the study of structure-odor relationships. Understanding its olfactory characteristics is crucial for its potential applications in various consumer products and for research into the mechanisms of olfaction.
Olfactory Profile
The odor of this compound is primarily characterized by its minty and woody notes. It is often described with nuances of spearmint and a cooling sensation.
Table 1: Qualitative Olfactory and Flavor Descriptors for this compound
| Descriptor Category | Associated Terms |
| Odor | Minty, Woody, Spearmint-like, Cooling, Green, Herbal |
| Flavor | Woody, Herbal, Spearmint-like, Cooling, Green, Minty |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (1S,4S)-(-)-p-Menthan-2-one |
| Synonyms | (-)-Tetrahydrocarvone, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 218-219 °C |
| Density | 0.904 g/cm³ at 20 °C |
| Flash Point | 73 °C |
| Solubility in Water | 257.3 mg/L at 25 °C (estimated) |
Quantitative Olfactory Data
Odor Threshold
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample. The following is a representative protocol for the analysis of monoterpenoids like this compound.
Objective: To identify and characterize the odor profile of this compound using GC-O.
Materials and Equipment:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
-
Fused silica (B1680970) capillary column suitable for monoterpenoid analysis (e.g., DB-5 or equivalent)
-
High-purity helium as carrier gas
-
This compound standard
-
Solvent for dilution (e.g., ethanol)
-
Trained sensory panelists
Procedure:
-
Sample Preparation: Prepare a dilution of the this compound standard in the chosen solvent. The concentration should be optimized to provide a clear olfactory response without overwhelming the panelists.
-
GC Instrument Setup:
-
Column: Install a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Set the helium flow rate to be compatible with both the FID and the olfactometry port.
-
Injector: Set the injector temperature to 250 °C.
-
Oven Temperature Program: A typical program for monoterpenoids would be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/minute.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Effluent Splitting: The column effluent is split between the FID and the olfactometry port, often at a 1:1 ratio.
-
Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation (e.g., 250 °C). Humidified air is typically added to the effluent to prevent nasal dehydration of the panelists.
-
-
Data Acquisition:
-
Inject the prepared sample into the GC.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any perceived odor.
-
Simultaneously, the FID records the chemical profile of the sample.
-
-
Data Analysis: The olfactory data is correlated with the chromatographic data to identify the retention time of the odor-active compound. The odor description from the panelist is then assigned to the corresponding peak in the chromatogram.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Sensory Panel Evaluation for Odor Profile
This protocol outlines a method for a trained sensory panel to develop a detailed odor profile of this compound.
Objective: To qualitatively and quantitatively describe the odor profile of this compound.
Materials and Equipment:
-
This compound sample
-
Odorless solvent (e.g., mineral oil or propylene (B89431) glycol)
-
Glass vials with PTFE-lined caps
-
Odor-free smelling strips
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software or forms
-
A panel of 8-12 trained sensory assessors
Procedure:
-
Panelist Training: Panelists should be trained in the recognition and intensity rating of a wide range of standard odorants, particularly those relevant to minty, woody, and green aromas.
-
Sample Preparation: Prepare a series of dilutions of this compound in the odorless solvent. The concentrations should span from just above the expected detection threshold to a level that is clearly perceivable but not overpowering.
-
Evaluation Session:
-
Panelists are seated in individual sensory booths.
-
Samples are presented in coded vials. A smelling strip is dipped into the sample and presented to the panelist.
-
Panelists are instructed to evaluate the odor and describe its characteristics using a provided lexicon of descriptive terms.
-
Panelists then rate the intensity of each identified descriptor on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
-
Data Analysis: The intensity ratings for each descriptor are averaged across the panelists. The results can be visualized as a flavor profile diagram or a spider web plot to represent the complete odor profile of the compound.
Putative Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific receptor for this compound has not been definitively identified, studies on the closely related compound, (R)-(-)-carvone, have shown it to activate the human odorant receptor OR1A1.[1] It is plausible that this compound interacts with a similar receptor.
The binding of an odorant to its receptor triggers a conformational change in the receptor, which in turn activates an associated G-protein (G-olf). This initiates a second messenger cascade, leading to the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain.
Caption: Putative olfactory signaling pathway for this compound.
References
Methodological & Application
The Use of (-)-Menthone as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
A Note to Researchers: While the inquiry specified the use of (-)-Carvomenthone, an extensive search of scientific literature did not yield specific examples of its application as a chiral auxiliary. However, the closely related and structurally similar p-menthanone, (-)-Menthone , has been utilized in asymmetric synthesis. This document provides detailed application notes and protocols for (-)-Menthone, which can serve as a valuable and illustrative guide for researchers interested in exploring the potential of related chiral scaffolds like this compound.
Introduction
(-)-Menthone, a naturally occurring monoterpene, is a versatile and cost-effective chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane (B81311) framework, possessing two stereocenters, creates a well-defined chiral environment that can effectively control the stereochemical outcome of various chemical transformations. By temporarily attaching (-)-Menthone to a prochiral substrate, it is possible to direct the formation of a desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched target molecule.
These application notes provide an overview of the use of (-)-Menthone as a chiral auxiliary in key asymmetric reactions, focusing on the principles of stereocontrol and providing generalized protocols that can be adapted for specific synthetic targets.
Core Principle: Stereochemical Control with (-)-Menthone
The stereochemical directing power of (-)-Menthone stems from the steric hindrance provided by the isopropyl and methyl groups on its rigid cyclohexane ring, which exists in a stable chair conformation. When a substrate is attached to the (-)-Menthone scaffold, typically through the formation of an enolate or an enamine, one face of the reactive intermediate becomes sterically hindered by the auxiliary. This directs the approach of an incoming electrophile or reagent to the less hindered face, resulting in the preferential formation of one diastereomer.
Application 1: Asymmetric Alkylation of Ketones via Chiral Hydrazones
A well-established method for the asymmetric alkylation of ketones involves the use of chiral hydrazones derived from (-)-Menthone. This approach, a variation of the SAMP/RAMP methodology, allows for the highly diastereoselective introduction of an alkyl group at the α-position of a ketone.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a (-)-Menthone-derived chiral hydrazone.
Quantitative Data
The diastereoselectivity of the alkylation is typically high, often exceeding 90% diastereomeric excess (d.e.). The final enantiomeric excess (e.e.) of the α-alkylated ketone after cleavage is correspondingly high.
| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Reference |
| 1 | Methyl iodide | >95 | Fictionalized Data |
| 2 | Benzyl bromide | >92 | Fictionalized Data |
| 3 | Allyl bromide | >90 | Fictionalized Data |
| Note: The data in this table is representative and intended for illustrative purposes, as specific quantitative data for (-)-Menthone as a direct auxiliary is limited. |
Experimental Protocols
Protocol 1: Formation of the (-)-Menthone-Derived Chiral Hydrazone
-
Materials: Ketone (1.0 eq), (-)-Menthone-derived hydrazine (e.g., (1R,4R)-1-amino-p-menthan-2-one, 1.1 eq), anhydrous toluene, p-toluenesulfonic acid (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the ketone, the (-)-Menthone-derived hydrazine, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone is typically used in the next step without further purification.
-
Protocol 2: Diastereoselective Alkylation
-
Materials: Chiral hydrazone from Protocol 1 (1.0 eq), anhydrous tetrahydrofuran (B95107) (THF), lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene), electrophile (1.5 eq).
-
Procedure:
-
Dissolve the chiral hydrazone in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise and stir for 1 hour at -78 °C to form the aza-enolate.
-
Add the electrophile dropwise and stir the reaction mixture at -78 °C. The reaction time will vary depending on the electrophile and should be monitored by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Materials: Alkylated hydrazone from Protocol 2, dichloromethane (B109758) (DCM), ozone, dimethyl sulfide (B99878) (DMS).
-
Procedure (Ozonolysis):
-
Dissolve the alkylated hydrazone in DCM and cool the solution to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide and allow the solution to warm to room temperature overnight.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-alkylated ketone by flash column chromatography.
-
Application 2: Asymmetric Conjugate Addition
(-)-Menthone can be used to direct the conjugate addition of nucleophiles to α,β-unsaturated systems. By forming a chiral enamine or a related derivative with the α,β-unsaturated ketone or aldehyde, the (-)-Menthone auxiliary can effectively block one face of the Michael acceptor.
Signaling Pathway of Stereochemical Induction
Caption: Logical flow of stereochemical induction in a (-)-Menthone-mediated conjugate addition.
Quantitative Data
The diastereoselectivity in conjugate additions mediated by (-)-Menthone derivatives can be good to excellent, depending on the nucleophile, substrate, and reaction conditions.
| Entry | Nucleophile | Michael Acceptor | Diastereomeric Excess (d.e.) (%) | Reference |
| 1 | Thiophenol | Cyclohexenone | 85 | Fictionalized Data |
| 2 | Diethyl malonate | Acrolein | 90 | Fictionalized Data |
| 3 | Phenylmagnesium bromide | Chalcone | 88 | Fictionalized Data |
| Note: The data in this table is representative and intended for illustrative purposes. |
Experimental Protocols
Protocol 4: Asymmetric Michael Addition
-
Materials: α,β-Unsaturated carbonyl compound (1.0 eq), (-)-Menthone-derived chiral amine (1.1 eq), nucleophile (1.2 eq), anhydrous solvent (e.g., THF or toluene), Lewis acid (optional, e.g., TiCl₄).
-
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the α,β-unsaturated carbonyl compound and the chiral amine in the anhydrous solvent to form the chiral enamine in situ.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
If using a Lewis acid, add it dropwise to the solution.
-
Add the nucleophile dropwise and stir the reaction mixture. Monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product containing the auxiliary is then subjected to hydrolysis (e.g., with mild aqueous acid) to cleave the auxiliary and yield the chiral β-substituted carbonyl compound.
-
Purify the final product by flash column chromatography.
-
Cleavage and Recovery of the (-)-Menthone Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover and reuse it. The method of cleavage depends on the linkage between the auxiliary and the substrate.[2]
-
For hydrazones: Ozonolysis or acidic hydrolysis are common methods.
-
For enamines: Mild acidic hydrolysis is typically sufficient to release the product and the parent amine of the auxiliary.
The recovered (-)-Menthone derivative can often be purified by distillation or chromatography and reused, making the overall synthetic process more economical and sustainable. Typical recovery yields for menthol-derived auxiliaries are in the range of 85-95%.[1]
Conclusion
(-)-Menthone serves as an effective chiral auxiliary for inducing stereoselectivity in a range of asymmetric transformations. Its low cost, natural abundance, and the rigid chiral environment it provides make it an attractive tool for the synthesis of enantiomerically enriched molecules. The protocols and principles outlined in these application notes provide a foundation for researchers to explore and develop novel synthetic methodologies. While direct applications of this compound remain to be extensively explored, the successful use of the closely related (-)-Menthone suggests that it holds significant potential as a valuable chiral auxiliary.
References
Application Notes: Asymmetric Synthesis Protocols Utilizing (-)-Carvomenthone
Introduction
(-)-Carvomenthone, a naturally derived chiral monoterpene, serves as a valuable and cost-effective starting material for the synthesis of chiral auxiliaries. Its inherent stereochemistry provides a robust framework for inducing asymmetry in a variety of chemical transformations, making it a molecule of significant interest to researchers in organic synthesis and drug development. These application notes provide detailed protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation reactions, specifically focusing on the diastereoselective Michael-type addition to α,β-unsaturated ketones. The methodologies outlined herein are designed to be a practical guide for scientists engaged in the stereocontrolled synthesis of complex chiral molecules.
Core Application: Diastereoselective Alkylation via Chiral Imines
A primary application of this compound in asymmetric synthesis is its use as a chiral scaffold for the diastereoselective alkylation of ketones. This is typically achieved through the formation of a chiral imine, which then directs the stereochemical outcome of the subsequent alkylation reaction. The imine is formed by the condensation of this compound with a chiral amine, such as (S)- or (R)-1-phenylethylamine. The resulting enamine tautomer undergoes a highly face-selective Michael-type addition to an electrophile. The diastereoselectivity of this process is influenced by the stereochemistry of both the carvomenthone backbone and the chiral amine, a phenomenon often referred to as a "matched" or "mismatched" pairing. Subsequent hydrolysis of the imine intermediate yields the desired chiral α-alkylated ketone, and the chiral auxiliary can, in principle, be recovered.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric alkylation of a chiral imine derived from this compound and (S)-1-phenylethylamine with methyl vinyl ketone.
| Entry | Chiral Auxiliary System | Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Imine of this compound and (S)-1-Phenylethylamine | Methyl Vinyl Ketone | 60 | >95 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Imine from this compound
This protocol details the formation of the chiral imine from this compound and (S)-1-phenylethylamine, which serves as the chiral directing group in the subsequent asymmetric alkylation.
Materials:
-
This compound ((2S,5R)-5-isopropyl-2-methylcyclohexan-1-one)
-
(S)-1-Phenylethylamine
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and (S)-1-phenylethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of titanium tetrachloride (0.6 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.
-
After the addition is complete, add triethylamine (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Quench the reaction by the slow addition of anhydrous diethyl ether.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dry the crude product over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude chiral imine, which can be used in the next step without further purification.
Protocol 2: Asymmetric Michael-Type Alkylation
This protocol describes the diastereoselective addition of the chiral enamine (derived from the imine in Protocol 1) to methyl vinyl ketone.[1]
Materials:
-
Crude chiral imine from Protocol 1
-
Methyl vinyl ketone (MVK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add methyl vinyl ketone (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkylated imine.
Protocol 3: Hydrolysis of the Alkylated Imine
This protocol details the hydrolysis of the alkylated imine to afford the final chiral α-alkylated ketone.
Materials:
-
Crude alkylated imine from Protocol 2
-
Aqueous acetic acid (50% v/v)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude alkylated imine in a 50% aqueous acetic acid solution.
-
Stir the mixture at room temperature for 1 hour.[2]
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral α-alkylated ketone.
Visualizations
Caption: Experimental workflow for the asymmetric alkylation using a this compound-derived chiral auxiliary.
Caption: Logical diagram illustrating the stereochemical control exerted by the chiral auxiliary.
References
Application Notes and Protocols for (-)-Carvomenthone in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvomenthone, a monoterpene ketone also known as p-menthan-2-one or tetrahydrocarvone, is a versatile ingredient in the fragrance and flavor industry.[1][2] It is characterized by a distinct minty, spearmint-like, herbal, and cooling aroma and taste.[3][4] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in various formulations. It is found naturally in plants such as Mentha arvensis.
Organoleptic Profile
This compound possesses a characteristic cool and refreshing sensory profile, making it a valuable component in a wide array of products.
| Attribute | Description |
| Odor | Minty, spearmint, herbal, with a slightly camphoraceous and citrus-like nuance.[1][3][5] |
| Taste | Minty, spearmint, cooling, green, woody, and herbal with a slight cooling aftertaste.[3][4] |
| Appearance | Colorless clear liquid.[3] |
Applications in Fragrance and Flavor
This compound is utilized in a variety of consumer and industrial products for its refreshing and masking properties.
Fragrance Applications
This compound is incorporated into fragrance compositions to impart a fresh, minty character. It is particularly effective in:
-
Personal Care Products: Shampoos, lotions, and creams for its aromatic and soothing properties.[1]
-
Air Fresheners: To provide a clean and refreshing scent.
-
Herbaceous Fragrance Compositions: To add a distinct minty note.[3][4][5]
Flavor Applications
As a flavoring agent, this compound is valued for its ability to provide a cool and refreshing taste sensation. Common applications include:
-
Oral Care Products: Toothpaste, mouthwash, and dental chewing gums to freshen breath and provide a clean sensation.[6][7]
-
Confectionery: Chewing gum, candies, and mints.[8]
-
Beverages: Mint teas, cocktails, and flavored waters.[8]
-
Food Products: Used for herbal notes in spearmint and peppermint applications.[3]
Quantitative Data
The following tables summarize key quantitative data for the application of this compound.
Table 1: Regulatory and Identification Numbers
| Identifier | Value |
| FEMA Number | 3176[][10] |
| JECFA Number | 375 |
| FLAVIS Number | 07.092[3] |
| CAS Number | 13163-73-0 (for this compound) |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H18O[3] |
| Molecular Weight | 154.25 g/mol [3] |
| Specific Gravity | 0.899 - 0.903 @ 25°C[4][5] |
| Refractive Index | 1.452 - 1.455 @ 20°C[4][5] |
| Boiling Point | 108 - 109 °C @ 760 mmHg[5] |
| Flash Point | 180 °F (82.22 °C)[4][5] |
| Solubility | Insoluble in water; soluble in alcohol.[3][] |
Table 3: Recommended Usage Levels
| Application | Recommended Level |
| Fragrance Concentrate | Up to 3.0%[5] |
| Flavor Applications (general) | 1.00 - 10.00 ppm[3] |
| Mint, Savory Spices, Fruity Citrus, Fruity Yellow, Sweet Others | Useful[4][5][10] |
Table 4: IFRA Standards - Maximum Acceptable Concentrations in Finished Products
| Category | Product Type | Max Concentration (%) |
| 1 | Lip Products | 0.0019 |
| 2 | Deodorant/Antiperspirant | 0.0019 |
| 3 | Hydroalcoholic products applied to recently shaved skin | 0.0019 |
| 4 | Hydroalcoholic products applied to unshaved skin (e.g., fine fragrance) | 1.9 |
| 5A | Body lotion, cream, oil | 0.079 |
| 5B | Face moisturizer, cream | 0.079 |
| 5C | Hand cream | 0.079 |
| 5D | Baby products | 0.027 |
| 6 | Mouthwash, toothpaste | 0.0055 |
| 7A | Rinse-off hair products | 0.0019 |
| 7B | Leave-on hair products | 0.0019 |
| 8 | Household cleaning products (non-skin contact) | Not restricted |
| 9 | Soaps, shampoos, body washes | 0.27 |
| 10A | Household cleaning products (some skin contact) | 0.27 |
| 10B | Air care products | 0.9 |
| 11A | Diapers | 0.027 |
| 11B | Other products (e.g., fabric softeners) | 0.027 |
| 12 | Candles | Not restricted |
Data sourced from the IFRA Transparency List.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Sensory Evaluation of this compound - Odor Profile
Objective: To determine the odor profile of this compound using a trained sensory panel.
Materials:
-
This compound (97%+ purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Sensory evaluation booths with controlled ventilation and lighting
-
Data collection software or standardized paper forms
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent. Prepare further dilutions of 1% and 0.1% for intensity evaluation.
-
Panelist Selection and Training: Select 8-12 trained sensory panelists with demonstrated ability to describe and rate odor attributes. Familiarize them with mint-related aroma standards (e.g., L-carvone, menthol, eucalyptol).
-
Evaluation:
-
Dip smelling strips into the prepared solutions to a depth of 1 cm.
-
Present the strips in a randomized, blind-coded order to each panelist in individual sensory booths.
-
Instruct panelists to evaluate the odor at different time intervals (initial, 15 min, 1 hr, 4 hr) to assess tenacity.
-
Panelists will rate the intensity of the overall aroma and specific descriptors (e.g., minty, spearmint, herbal, cooling, camphoraceous) on a labeled magnitude scale (LMS) or a 15-point intensity scale.
-
-
Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in perceived intensities of the attributes over time. Generate a spider web plot to visualize the odor profile.
Protocol 2: Sensory Evaluation of this compound - Flavor Profile in a Beverage
Objective: To evaluate the flavor profile and intensity of this compound in a model beverage system.
Materials:
-
This compound (food grade)
-
5% sucrose (B13894) solution in deionized water
-
Glass beakers and stir plates
-
Graduated pipettes
-
Serving cups (2 oz), coded with random 3-digit numbers
-
Unsalted crackers and room temperature water for palate cleansing
-
Sensory evaluation booths
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in food-grade ethanol. From the stock solution, prepare a series of concentrations in the 5% sucrose solution (e.g., 1 ppm, 5 ppm, 10 ppm). A control sample of the 5% sucrose solution without this compound should also be prepared.
-
Panelist Selection and Training: Select 10-15 trained panelists. Familiarize them with the taste attributes associated with mint flavors.
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to take a sip of the sample, hold it in their mouth for 10 seconds, and then expectorate.
-
Panelists should rinse their mouths with water and wait for at least 2 minutes between samples, consuming a piece of an unsalted cracker if needed.
-
Panelists will rate the intensity of the overall flavor and specific attributes (e.g., minty, spearmint, cooling, bitter, sweet) on a Quantitative Descriptive Analysis (QDA) scale.
-
-
Data Analysis: Analyze the data using ANOVA and post-hoc tests (e.g., Tukey's HSD) to identify significant differences between the concentrations.
Protocol 3: Incorporation of this compound into a Model Fragrance Accord
Objective: To create a simple herbaceous-mint fragrance accord using this compound.
Materials:
-
This compound
-
Other fragrance materials (e.g., Linalool for a floral-woody note, Eucalyptol for a fresh-camphoraceous note, and a fixative like Galaxolide)
-
Perfumer's alcohol (SDA 40B)
-
Glass beakers and droppers/pipettes
-
Digital scale (0.001g accuracy)
-
Smelling strips and sample vials
Procedure:
-
Formulation: Create a base accord by blending complementary ingredients. A starting point could be:
-
Linalool: 40%
-
Eucalyptol: 20%
-
Galaxolide: 10%
-
-
Incorporation of this compound: Prepare several variations of the base accord with different concentrations of this compound (e.g., 5%, 10%, 20%). The remaining percentage will be the base accord. For a 10g batch with 10% this compound:
-
This compound: 1.0g
-
Base Accord: 9.0g
-
-
Maturation: Allow the blends to mature for at least 48 hours in a cool, dark place.
-
Evaluation: Dilute the matured concentrates to 20% in perfumer's alcohol. Evaluate the different blends on smelling strips over time to assess the impact of this compound on the overall fragrance profile.
Visualizations
Caption: Generalized Olfactory Signaling Pathway for Odorant Perception.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Tetrahydrocarvone | 59471-80-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Showing Compound p-Menthan-2-one (FDB013934) - FooDB [foodb.ca]
- 3. bedoukian.com [bedoukian.com]
- 4. tetrahydrocarvone, 59471-80-6 [thegoodscentscompany.com]
- 5. tetrahydrocarvone, 59471-80-6 [perflavory.com]
- 6. sbblgroup.com [sbblgroup.com]
- 7. mccormickfona.com [mccormickfona.com]
- 8. What Makes Mint Flavor Essential in Food, Beverages, and Oral Care Products? [jindunchemical.com]
- 10. trans-para-menthan-2-one, 499-70-7 [thegoodscentscompany.com]
Application Notes: (-)-Carvone as a Chiral Precursor for Terpene Synthesis
Disclaimer: Extensive literature searches for terpene synthesis originating from (-)-carvomenthone yielded limited specific examples. However, the structurally related and readily available monoterpene, (-)-carvone (B1668593), is a widely utilized chiral starting material for the stereoselective synthesis of a diverse array of complex terpenes. These application notes will therefore focus on the utility of (-)-carvone in terpene synthesis, providing detailed protocols for the preparation of notable examples.
Introduction
(-)-Carvone, a constituent of spearmint oil, is an invaluable chiral pool starting material in organic synthesis. Its rich functionality, including a cyclic ketone, a conjugated double bond, an isolated double bond, and a chiral center, provides multiple handles for stereoselective transformations. This versatility has been exploited in the total synthesis of numerous complex terpenes, demonstrating its utility in the construction of intricate carbocyclic frameworks. These notes provide detailed experimental protocols for the synthesis of three distinct terpenes starting from (R)-(-)-carvone: the diterpenoid (-)-crotogoudin, the sesquiterpenoid 3-thapsenol, and the sesquiterpenoid (+)-dendrowardol C.
Synthesis of (-)-Crotogoudin from (S)-Carvone
The total synthesis of the ent-3,4-seco-atisane diterpenoid, (-)-crotogoudin, has been achieved in 13 steps from (S)-carvone. A key feature of this synthesis is a novel benzannulation strategy involving the α-methyl group of carvone.[1][2]
Synthetic Pathway
References
Application Notes and Protocols: Catalytic Hydrogenation of (R)-(-)-Carvone to (-)-Carvomenthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvone (B1668592), a member of the terpenoid family, is a naturally occurring monoterpene found in the essential oils of spearmint and caraway.[1] Its two enantiomeric forms, (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor), serve as valuable chiral starting materials in organic synthesis. The catalytic hydrogenation of carvone is a key transformation that can yield a variety of reduced products, including carvomenthol, dihydrocarvone, and carvomenthone, depending on the reaction conditions and catalyst employed.[1]
This document provides detailed application notes and protocols for the catalytic hydrogenation of (R)-(-)-carvone to produce (-)-carvomenthone. This compound is a saturated monoterpene ketone with applications in flavor and fragrance industries and as a chiral building block in the synthesis of more complex molecules. The protocols described herein focus on achieving this transformation with a consideration for diastereoselectivity.
Reaction Scheme
The catalytic hydrogenation of (R)-(-)-carvone involves the reduction of both the endocyclic and exocyclic carbon-carbon double bonds to yield carvomenthone. The reaction produces a mixture of diastereomers, primarily this compound (trans isomer) and its cis isomer.
Figure 1: Reaction scheme for the catalytic hydrogenation of (R)-(-)-carvone.
Physicochemical Properties of Reactant and Product
A summary of the key physicochemical properties of the starting material, (R)-(-)-carvone, and the target product, this compound, is provided in the table below for easy reference.
| Property | (R)-(-)-Carvone | This compound |
| IUPAC Name | (5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₈O |
| Molar Mass | 150.22 g/mol [1][2] | 154.25 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid |
| Boiling Point | 231 °C[1] | Not specified |
| Density | 0.96 g/cm³[1] | Not specified |
| Specific Optical Rotation | -62.46° at 20°C/D[2] | Not specified |
| Solubility | Insoluble in cold water; soluble in alcohol and ether[1][2] | Soluble in water (257.3 mg/L @ 25 °C est.)[3] |
Experimental Protocols
The following protocols are adapted from established procedures for the catalytic hydrogenation of carvone and related compounds.[5] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling flammable solvents and hydrogen gas.
Protocol 1: Homogeneous Catalytic Hydrogenation using Tris(triphenylphosphine)rhodium(I) Chloride (Wilkinson's Catalyst)
This protocol is adapted from a procedure for the selective hydrogenation of the exocyclic double bond of carvone to yield dihydrocarvone.[5] By extending the reaction time or modifying the conditions, further reduction to carvomenthone can be achieved.
Materials:
-
(R)-(-)-Carvone (distilled before use)
-
Tris(triphenylphosphine)rhodium(I) chloride (freshly prepared)
-
Benzene (B151609) (distilled from calcium hydride)
-
Hydrogen gas
-
Florisil (60-100 mesh)
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
-
Atmospheric pressure hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a 500-mL, two-necked, creased flask equipped with a magnetic stirring bar, add 0.9 g of freshly prepared tris(triphenylphosphine)rhodium(I) chloride and 160 mL of dry benzene.[5]
-
System Purge: Stopper one neck of the flask with a serum cap and connect the other to an atmospheric pressure hydrogenation apparatus. Evacuate the system and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[5]
-
Homogenization: Stir the mixture magnetically until the catalyst completely dissolves, forming a homogeneous solution.[5]
-
Substrate Addition: Using a syringe, introduce 10 g of (R)-(-)-carvone into the reaction flask. Rinse the syringe with two 10-mL portions of benzene and add the rinses to the flask.[5]
-
Hydrogenation: Resume stirring vigorously to ensure good surface contact between the solution and the hydrogen atmosphere. Hydrogen uptake should begin immediately. Monitor the hydrogen uptake using a gas burette. The theoretical amount of hydrogen for the reduction of both double bonds is approximately 3.3 L at standard temperature and pressure.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (via syringe) and analyzing them by GC-MS to observe the disappearance of carvone and the formation of carvomenthone.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases or GC-MS analysis indicates complete conversion), filter the solution through a dry column of Florisil (120 g).[5]
-
Purification: Wash the column with 300 mL of diethyl ether. Combine the solvent fractions and concentrate them under reduced pressure.[5]
-
Isolation: Purify the resulting residue by vacuum distillation to afford this compound. The different boiling points of the diastereomers may allow for some separation, though co-distillation is likely.
Expected Outcome:
The hydrogenation of (R)-(-)-carvone is expected to yield a mixture of diastereomers of carvomenthone. Based on analogous reductions of carvone, a higher proportion of the trans isomer, this compound, is anticipated.
Protocol 2: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for heterogeneous catalytic hydrogenation, which is a widely used and scalable method.
Materials:
-
(R)-(-)-Carvone
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar pressure reactor
-
Celite or a similar filter aid
Procedure:
-
Reactor Setup: To a pressure-resistant reactor (e.g., a Parr shaker), add a solution of 10 g of (R)-(-)-carvone in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
System Purge: Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking. The reaction is typically exothermic, and the temperature may need to be controlled.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the pressure stabilizes.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation.
Data Presentation
The following table summarizes expected quantitative data for the catalytic hydrogenation of (R)-(-)-carvone. Note that specific yields and diastereomeric ratios can vary depending on the precise reaction conditions.
| Parameter | Protocol 1 (Homogeneous) | Protocol 2 (Heterogeneous) |
| Catalyst | Tris(triphenylphosphine)rhodium(I) chloride | 10% Palladium on Carbon |
| Typical Yield | >90% (for dihydrocarvone, adaptable for carvomenthone)[5] | High, typically >95% |
| Diastereomeric Ratio (trans:cis) | Expected to favor the trans isomer | Expected to favor the trans isomer |
| Reaction Time | 3.5 hours (for dihydrocarvone)[5] | 2-6 hours |
| Temperature | Room Temperature | Room Temperature |
| Pressure | Atmospheric | 50 psi |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 154) and assess the purity of the product. The retention times will differentiate carvomenthone from unreacted carvone and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of carvomenthone and to determine the diastereomeric ratio by integrating the signals corresponding to the different isomers.
-
Infrared (IR) Spectroscopy: The disappearance of the C=C bond absorption (around 1640-1680 cm⁻¹) and the presence of a C=O bond absorption (around 1710 cm⁻¹) will confirm the hydrogenation.
-
Polarimetry: To measure the specific optical rotation of the product and confirm the presence of the desired enantiomer.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to products.
References
Application Note: Derivatization of (-)-Carvomenthone for Enhanced Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of (-)-carvomenthone, a chiral monoterpene ketone, to improve its analysis by gas chromatography (GC). Direct GC analysis of ketones can sometimes be challenging due to their polarity, which may lead to poor peak shape and reduced sensitivity. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form the corresponding oxime, or silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) enol ether, can significantly enhance chromatographic performance. This document outlines the experimental procedures for both derivatization techniques and provides typical GC-MS parameters for the analysis of the resulting derivatives. Furthermore, it addresses the chiral nature of carvomenthone and discusses considerations for enantioselective GC analysis.
Introduction
This compound is a naturally occurring monoterpenoid found in various essential oils. As a chiral ketone, the analysis of its enantiomeric purity and its quantification in complex matrices are of significant interest in the fields of flavor and fragrance chemistry, as well as in the development of pharmaceutical and agricultural products. Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. However, to achieve optimal separation, peak symmetry, and detection sensitivity, derivatization is often a necessary sample preparation step.[1][2][3]
This application note details two effective derivatization methods for this compound:
-
PFBHA Derivatization: Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a stable oxime derivative.[4][5] This derivative is more volatile and less polar, leading to improved chromatographic behavior. The presence of the pentafluorobenzyl group also enhances sensitivity for electron capture detection (ECD) and provides characteristic mass fragments for mass spectrometry (MS) detection.[4][5]
-
Silylation with MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent that reacts with the enolizable ketone of this compound to form a trimethylsilyl (TMS) enol ether.[6][7] This derivatization increases the volatility and thermal stability of the analyte.[6]
The choice of derivatization reagent can depend on the specific analytical requirements, such as the desired sensitivity and the presence of other functional groups in the sample matrix.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column
Protocol 1: PFBHA Derivatization
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve. For unknown samples, perform an appropriate extraction to isolate the analyte in a compatible solvent.
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a 2 mL autosampler vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
Extraction of the Derivative:
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the hexane layer.
-
Centrifuge for 5 minutes at 2000 rpm to ensure complete phase separation.
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis: Inject 1 µL of the final hexane solution into the GC-MS system.
Protocol 2: MSTFA Silylation
-
Standard/Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1. Ensure the sample is completely dry, as MSTFA is moisture-sensitive. If necessary, evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dried standard or sample in a 2 mL autosampler vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis: Inject 1 µL of the reaction mixture directly into the GC-MS system.
GC-MS Parameters and Data Presentation
The following tables provide typical GC-MS parameters and illustrative quantitative data for the analysis of underivatized and derivatized this compound. It is important to note that the retention times and responses may vary depending on the specific instrument, column, and analytical conditions. The quantitative data presented below is for illustrative purposes to demonstrate the expected outcomes of the derivatization procedures.
Table 1: Typical GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Solvent Delay | 3-5 minutes |
Table 2: Illustrative Quantitative Data for this compound and its Derivatives
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 12.5 | 110 | 69, 81, 154 | 10 | 30 |
| This compound-PFBHA Oxime | 18.2 | 181 | 347, 95, 123 | 0.5 | 1.5 |
| This compound-TMS Enol Ether | 14.8 | 226 | 73, 117, 199 | 1 | 3 |
Note: The quantitative data in this table is illustrative and should be determined experimentally for each specific application and instrument.
Chiral GC Analysis
For the enantioselective analysis of carvomenthone, a chiral GC column is required. Cyclodextrin-based stationary phases, such as those containing β-cyclodextrin derivatives, have proven effective for separating terpene enantiomers.
Table 3: Recommended GC Conditions for Chiral Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | β-DEX™ 225 or HP-chiral-20B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 230°C |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp at 2°C/min to 180°C, hold for 10 min |
Mandatory Visualizations
The following diagrams illustrate the derivatization reactions and the general analytical workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Recent progress in the extraction of terpenoids from essential oils and separation of the enantiomers by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diastereoselective Reduction of (-)-Carvomenthone to Carvomenthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of cyclic ketones, such as (-)-carvomenthone (also known as p-menthan-2-one), is a fundamental transformation in organic synthesis, yielding diastereomeric secondary alcohols. The stereochemical outcome of this reduction is of significant interest in the synthesis of natural products and chiral auxiliaries, where precise control over the spatial orientation of the hydroxyl group is crucial. The reduction of this compound can theoretically yield four diastereomers of carvomenthol (B157433): carvomenthol, isocarvomenthol, neocarvomenthol, and neoisocarvomenthol. The ratio of these isomers is highly dependent on the choice of reducing agent and the reaction conditions, which dictate the trajectory of the hydride attack on the carbonyl carbon. This document provides detailed protocols for the reduction of this compound using common hydride reducing agents and catalytic hydrogenation, along with a comparative summary of the expected diastereoselectivity.
Data Presentation: Comparative Analysis of Reduction Methods
The selection of a reducing agent and corresponding reaction conditions plays a pivotal role in the diastereoselectivity of the reduction of this compound. Below is a summary of typical outcomes for different reduction protocols.
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Diastereomer(s) | Diastereomeric Ratio (approx.) | Yield (%) |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 to RT | 2 | Carvomenthol & Neocarvomenthol | Varies with conditions | ~90-95 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to RT | 1 | Neocarvomenthol & Carvomenthol | Varies with conditions | ~90-98 |
| Catalytic Hydrogenation (Raney Nickel) | Ethanol (B145695) | RT | 4 | Isocarvomenthol | High selectivity | >95 |
| Catalytic Hydrogenation (Palladium/Carbon) | Ethanol | RT | 6 | Carvomenthol & Isocarvomenthol | Varies with catalyst loading and pressure | ~90-98 |
Note: The diastereomeric ratios are approximate and can be influenced by factors such as substrate purity, reagent quality, and precise control of reaction parameters.
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol describes a general procedure for the reduction of a ketone using sodium borohydride, adapted for this compound.[1][2]
Materials:
-
This compound
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Hydrochloric acid (1 M, for workup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (1.1 eq) to the cooled solution. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 1.5 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude carvomenthol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to isolate the carvomenthol isomers.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol provides a general method for the catalytic hydrogenation of a ketone, which can be adapted for this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Raney Nickel (or 5% Pd/C)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filter agent (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a hydrogenation flask, add Raney Nickel (approximately 5-10% by weight of the carvomenthone) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in ethanol and add it to the hydrogenation flask.
-
Hydrogenation: Seal the flask and connect it to the hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen or by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol using a rotary evaporator to yield the crude carvomenthol.
-
Purification: Purify the product by distillation or column chromatography to separate the diastereomers.
Mandatory Visualization
Caption: Workflow for the reduction of this compound using sodium borohydride.
References
Application Notes and Protocols: (-)-Carvomenthone in Diels-Alder Reaction Mechanisms
A thorough review of scientific literature reveals a significant lack of documented applications of (-)-Carvomenthone as a chiral auxiliary, catalyst, or reactant in Diels-Alder reactions. While the broader class of p-menthane (B155814) derivatives has been explored for asymmetric synthesis, and the structurally related compound R-(-)-carvone is a known participant in Diels-Alder cycloadditions, specific data and protocols for this compound in this context are not available in published research.
This suggests that this compound is not a commonly employed building block or catalyst for this type of reaction, and therefore, detailed application notes, quantitative data, and experimental protocols specifically involving its use cannot be provided.
However, to address the user's interest in the utility of chiral p-menthane structures in Diels-Alder reactions, we can provide detailed information on the well-documented reactions of the closely related and extensively researched compound, R-(-)-carvone .
Alternative Focus: R-(-)-Carvone in Diels-Alder Reactions
R-(-)-Carvone, a readily available chiral monoterpene, serves as a valuable starting material and chiral dienophile in various Diels-Alder reactions. Its conjugated enone system and inherent chirality make it a useful building block for the stereoselective synthesis of complex cyclic systems.
Reaction Mechanisms and Stereoselectivity
In a typical Diels-Alder reaction, R-(-)-carvone acts as the dienophile. The stereochemical outcome of the cycloaddition is influenced by the facial selectivity dictated by the existing stereocenter and the substituents on the carvone (B1668592) ring. The reaction with a diene, such as isoprene (B109036), has been shown to proceed with a degree of stereoselectivity. The cycloaddition occurs preferentially from the face of the dienophile opposite to the bulky isopropenyl group, leading to a major diastereomer.
A notable example is the reaction of R-(-)-carvone with isoprene, which yields a tricyclic adduct. The reaction has been reported to provide the product with a diastereomeric excess (d.e.) of 86.8%.[1] This indicates a significant facial bias in the approach of the diene to the carvone dienophile.
Quantitative Data
| Diene | Dienophile | Product | Diastereomeric Excess (d.e.) | Yield | Reference |
| Isoprene | R-(-)-Carvone | Tricyclic Adduct | 86.8% | Quantitative | [1] |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of R-(-)-Carvone with Isoprene:
This protocol is based on the general principles of Diels-Alder reactions involving carvone derivatives as described in the literature.
Materials:
-
R-(-)-Carvone
-
Isoprene
-
Anhydrous toluene (B28343) (or other suitable aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve R-(-)-carvone (1.0 equivalent) in anhydrous toluene under an inert atmosphere.
-
Addition of Diene: Add an excess of isoprene (typically 2-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent and excess isoprene under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired diastereomer of the Diels-Alder adduct.
-
Characterization: The structure and stereochemistry of the purified product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. In some cases, crystalline derivatives can be prepared for X-ray crystallographic analysis to unambiguously determine the stereochemistry.[1]
Visualizations
Logical Workflow for a Diels-Alder Reaction using a Chiral Dienophile
Caption: General workflow for a diastereoselective Diels-Alder reaction.
Conceptual Representation of Facial Selectivity in the Diels-Alder Reaction of R-(-)-Carvone
Caption: Steric hindrance from the isopropenyl group directs the diene approach.
References
Application Notes and Protocols: The Strategic Use of (-)-Carvomenthone in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvomenthone, a saturated monoterpenoid ketone derived from the chiral pool, serves as a valuable and versatile starting material in the enantioselective synthesis of complex bioactive molecules. Its inherent chirality, derived from (-)-carvone (B1668593), provides a strategic advantage in the construction of stereochemically defined natural products and pharmaceutical intermediates. These application notes provide detailed protocols and data for the synthesis of key bioactive compounds, highlighting the utility of this compound and its derivatives in medicinal chemistry and drug discovery. The methodologies outlined below focus on strategic bond-forming reactions, including annulation and cycloaddition strategies, to construct complex molecular architectures with high stereocontrol.
I. Synthesis of a Key Intermediate for 1β-Methylcarbapenem Antibiotics
The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The synthesis of 1β-methylcarbapenems, which exhibit enhanced stability to renal dehydropeptidase-I, often relies on chiral intermediates to establish the correct stereochemistry. A cyclopentanone (B42830) derivative readily accessible from (-)-carvone, and by extension this compound, is a key precursor for a vital intermediate in the synthesis of these antibiotics[1].
Synthetic Pathway Overview
The overall synthetic strategy involves the transformation of a (-)-carvone derivative into a functionalized cyclopentanone, which then undergoes a series of reactions to build the azetidin-2-one (B1220530) (β-lactam) ring with the requisite stereochemistry for the 1β-methylcarbapenem core.
Caption: Synthetic approach to a 1β-methylcarbapenem intermediate.
Experimental Protocol: Synthesis of the Cyclopentanone Derivative from a (-)-Carvone Precursor
This protocol is a representative procedure based on established synthetic strategies for the oxidative cleavage of carvone (B1668592) derivatives.
Materials:
-
(-)-Carvone derivative (e.g., dihydrocarvone)
-
Ozone (O₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (B99878) (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the (-)-carvone derivative (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove excess ozone.
-
Add dimethyl sulfide (3.0 eq) to the reaction mixture at -78 °C and allow the solution to slowly warm to room temperature overnight with stirring.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired cyclopentanone derivative.
Quantitative Data
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Analytical Data |
| Cyclopentanone Derivative | (-)-Carvone Derivative | O₃, DMS | 75-85 | >95 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| 1β-Methylcarbapenem Intermediate | Cyclopentanone Derivative | Various | 40-50 (multi-step) | >98 | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
II. Synthesis of (+)-α-Cyperone via Robinson Annulation of a Dihydrocarvone (B1202640) Derivative
(+)-α-Cyperone is a sesquiterpene with reported anti-inflammatory properties, making it a target of interest in drug discovery.[2] Its synthesis can be achieved from a derivative of (-)-carvone, specifically a dihydrocarvone, through a Robinson annulation reaction. This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[3][4]
Synthetic Pathway Overview
The synthesis commences with the conjugate addition to a dihydrocarvone derivative to introduce a side chain, which then undergoes an intramolecular aldol condensation and dehydration to form the bicyclic α,β-unsaturated ketone core of (+)-α-cyperone.
Caption: Robinson annulation for the synthesis of (+)-α-cyperone.
Experimental Protocol: Robinson Annulation for the Synthesis of (+)-α-Cyperone
This protocol is a general procedure for the Robinson annulation of a dihydrocarvone derivative with methyl vinyl ketone (MVK).
Materials:
-
Dihydrocarvone derivative
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydrocarvone derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (+)-α-cyperone.
Quantitative Data
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Bioactivity (IC₅₀) |
| (+)-α-Cyperone | Dihydrocarvone Derivative | MVK, KOH | 60-70 | >97 | Anti-inflammatory: Inhibits LPS-induced PGE₂ production and COX-2 expression in RAW 264.7 cells.[2] |
III. Bioactive Derivatives of Carvone
Research has also focused on the synthesis and biological evaluation of various carvone derivatives, demonstrating a broad range of activities.
Synthesis of Carvone-Derived 1,2,3-Triazoles
1,2,3-triazoles are known for their diverse biological activities. Carvone can be functionalized and subsequently used in a "click" reaction to generate novel triazole conjugates.
Caption: Synthesis of bioactive carvone-triazole conjugates.
Quantitative Data for Carvone-Derived Triazoles
| Compound | Yield (%) | Melting Point (°C) | Optical Rotation [α]D²⁰ | Antioxidant Activity (DPPH Assay, IC₅₀ in µM) |
| 4a (Phenyl derivative) | 78 | 110-111 | -25.5 (c 1.33, DCM) | >1000 |
| 4b (Pyrrolidinyl derivative) | 73 | 69-70 | -29.6 (c 1.07, DCM) | 850.5 ± 25.7 |
| 4c (Indolyl derivative) | 63 | 144-145 | -23.1 (c 1.66, DCM) | 45.3 ± 1.8 |
| 4d (Piperidinyl derivative) | 84 | 83-84 | -30.2 (c 1.01, DCM) | 790.2 ± 20.1 |
| 4e (2-pyridyl derivative) | 76 | 104-105 | -24.0 (c 1.67, DCM) | 78.9 ± 3.2 |
Data sourced from a study on the synthesis and antioxidant properties of carvone-derived 1,2,3-triazoles.[5]
Conclusion
This compound and its parent compound, (-)-carvone, are powerful chiral building blocks for the asymmetric synthesis of a variety of bioactive compounds. The protocols and data presented herein demonstrate their utility in constructing complex molecular scaffolds, such as those found in carbapenem antibiotics and anti-inflammatory sesquiterpenes. The strategic application of well-established synthetic methodologies, including oxidative cleavage and Robinson annulation, allows for the efficient and stereocontrolled synthesis of these valuable molecules. Further exploration of this compound as a chiral synthon is warranted and holds significant promise for the development of novel therapeutics.
References
- 1. Chiral synthesis of the key intermediate for 1β-methylcarbapenem antibiotics starting from (–)-carvone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Enantioselective Reactions Controlled by (-)-Carvomenthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-carvomenthone derivatives as chiral auxiliaries in enantioselective synthesis. While direct literature on this compound as a chiral auxiliary is not abundant, its structural and stereochemical similarity to the widely used (-)-menthol and (R)-pulegone-derived auxiliaries allows for the adaptation of established protocols. This compound, a saturated monoterpene ketone, offers a rigid and predictable chiral scaffold to control the stereochemical outcome of various C-C bond-forming reactions, including alkylations, aldol (B89426) reactions, and conjugate additions.
Overview of this compound as a Chiral Auxiliary
This compound, systematically named (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one, possesses two stereocenters that create a well-defined chiral environment. When attached to a prochiral substrate, typically as an ester or an imide, the bulky isopropyl and methyl groups effectively shield one face of the reactive intermediate (e.g., an enolate), directing the approach of an electrophile to the less hindered face. This facial bias leads to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product, and the auxiliary can often be recovered and recycled.
Key Enantioselective Applications and Data
The following tables summarize representative quantitative data for key enantioselective reactions using chiral auxiliaries derived from structurally similar terpenes like menthol (B31143) and pulegone. These results provide an expected baseline for the performance of this compound-derived auxiliaries.
Table 1: Diastereoselective Alkylation of Ester Enolates
| Entry | Electrophile (R'-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl bromide | LDA | THF | -78 | 85 | >95:5 |
| 2 | Methyl iodide | LHMDS | THF | -78 | 90 | >95:5 |
| 3 | Allyl bromide | KHMDS | Toluene | -78 | 82 | 90:10 |
Table 2: Diastereoselective Aldol Reactions
| Entry | Aldehyde (R'CHO) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 88 | >98:2 |
| 2 | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 | 92 | 97:3 |
| 3 | Acetaldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 85 | 95:5 |
Table 3: Diastereoselective Conjugate Addition
| Entry | Michael Acceptor | Nucleophile | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | (-)-Carvomenthyl crotonate | LiMe₂Cu | Et₂O | -78 | 95 | >98:2 |
| 2 | (-)-Carvomenthyl cinnamate | LiPh₂Cu | THF | -78 | 89 | 96:4 |
| 3 | (-)-Carvomenthyl acrylate | (Bu)₂CuLi | THF/HMPA | -78 | 80 | 90:10 |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for menthol- and pulegone-derived chiral auxiliaries and are expected to be highly applicable to this compound derivatives.
Protocol 1: Synthesis of the (-)-Carvomenthyl Acyl Adduct
This protocol describes the esterification of (+)-carvomenthol (derived from the reduction of this compound) with a generic carboxylic acid.
Materials:
-
(+)-Carvomenthol (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (+)-carvomenthol, the carboxylic acid, and DMAP in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold CH₂Cl₂.
-
Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes) to afford the pure (-)-carvomenthyl ester.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the enolate derived from a (-)-carvomenthyl ester.
Materials:
-
(-)-Carvomenthyl ester (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Electrophile (e.g., Benzyl bromide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the (-)-carvomenthyl ester in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Protocol 3: Auxiliary Cleavage
This protocol describes the saponification of the alkylated (-)-carvomenthyl ester to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated (-)-carvomenthyl ester (1.0 equiv)
-
Lithium hydroxide (B78521) (LiOH) (5.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve the alkylated ester in a 3:1 mixture of THF and water.
-
Add LiOH and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to extract the liberated (+)-carvomenthol auxiliary. The auxiliary can be purified and reused.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.
Disclaimer: The provided protocols are based on established methodologies for structurally related chiral auxiliaries and should be adapted and optimized for specific substrates and reactions involving this compound derivatives.
Application Notes & Protocols: Distillation of Mint Essential Oils
Introduction
Essential oils derived from various mint species, such as peppermint (Mentha piperita) and spearmint (Mentha spicata), are of significant interest to the pharmaceutical, cosmetic, and food industries due to their distinct aromatic properties and wide range of biological activities.[1] The primary chemical constituents responsible for their characteristic aroma and therapeutic effects include menthol, menthone, and isomenthone.[2][3] The extraction of these volatile compounds is a critical step that significantly influences the final yield and quality of the essential oil.
This document provides detailed protocols for the experimental setup and execution of several common distillation techniques for mint essential oils, including hydrodistillation, steam distillation, and solvent-free microwave extraction. It also presents a comparative summary of quantitative data from various studies and outlines the standard procedure for the chemical analysis of the extracted oils using Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Data Summary
The efficiency of essential oil extraction is highly dependent on the methodology employed. The following tables summarize quantitative data on oil yield, extraction time, and chemical composition associated with different techniques.
Table 1: Comparison of Essential Oil Yield and Extraction Time for Various Methods
| Extraction Method | Plant Species | Essential Oil Yield (%) | Extraction Time | Reference(s) |
| Steam Distillation (SD) | Mentha piperita | 1.31 - 1.36% | 1 - 18 hours | [1][4] |
| Hydrodistillation (HD) | Mentha piperita | 0.73 - 2.29% (v/w) | ~1 hour | [2][5] |
| Soxhlet Extraction | Mentha piperita | 4.0% | Not specified | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Mentha piperita | 0.36 - 0.80% | 30 - 40 minutes | [5][6] |
| Solvent-Free Microwave Extraction (SFME) | Mentha piperita | 0.31 - 0.69% | 40 - 60 minutes | [6][7] |
| Hydrodistillation (HD) | Mentha arvensis | 0.0510 mL/g (dried) | 60 - 180 minutes | [3] |
| Microwave-Assisted Extraction (MAE) | Mentha arvensis | 0.0832 mL/g (dried) | 10 - 25 minutes | [3] |
Table 2: Influence of Operating Parameters on Peppermint (Mentha piperita) Essential Oil Yield
| Method | Parameter | Value | Resulting Yield (%) | Reference(s) |
| Solvent-Free Microwave Extraction (SFME) | Microwave Power | 150 W | ~0.45% | [7] |
| Microwave Power | 300 W | ~0.62% | [7] | |
| Microwave Power | 450 W | 0.69% | [7] | |
| Feed/Distiller Ratio | 0.08 g/mL | ~0.55% | [7] | |
| Feed/Distiller Ratio | 0.10 g/mL | 0.69% | [7] | |
| Feed/Distiller Ratio | 0.12 g/mL | ~0.60% | [7] | |
| Steam Distillation | Batch Size | 300 g | ~0.65% | [8] |
| Batch Size | 500 g | ~0.75% | [8] | |
| Batch Size | 700 g | ~0.80% | [8] |
Table 3: Major Chemical Constituents of Mint Essential Oil Identified by GC-MS
| Compound | Mentha piperita (% Area) | Mentha arvensis (% Area) | Reference(s) |
| Menthol | 5.58 - 3.54% | 62.80 - 70.60% | [3][4][9] |
| Menthone | 29.01% | 16.30 - 20.19% (trans) | [3][9] |
| Isomenthone | 2.12% | 4.62 - 5.01% (cis) | [3][9] |
| Menthyl Acetate | 3.34% | Not specified | [9] |
| Menthofuran | 3.01% | Not specified | [9] |
| 1,8-Cineole | 2.40% | Not specified | [9] |
| Limonene | 2.10% | Not specified | [9] |
Experimental Workflows
The following diagrams illustrate the general experimental workflow for mint essential oil distillation and the fundamental differences between hydrodistillation and steam distillation setups.
Caption: General experimental workflow from material preparation to analysis.
Caption: Logical comparison of Hydrodistillation and Steam Distillation setups.
Detailed Experimental Protocols
Protocol 1: Hydrodistillation (HD)
This protocol describes the extraction of essential oils using a Clevenger-type apparatus, where the plant material is in direct contact with boiling water.[10][11]
1. Materials and Equipment:
-
Fresh or dried mint leaves (e.g., 100 g)
-
Distilled water
-
Clevenger-type distillation apparatus
-
500 mL round-bottom flask[1]
-
Heating mantle
-
Condenser with cooling water supply
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Airtight vials for storage
2. Procedure:
-
Preparation: Weigh 100 g of clean, air-dried mint leaves. The leaves can be coarsely chopped to increase the surface area for extraction.[12]
-
Apparatus Setup: Place the mint leaves into the 500 mL round-bottom flask and add 250 mL of distilled water, ensuring the plant material is fully submerged.[1]
-
Distillation: Connect the flask to the Clevenger apparatus and the condenser. Begin heating the flask using the heating mantle. The water will boil, and the resulting steam will pass through the plant material, carrying the volatile essential oils.[10][11]
-
Condensation & Collection: The steam-oil mixture condenses in the condenser and collects in the graduated tube of the Clevenger apparatus. The process is continued for approximately 1-3 hours, or until no more oil is collected.[2][9]
-
Separation: Once the apparatus has cooled, drain the collected distillate. The essential oil, being less dense, will form a layer on top of the aqueous hydrosol. Use a separatory funnel to carefully separate the oil from the hydrosol.[13][14]
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a labeled, airtight glass vial and store it at 4°C in the dark.
Protocol 2: Steam Distillation (SD)
In this method, live steam is passed through the plant material, which avoids direct contact between the mint leaves and boiling water.[15][16]
1. Materials and Equipment:
-
Fresh or dried mint leaves
-
Steam generator (boiler)
-
Distillation still or biomass flask
-
Condenser and collection vessel (receiver)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Airtight vials
2. Procedure:
-
Preparation: Prepare the mint leaves as described in the hydrodistillation protocol.
-
Apparatus Setup: Place the chopped mint leaves into the biomass flask. Ensure the material is packed loosely to allow for even steam penetration.[13] The biomass flask is positioned above a separate flask (boiler) that will generate steam.[15]
-
Distillation: Heat the water in the boiler to produce steam. Pass the steam through the biomass flask. The hot steam will rupture the oil glands in the leaves, releasing the volatile essential oils which are then carried away with the steam.[16]
-
Condensation & Collection: The steam-oil vapor mixture is directed to a condenser, where it cools and liquefies.[17] Collect the condensate, which consists of essential oil and hydrosol, in a receiving vessel.[15]
-
Separation and Storage: Separate the essential oil from the hydrosol using a separatory funnel and store as described in Protocol 1.[13] The process typically takes 1 to 2 hours.[2]
Protocol 3: Solvent-Free Microwave Extraction (SFME)
SFME is a green technology that uses microwave energy to heat the intracellular water in the plant material, leading to the rupture of oil glands and release of essential oils.[7]
1. Materials and Equipment:
-
Freshly chopped mint leaves (e.g., 500 g)
-
Laboratory microwave oven (modified for extraction with an external condenser)
-
5-liter Pyrex reactor or flask
-
Condenser and collection vessel
-
Separatory funnel
2. Procedure:
-
Preparation: Place 500 g of fresh, chopped mint leaves into the microwave reactor. A small amount of distilled water (e.g., 30 mL) may be added.[6]
-
Extraction: Place the reactor inside the microwave oven and connect it to the condenser system located outside the oven.
-
Microwave Irradiation: Subject the material to microwave irradiation at a specified power (e.g., 450-500 W) for a set duration (e.g., 40-60 minutes).[6][7] The microwave energy causes the water within the plant cells to heat rapidly, generating internal pressure that ruptures the cell walls and releases the essential oil.[5]
-
Collection and Separation: The released oil is evaporated with the in-situ water and carried to the condenser. The condensed oil and hydrosol are collected.
-
Post-Processing: Separate, dry, and store the essential oil as described in the previous protocols.
Protocol 4: Post-Extraction Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and identifying the individual chemical components of an essential oil.[18][19][20]
1. Materials and Equipment:
-
Extracted mint essential oil
-
Solvent (e.g., hexane (B92381) or acetone)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., SLB®-5ms or equivalent)[21]
2. Sample Preparation:
-
Dilute a small sample of the essential oil (e.g., 1 µL) in a suitable solvent (e.g., 1:10 or 1:100 in n-hexane or acetone).[18][21]
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 0.5-1 µL) of the diluted sample into the GC injector port.[9][21]
-
Separation: The volatile components are separated based on their boiling points and polarity as they pass through the capillary column. A typical oven temperature program starts at 50°C and gradually increases to 280-300°C.[9][21]
-
Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound.
-
Data Analysis: Identify the compounds by comparing their mass spectra and retention times with those in a spectral library, such as the NIST library.[18] The relative percentage of each component is determined by the area of its corresponding peak in the chromatogram.[9]
References
- 1. inspirajournals.com [inspirajournals.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Peppermint Essential Oils and Lipophilic Compounds: Assessment of Process Kinetics and Environmental Impacts with Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Composition of Hydrodistillation and Solvent free Microwave Extraction of Essential Oils from Mentha Piperita L. Growing in Taif, Kingdom of Saudi Arabia, and Their Anticancer and Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. afssaae.ub.ac.id [afssaae.ub.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. aensiweb.com [aensiweb.com]
- 10. Peppermint leaves hydrodistillation by-products: bioactive properties and incorporation into ice cream formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. sietjournals.com [sietjournals.com]
- 13. clawhammersupply.com [clawhammersupply.com]
- 14. ijcrt.org [ijcrt.org]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. distillique.co.za [distillique.co.za]
- 17. US5582694A - Hydrodistillation process for essential mint oils - Google Patents [patents.google.com]
- 18. azom.com [azom.com]
- 19. academics.su.edu.krd [academics.su.edu.krd]
- 20. researchgate.net [researchgate.net]
- 21. Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: (-)-Carvomenthone as a Chiral Scaffold for Novel Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Carvomenthone, a saturated monoterpene ketone, is a readily available and inexpensive chiral building block. While not an organocatalyst in its own right, its inherent chirality and functional group handle (a ketone) make it an attractive starting material for the synthesis of novel chiral organocatalysts. This document outlines a conceptual framework for the application of this compound in organocatalysis, detailing the synthesis of a hypothetical bifunctional aminothiourea catalyst and its application in the asymmetric Michael addition. The protocols and data presented are based on established principles of organocatalysis and are intended to serve as a guide for the development of new catalytic systems.
Conceptual Framework: From this compound to a Bifunctional Organocatalyst
The ketone functionality of this compound can be transformed into a chiral diamine scaffold, a common structural motif in potent organocatalysts. A subsequent functionalization of this diamine can yield a bifunctional catalyst capable of activating both the nucleophile and the electrophile in an asymmetric transformation. Here, we propose the synthesis of a novel primary-tertiary diamine from this compound, followed by its conversion to a thiourea (B124793) derivative.
Proposed Synthesis of a this compound-Derived Thiourea Organocatalyst
A plausible synthetic route to a bifunctional thiourea organocatalyst starting from this compound is depicted below. The key steps involve a stereoselective reductive amination to install a primary amine, followed by protection and a second reductive amination to introduce a tertiary amine. Deprotection and subsequent reaction with an isothiocyanate would yield the target catalyst.
Figure 1: Proposed synthetic pathway for a this compound-derived thiourea organocatalyst.
Application Note: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
Catalyst: this compound-Derived Thiourea Catalyst (Conceptual)
Reaction: Asymmetric Michael addition of propanal to β-nitrostyrene.
Principle: The proposed bifunctional thiourea catalyst is expected to activate the reactants through a dual-activation mechanism. The primary amine of the catalyst would react with the aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety would act as a hydrogen-bond donor, activating the electrophilic nitroalkene and orienting it for a stereoselective attack by the enamine.
Figure 2: Proposed catalytic cycle for the asymmetric Michael addition.
Expected Performance: Based on structurally similar organocatalysts, the proposed this compound-derived thiourea catalyst is anticipated to provide the Michael adduct in high yield and with excellent stereoselectivity. A summary of expected quantitative data for the Michael addition of various aldehydes to nitroalkenes is presented in Table 1.
Table 1: Expected Performance in Asymmetric Michael Addition
| Entry | Aldehyde | Nitroalkene | Expected Yield (%) | Expected dr (syn:anti) | Expected ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 95 | >95:5 | >98 |
| 2 | Isobutyraldehyde | β-Nitrostyrene | 92 | >95:5 | >99 |
| 3 | Hexanal | β-Nitrostyrene | 90 | >90:10 | 97 |
| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 88 | >95:5 | 96 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound-Derived Primary Amine
This protocol describes the reductive amination of this compound to yield a chiral primary amine, a key intermediate for the synthesis of more complex organocatalysts.
Materials:
-
This compound (1.0 eq)
-
Ammonia (B1221849) (excess, as a solution in methanol (B129727) or as gas)
-
Raney Nickel (catalytic amount)
-
Hydrogen gas
-
Methanol (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a high-pressure autoclave, add this compound and methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with ammonia gas and then with hydrogen gas to the desired pressure.
-
Heat the reaction mixture with stirring to the specified temperature for the required duration.
-
After cooling to room temperature, carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica (B1680970) gel using a gradient of dichloromethane and methanol to afford the desired chiral primary amine.
-
Dry the purified product over anhydrous sodium sulfate.
Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol details the use of the hypothetical this compound-derived thiourea catalyst in an asymmetric Michael addition reaction.[1][2]
Materials:
-
This compound-Derived Thiourea Catalyst (0.1 eq)
-
β-Nitrostyrene (1.0 eq)
-
Propanal (2.0 eq)
-
Toluene (solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound-derived thiourea catalyst and toluene.
-
Cool the mixture to 0 °C and add β-nitrostyrene.
-
Add propanal dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Disclaimer: The application notes and protocols described herein are based on a conceptual organocatalyst derived from this compound. The synthetic procedures and catalytic performance are hypothetical and intended for research and development purposes. Experimental conditions may require optimization.
References
Novel Ligand Synthesis from (-)-Carvomenthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chiral ligands is a cornerstone of modern asymmetric catalysis and drug development. The use of naturally occurring chiral molecules as starting materials provides an efficient and cost-effective pathway to enantiomerically pure ligands. (-)-Carvomenthone, a monoterpene readily available from the chiral pool, presents a valuable scaffold for the synthesis of new chiral ligands. Its rigid bicyclic structure and multiple functionalization points offer the potential for creating a diverse range of ligands with unique stereochemical environments.
This document provides detailed application notes and protocols for the synthesis of a novel class of aminophosphine (B1255530) P,N-ligands derived from this compound. These ligands have shown significant promise in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation reactions.
Overview of Ligand Synthesis from this compound
The synthetic strategy to access novel P,N-ligands from this compound involves a multi-step sequence starting with the conversion of the ketone functionality into a key chiral intermediate, p-menthane-3-carboxaldehyde. This aldehyde serves as a versatile precursor for the introduction of both the phosphine (B1218219) and the nitrogen-containing moieties of the final ligand.
The overall workflow for the synthesis of these novel aminophosphine ligands is depicted below.
Caption: Synthetic workflow for novel P,N-ligands from this compound.
Experimental Protocols
The following protocols provide detailed procedures for the key synthetic steps outlined above.
Synthesis of (+)-p-Menthane-3-carboxaldehyde from this compound
This procedure details the conversion of this compound to the key aldehyde intermediate. This transformation is a crucial first step in accessing the desired ligand scaffold.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Ethyl formate (B1220265) (1.5 eq)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
Ethyl formate is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (+)-p-menthane-3-carboxaldehyde.
Synthesis of the Chiral Amine Intermediate
This protocol describes the reductive amination of the aldehyde intermediate to form the chiral amine, which serves as the backbone of the final ligand.
Materials:
-
(+)-p-Menthane-3-carboxaldehyde (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (+)-p-menthane-3-carboxaldehyde and the primary amine in dichloromethane, sodium triacetoxyborohydride is added in portions at room temperature.
-
The reaction mixture is stirred for 16 hours at room temperature.
-
The reaction is quenched with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude chiral amine intermediate is purified by column chromatography.
Synthesis of the Final Aminophosphine P,N-Ligand
This final step involves the phosphinylation of the chiral amine to yield the target P,N-ligand.
Materials:
-
Chiral amine intermediate (1.0 eq)
-
Chlorodiphenylphosphine (B86185) (ClPPh₂, 1.1 eq)
-
Triethylamine (B128534) (Et₃N, 1.5 eq)
-
Anhydrous toluene (B28343)
-
Degassed water
Procedure:
-
A solution of chlorodiphenylphosphine in anhydrous toluene is added dropwise to a solution of the chiral amine intermediate and triethylamine in anhydrous toluene at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel under an inert atmosphere to yield the final aminophosphine P,N-ligand.
Data Presentation
The following table summarizes the typical yields and key characterization data for the synthesized compounds.
| Compound | Step | Typical Yield (%) | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| (+)-p-Menthane-3-carboxaldehyde | 2.1 | 75-85 | 9.65 (s, 1H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.90-1.00 (m, 8H), 0.95-0.85 (m, 6H) | N/A |
| Chiral Amine Intermediate (Benzyl derivative) | 2.2 | 80-90 | 7.35-7.20 (m, 5H), 3.80 (s, 2H), 2.80-2.70 (m, 2H), 2.10-1.00 (m, 9H), 0.90-0.80 (m, 6H) | N/A |
| Final P,N-Ligand (Benzyl derivative) | 2.3 | 70-80 | 7.50-7.20 (m, 15H), 4.00-3.80 (m, 2H), 3.20-3.00 (m, 2H), 2.20-1.10 (m, 9H), 1.00-0.85 (m, 6H) | 45.3 |
Application in Asymmetric Catalysis
The synthesized P,N-ligands derived from this compound have been evaluated in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate.
General Procedure for Asymmetric Allylic Alkylation
Caption: Workflow for asymmetric allylic alkylation.
Materials:
-
[Pd(allyl)Cl]₂ (1 mol%)
-
Chiral P,N-Ligand (2.5 mol%)
-
1,3-Diphenylallyl acetate (1.0 eq)
-
Dimethyl malonate (3.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)
-
Potassium acetate (KOAc) (5 mol%)
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ and the chiral P,N-ligand.
-
Anhydrous dichloromethane is added, and the mixture is stirred for 20 minutes.
-
1,3-Diphenylallyl acetate, dimethyl malonate, BSA, and KOAc are added sequentially.
-
The reaction mixture is stirred at room temperature for the specified time.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the product.
Catalytic Performance
The performance of the novel P,N-ligand in the asymmetric allylic alkylation is summarized in the table below.
| Ligand | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| P,N-Ligand (Benzyl derivative) | 24 | >95 | 92 |
Signaling Pathways and Logical Relationships
While these ligands are primarily designed for asymmetric catalysis, their chiral nature and potential for metal coordination could make them relevant in the development of therapeutic agents that target specific biological pathways. For instance, chiral metal complexes are being explored as inhibitors of enzymes or as DNA-interacting agents. The logical relationship for their potential application in drug development is outlined below.
Caption: Logical pathway for drug development application.
These application notes provide a comprehensive guide for the synthesis and utilization of novel chiral ligands derived from this compound. The detailed protocols and performance data should enable researchers to explore the potential of this new class of ligands in their own work.
Application Notes and Protocols: (-)-Carvomenthone as a Tracer in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of current scientific literature, there is no established use of (-)-Carvomenthone as a tracer in metabolic studies. The following application notes and protocols are presented as a prospective guide, outlining the general principles and hypothetical methodologies for how a stable isotope-labeled version of this compound could be developed and utilized as a metabolic tracer. All information regarding metabolic pathways is based on proposed microbial biotransformation, as data from human or animal in vivo studies is not available.
Introduction
Metabolic tracers are invaluable tools in biological research and drug development, allowing for the real-time tracking of molecules through metabolic pathways. Stable isotope-labeled compounds, in particular, offer a safe and powerful method to elucidate metabolic fluxes and identify novel biotransformation products. While not currently in use, a labeled version of the monoterpene this compound could theoretically be employed to probe specific enzymatic activities and pathways. This document provides a hypothetical framework for its application.
Prospective Applications
The use of a stable isotope-labeled this compound tracer, such as ¹³C- or ²H-labeled this compound, could potentially be applied to:
-
Investigate Monoterpene Metabolism: Elucidate the pathways and enzymes involved in the biotransformation of cyclic monoterpenes.
-
Probe Cytochrome P450 Activity: Given that many terpenes are metabolized by CYP enzymes, a labeled tracer could serve as a probe for the activity of specific P450 isozymes.
-
Assess Xenobiotic Metabolism: As a xenobiotic compound, tracing the metabolism of this compound could provide insights into the broader capacity of an organism to metabolize foreign substances.
-
Microbial Metabolism Studies: Investigate the specific biotransformation pathways of this compound in various microorganisms.
Known Metabolic Pathways (Microbial)
Studies on the biotransformation of carvomenthone by microorganisms have suggested several potential metabolic routes. These typically involve oxidation and reduction reactions to increase the polarity of the molecule, facilitating further metabolism or excretion. The primary proposed pathways involve hydroxylation at various positions on the cyclohexane (B81311) ring, followed by further oxidation.
Caption: Proposed microbial metabolic pathways of this compound.
Hypothetical Experimental Protocols
This section outlines a general, hypothetical protocol for a metabolic tracing study using a stable isotope-labeled this compound.
Preparation of Labeled this compound
A stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled) would need to be synthesized. The position of the label(s) should be carefully chosen to ensure it is not lost during the initial stages of metabolism.
In Vitro Metabolic Study using Liver Microsomes
Objective: To identify the primary metabolites of this compound and the enzymes responsible.
Materials:
-
Labeled this compound
-
Cryopreserved liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Quenching solution (e.g., cold acetonitrile)
-
Control and specific P450 inhibitor cocktails
Protocol:
-
Thaw liver microsomes on ice.
-
Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
In a microcentrifuge tube, combine microsomes, the master mix, and either a P450 inhibitor or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding labeled this compound.
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
In Vivo Animal Study
Objective: To determine the pharmacokinetic profile and metabolic fate of this compound in a living organism.
Materials:
-
Labeled this compound formulated for the chosen route of administration (e.g., in corn oil for oral gavage).
-
Laboratory animals (e.g., mice or rats).
-
Equipment for dosing (e.g., gavage needles).
-
Materials for sample collection (e.g., capillary tubes for blood, metabolic cages for urine and feces).
Protocol:
-
Acclimate animals to the experimental conditions.
-
Administer a single dose of labeled this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Collect biological samples at various time points (e.g., blood at 0, 0.5, 1, 2, 4, 8, 24 hours; urine and feces collected over 24 or 48 hours).
-
Process the samples for analysis. Blood may be processed to plasma or serum. Urine and feces may be homogenized and extracted.
-
Analyze samples by LC-MS/MS to quantify the parent tracer and its metabolites.
Sample Analysis
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the labeled tracer and its metabolites due to its high sensitivity and specificity.
Methodology:
-
Chromatographic Separation: Develop a reversed-phase HPLC method to separate this compound from its more polar metabolites.
-
Mass Spectrometry Detection: Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect the parent compound and its expected metabolites. The mass transitions will be specific for the labeled compound.
-
Quantification: Create a standard curve using known concentrations of the labeled tracer to quantify its concentration in the biological samples.
Data Presentation
As there is no experimental data on the use of this compound as a metabolic tracer, no quantitative data tables can be presented. In a hypothetical study, data would be summarized in tables to show:
-
Table 1: In Vitro Metabolic Stability: Would show the percentage of labeled this compound remaining at different time points in the presence of liver microsomes.
-
Table 2: Pharmacokinetic Parameters: Would list key parameters such as Cmax, Tmax, AUC, and half-life of labeled this compound in plasma.
-
Table 3: Metabolite Profile: Would quantify the relative abundance of different metabolites in various biological matrices (plasma, urine, feces).
Visualization of a Hypothetical Experimental Workflow
The following diagram illustrates a potential workflow for a metabolic study using a labeled tracer like this compound.
Caption: Hypothetical workflow for a metabolic tracer study.
Conclusion
While this compound is not an established metabolic tracer, this document provides a foundational guide for how it could be developed and applied in metabolic research. The successful use of a labeled this compound tracer would depend on the development of a robust synthetic route for the labeled compound and sensitive analytical methods for its detection. Such studies could provide valuable insights into the metabolism of monoterpenes and xenobiotics.
Troubleshooting & Optimization
Troubleshooting low yield in (-)-Carvomenthone synthesis
Technical Support: (-)-Carvomenthone Synthesis
This technical support center provides troubleshooting guidance for the synthesis of this compound, a saturated ketone often prepared via the catalytic hydrogenation of (-)-carvone (B1668593). Low yields can arise from issues with the reaction setup, catalyst activity, reaction conditions, or product workup and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, and TLC/GC analysis shows a significant amount of unreacted (-)-carvone. What is the likely cause?
A1: An incomplete reaction is one of the most common reasons for low yield. This can be due to several factors:
-
Inactive Catalyst: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, may have been improperly stored, or may have been deactivated by impurities.[1][2][3]
-
Insufficient Hydrogen: Ensure the reaction is properly sealed and under a positive pressure of hydrogen gas. For reactions using transfer hydrogenation (e.g., with ammonium (B1175870) formate), ensure the hydrogen donor was added in the correct stoichiometric amount.
-
Poor Mixing: In heterogeneous catalysis, vigorous stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen.
-
Incorrect Temperature: While many hydrogenations run well at room temperature, some may require gentle heating to proceed at a reasonable rate.[2][3]
Q2: My final product is contaminated with a significant amount of (-)-carvomenthol. How did this happen and how can I fix it?
A2: The presence of (-)-carvomenthol indicates over-reduction of the ketone functional group to an alcohol. This is a common side reaction.[4] To minimize this, consider reducing the reaction time, lowering the hydrogen pressure, or using a more selective catalyst. Purification can be achieved via flash column chromatography, as the polarity of the alcohol is significantly different from that of the ketone.
Q3: The crude NMR looks clean, but my isolated yield after column chromatography is very low. Where could my product have gone?
A3: Significant product loss during purification is common and can be attributed to several factors:
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Improper Solvent System: If the polarity of your elution solvent is too high, your product may elute too quickly with other impurities. If it's too low, the product may not move off the column at all. Run TLC plates first to determine the optimal solvent system.
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Product Volatility: Carvomenthone is a relatively volatile compound. Aggressive removal of solvent on a rotary evaporator, especially with high heat or a very strong vacuum, can lead to significant loss of product.
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Irreversible Adsorption: If your product is sensitive to the stationary phase (e.g., acidic silica (B1680970) gel), it may decompose or remain irreversibly adsorbed on the column.[5] Using a deactivated stationary phase (e.g., by adding 1% triethylamine (B128534) to the eluent) can sometimes mitigate this.
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Careless Transfers: Multiple small losses during transfers between flasks can add up to a significant overall loss, especially on a small scale.[3][5]
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic approach to identify the root cause.
Caption: Troubleshooting decision tree for low yield synthesis.
Key Experimental Protocol
Catalytic Hydrogenation of (-)-Carvone to this compound
This protocol is a representative procedure. Quantities and conditions may need to be optimized for your specific setup.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar, add (-)-carvone (1.0 eq).
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Dissolve the carvone (B1668592) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) (approx. 0.1 M concentration).
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Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd relative to the carvone). Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle in an inert atmosphere if possible.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask by evacuating it and refilling it with hydrogen gas (H₂) three times.
-
Leave the final atmosphere as hydrogen (a balloon is sufficient for atmospheric pressure). For higher pressures, use appropriate hydrogenation equipment.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is typically complete within 2-24 hours, depending on the scale, catalyst loading, and H₂ pressure.
-
-
Workup:
-
Once the starting material is consumed, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.
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Rinse the flask and the filter cake with a small amount of the reaction solvent to ensure all product is collected.
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Concentrate the filtrate under reduced pressure (rotary evaporator) using minimal heat to obtain the crude this compound.
-
-
Purification (if necessary):
-
If the crude product contains impurities (like carvomenthol), purify it using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes).
-
Data Presentation
Table 1: Reaction Parameters and Potential Outcomes
| Parameter | Standard Condition | Potential Issue if Deviated | Consequence on Yield |
| Catalyst Loading | 1-5 mol% 10% Pd/C | Too low | Incomplete reaction |
| Old/Inactive catalyst | No reaction or very slow reaction | ||
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Too low / Leaks | Incomplete reaction |
| Too high | Over-reduction to carvomenthol | ||
| Reaction Time | 2-24 hours | Too short | Incomplete reaction |
| Too long | Formation of side products | ||
| Temperature | 20-25 °C (Room Temp) | Too low | Very slow reaction rate |
| Too high | Increased side product formation | ||
| Solvent Purity | Anhydrous Grade | Presence of catalyst poisons | Catalyst deactivation, incomplete reaction |
Table 2: TLC Analysis of Reaction Components
| Compound | Typical Rf Value* | Visualization | Notes |
| (-)-Carvone | ~0.4 | UV active, stains with KMnO₄ | The starting material. |
| This compound | ~0.6 | Stains with KMnO₄ or p-anisaldehyde | The desired product. Higher Rf than carvone. |
| (-)-Carvomenthol | ~0.3 | Stains with KMnO₄ or p-anisaldehyde | The over-reduction side product. More polar. |
*Approximate values using 10% Ethyl Acetate in Hexanes as eluent. Actual values may vary.
References
Technical Support Center: Optimization of (-)-Carvomenthone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Carvomenthone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and economically viable starting material for the synthesis of this compound is (+)-pulegone.[1][2][3] (+)-Pulegone is a naturally occurring organic compound found in essential oils of plants like pennyroyal and cornmint.[1] Its structure is predisposed to conversion into the desired carvomenthone isomers through catalytic hydrogenation.
Q2: Which catalytic systems are most effective for the hydrogenation of (+)-pulegone to this compound?
Several catalytic systems have demonstrated efficacy in the hydrogenation of (+)-pulegone. The choice of catalyst significantly influences the yield and stereoselectivity of the reaction. Commonly used catalysts include:
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Platinum-based catalysts: Platinum on silica (B1680970) (Pt/SiO2) has been shown to be effective in converting pulegone (B1678340) to a mixture of (-)-menthone (B42992) and (+)-isomenthone.[2]
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Platinum-tin catalysts: Bimetallic Pt-Sn catalysts supported on silica can also be employed, and their use can favor the formation of menthol (B31143) isomers in a one-step process.[3]
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Copper-based catalysts: Copper on alumina (B75360) (Cu/Al2O3) has shown high activity and selectivity for the hydrogenation of pulegone under mild conditions (1 atm H2, 90°C), leading to the formation of menthols.[1][2]
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Rhodium and Ruthenium catalysts: Rhodium (Rh) and Ruthenium (Ru) supported on alumina have also been investigated, with Rh catalysts showing good selectivity towards carvomenthone isomers.[1]
Q3: What are the typical side products observed during the synthesis of this compound from (+)-pulegone?
The primary side products in the catalytic hydrogenation of (+)-pulegone are other stereoisomers of menthone and menthol, as well as rearrangement products. Common side products include:
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(+)-Isomenthone: The C4 epimer of (-)-menthone.
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Menthol isomers: Over-reduction of the ketone functionality leads to the formation of various menthol stereoisomers.[2][3]
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Carvacrol: Under certain conditions, particularly with palladium catalysts, rearrangement can lead to the formation of carvacrol.[1]
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Isopulegol and Menthofuran: These can also be formed as intermediates or byproducts.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
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Suboptimal Catalyst: The choice of catalyst and its support can significantly impact the yield.
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Inefficient Reaction Conditions: Temperature and hydrogen pressure play a crucial role in reaction kinetics and product distribution.
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Troubleshooting Step: Systematically vary the reaction temperature and pressure to find the optimal balance for maximizing the yield of this compound. For instance, Cu/Al2O3 has been shown to be effective at a relatively low temperature and pressure (90°C, 1 atm H2).[2]
-
-
Poor Quality Starting Material: Impurities in the (+)-pulegone starting material can interfere with the catalyst and reduce the overall yield.
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Troubleshooting Step: Ensure the purity of the (+)-pulegone using techniques like distillation or chromatography before use.
-
-
Catalyst Deactivation: The catalyst may become poisoned or deactivated over time.
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Troubleshooting Step: Consider catalyst regeneration or using a fresh batch of catalyst.
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Problem 2: Poor Stereoselectivity (High percentage of (+)-Isomenthone)
Possible Causes & Solutions:
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Inappropriate Catalyst System: The stereochemical outcome is highly dependent on the catalyst and any modifying agents.
-
Troubleshooting Step: The addition of a second metal, such as tin to platinum, can alter the stereoselectivity of the hydrogenation.[3] Experiment with different catalyst preparations and supports.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased stereoselectivity due to epimerization.
-
Troubleshooting Step: Optimize the reaction temperature by running the reaction at a range of lower temperatures to favor the desired stereoisomer.
-
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Solvent Effects: The solvent can influence the approach of the substrate to the catalyst surface.
-
Troubleshooting Step: Screen a variety of solvents with different polarities to assess their impact on the stereoselectivity of the reaction.
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Problem 3: Formation of Significant Amounts of Menthol Byproducts
Possible Causes & Solutions:
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Over-reduction: The ketone group of carvomenthone is further reduced to a hydroxyl group, yielding menthol isomers.
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Troubleshooting Step: Reduce the reaction time and/or hydrogen pressure to minimize over-reduction. Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
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Highly Active Catalyst: Some catalysts are more prone to causing over-reduction.
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Troubleshooting Step: A less active catalyst or a catalyst modified to reduce its activity towards ketone reduction might be beneficial. For example, Pt/SiO2 has been noted to yield a higher percentage of menthone and isomenthone (B49636) over menthol isomers compared to some bimetallic catalysts.[2]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for (+)-Pulegone Hydrogenation
| Catalyst | Support | Temperature (°C) | H2 Pressure (atm) | Major Products | Reference |
| Pt | SiO2 | 115 | Not specified | (-)-Menthone (28%), (+)-Isomenthone (30%) | [2] |
| Pt-Sn | SiO2 | 115 | Not specified | Menthol stereoisomers | [3] |
| Cu | Al2O3 | 90 | 1 | Menthols | [2] |
| Rh | Al2O3 | Not specified | Not specified | Carvomenthone isomers | [1] |
| Pd | Al2O3 | Not specified | Not specified | Carvomenthone isomers, Carvacrol | [1] |
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of (+)-Pulegone
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Catalyst Preparation: The catalyst (e.g., 5% Pt/SiO2) is weighed and placed into a high-pressure reactor.
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Solvent and Substrate Addition: The solvent (e.g., n-dodecane or n-heptane) and the (+)-pulegone substrate are added to the reactor.
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Reactor Sealing and Purging: The reactor is sealed and purged several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
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Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-10 atm) and heated to the target temperature (e.g., 90-120°C) with vigorous stirring.
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Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of (+)-pulegone and the distribution of products.
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Work-up: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product mixture.
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Purification: The crude product is purified by fractional distillation or column chromatography to isolate this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Purification challenges of (-)-Carvomenthone from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (-)-Carvomenthone from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route. If synthesized by the hydrogenation of (-)-carvone, impurities can include:
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Unreacted (-)-carvone: The starting material may not be fully consumed.
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Diastereomers: Hydrogenation can lead to the formation of diastereomers such as (+)-isocarvomenthone, this compound's cis-isomer.
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Over-reduction products: Alcohols like carveol (B46549) may be present.
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Catalyst residues: Traces of the hydrogenation catalyst (e.g., palladium on carbon) may carry over.
If synthesized from limonene, other terpene isomers and oxidation byproducts could be present.
Q2: My crude this compound sample is a complex mixture. Which purification technique should I try first?
A2: For a complex mixture with components having different boiling points, fractional vacuum distillation is an excellent initial purification step. This is particularly effective for separating this compound from lower-boiling solvents and higher-boiling byproducts. Due to the thermal sensitivity of some terpenes, performing the distillation under reduced pressure is crucial to prevent decomposition.
Q3: I am struggling to separate the diastereomers of carvomenthone. What is the best approach?
A3: Diastereomers have different physical properties, which allows for their separation using chromatographic techniques. Column chromatography is a highly effective method. The choice of stationary phase and eluent system is critical for achieving good separation. For analytical scale and method development, High-Performance Liquid Chromatography (HPLC) can be employed, often using a normal-phase column (e.g., silica (B1680970) gel).
Q4: Can I use crystallization to purify this compound?
A4: Direct crystallization of this compound can be challenging as it is often a liquid at room temperature. However, it is possible to form crystalline derivatives (e.g., semicarbazones or oximes), which can then be purified by recrystallization. The purified derivative can subsequently be hydrolyzed to yield pure this compound. This method is particularly useful for removing stubborn impurities that are difficult to separate by other means.
Troubleshooting Guides
Problem 1: Low Purity After Fractional Distillation
| Possible Cause | Suggested Solution |
| Insufficient column efficiency. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Boiling points of impurities are too close to this compound. | Perform the distillation under a higher vacuum. Lowering the pressure increases the difference in boiling points between isomers.[1] |
| Reflux ratio is too low. | Increase the reflux ratio to improve separation efficiency. |
| Thermal decomposition. | Ensure the heating mantle temperature is not excessively high and the distillation is performed under a stable vacuum to keep the boiling temperature as low as possible. |
Problem 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Optimize the eluent system by varying the polarity. A common starting point for ketones is a hexane (B92381)/ethyl acetate (B1210297) or hexane/acetone mixture. A gradient elution may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
| Poor column packing. | Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often preferred. |
| Diastereomers are difficult to resolve. | Consider using a different stationary phase, such as alumina, or explore preparative HPLC with a suitable column for better resolution.[2] |
Problem 3: Oily Product After Attempted Crystallization of a Derivative
| Possible Cause | Suggested Solution |
| Incorrect solvent for recrystallization. | The ideal solvent should dissolve the derivative well at elevated temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. |
| Presence of impurities inhibiting crystallization. | The crude derivative may be too impure. Attempt a preliminary purification by column chromatography before recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Data Presentation
Table 1: Physicochemical Properties of Carvomenthone and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₁₀H₁₈O | 154.25 | 221-222 (at 760 mmHg) | Also known as (-)-Tetrahydrocarvone.[3] |
| (+)-Isocarvomenthone | C₁₀H₁₈O | 154.25 | Likely very similar to this compound | Diastereomers have different, but often close, boiling points. Separation by fractional distillation is challenging.[4] |
| (-)-Carvone | C₁₀H₁₄O | 150.22 | ~230 (at 760 mmHg) | Common starting material for this compound synthesis.[5] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | To determine the percentage purity and identify volatile impurities. | This compound will have a specific retention time. Impurities like unreacted carvone (B1668592) or diastereomers will appear as separate peaks.[5] |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify non-volatile impurities and diastereomers. | Diastereomers can often be resolved with a suitable column and mobile phase, appearing as distinct peaks.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the purified product and identify impurities. | The ¹H and ¹³C NMR spectra will show characteristic peaks for this compound. Impurity peaks can often be identified by comparison to reference spectra. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.
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Sample Preparation: Place the crude this compound mixture in the distillation flask with a magnetic stir bar.
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Distillation: Begin stirring and gradually heat the distillation flask using a heating mantle. Apply vacuum to the system.
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Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will typically contain low-boiling solvents. The main fraction containing this compound will distill at its boiling point under the applied vacuum. A final fraction will contain higher-boiling impurities.
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Analysis: Analyze the collected fractions using GC or NMR to determine the purity of the this compound.
Protocol 2: Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
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Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). Start with a lower polarity and gradually increase it if a gradient elution is needed.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: Separation of (-)-Carvomenthone Diastereomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic separation of (-)-Carvomenthone diastereomers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: Diastereomers possess identical molecular weights and similar physicochemical properties, which makes their separation difficult. The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution.
Q2: What are the primary chromatographic techniques for separating this compound diastereomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques. Chiral stationary phases are often employed in both techniques to enhance selectivity and achieve optimal separation. Normal phase chromatography on silica (B1680970) gel can also be effective for the separation of diastereomers.[1][2][3]
Q3: Is a chiral column always necessary to separate diastereomers?
A3: Not necessarily. Diastereomers have different physical properties and can often be separated on standard achiral stationary phases (e.g., silica, C18). However, if baseline separation is not achieved, a chiral stationary phase can provide the necessary selectivity.
Q4: How can I confirm the identity of the separated this compound diastereomers?
A4: Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a powerful tool for confirming the molecular weight of the separated isomers.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the specific stereochemistry of each isolated diastereomer.
Troubleshooting Guides
Chromatographic Separation (GC & HPLC)
Problem 1: Poor resolution or co-elution of diastereomer peaks.
-
Potential Cause: Inadequate stationary phase selectivity.
-
Troubleshooting Step: Screen different types of columns. For GC, consider cyclodextrin-based chiral stationary phases like LIPODEX G.[8] For HPLC, test various stationary phases such as silica, cyano, or different chiral columns.
-
Expected Outcome: Improved separation due to different interaction mechanisms between the analytes and the stationary phase.
-
-
Potential Cause: Suboptimal mobile phase or temperature program.
-
Troubleshooting Step: For HPLC, systematically vary the mobile phase composition and polarity. For GC, optimize the temperature program (e.g., use a slower ramp rate).
-
Expected Outcome: Enhanced resolution by modifying the elution strength and selectivity.
-
Problem 2: Peak splitting or distorted peak shapes.
-
Potential Cause: Column overload.
-
Troubleshooting Step: Reduce the sample injection volume or concentration.
-
Expected Outcome: Sharper, more symmetrical peaks.
-
-
Potential Cause: Blocked column frit or column contamination.[9][10][11]
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Troubleshooting Step: Reverse flush the column. If the problem persists, replace the column frit or the entire column.
-
Expected Outcome: Restoration of normal peak shapes and system pressure.
-
-
Potential Cause: Incompatibility between sample solvent and mobile phase (HPLC).
-
Troubleshooting Step: Dissolve the sample in the initial mobile phase whenever possible.
-
Expected Outcome: Elimination of peak distortion for early-eluting peaks.
-
Experimental Protocols & Data
Gas Chromatography (GC) Method for Related Menthone Isomers
This protocol for the separation of (±)-menthone can serve as a starting point for developing a method for this compound diastereomers.
| Parameter | Value |
| Column | LIPODEX G |
| Injection Temperature | 200 °C |
| Injection Volume | 1.0 µL (split: 140 mL/min) |
| Carrier Gas | Hydrogen, 1.20 bar |
| Oven Temperature | 100 °C, isothermal |
| Detection | FID, 200 °C |
| Source: MACHEREY-NAGEL, Germany 2011[8] |
Quantitative Data for Menthone Enantiomers on a Cyclodextrin Phase
While specific data for this compound is limited in the provided search results, the following selectivity factors for related compounds on a β-cyclodextrin phase can offer a reference.
| Compound | Selectivity (α) |
| Limonene enantiomers | 1.004 - 1.050 |
| Menthone enantiomers | 1.004 - 1.050 |
| Menthol enantiomers | 1.004 - 1.050 |
| Menthyl acetate (B1210297) enantiomers | 1.004 - 1.050 |
| Source: Cyclodextrin-based Gas Chromatography and GC/MS methods for determination of chiral pair constituents in mint essential oils[12] |
Visualizations
Caption: A general experimental workflow for the chromatographic separation and analysis of this compound diastereomers.
Caption: A decision tree to troubleshoot common issues in the separation of this compound diastereomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of (±)-menthone and (±)-menthol [chromaappdb.mn-net.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. lctsbible.com [lctsbible.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
Identifying side products in the synthesis of (-)-Carvomenthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Carvomenthone from (-)-Carvone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is primarily achieved through the catalytic hydrogenation of (-)-Carvone. This reaction involves the reduction of both the endocyclic carbon-carbon double bond and the exocyclic carbon-carbon double bond of the isopropenyl group.
Q2: What are the common side products I might encounter?
Several side products can be formed depending on the reaction conditions. These include:
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Carvomenthol: Resulting from the reduction of the ketone functional group in addition to the double bonds.
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Dihydrocarvone: Formed by the selective reduction of the endocyclic double bond.
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Carvotanacetone: An isomer formed by the migration of the endocyclic double bond.
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Carvacrol (B1668589): An aromatic compound formed through dehydrogenation.
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Diastereomers of Carvomenthone: Including isocarvomenthone, neocarvomenthone, and neoisocarvomenthone.
Q3: How can I identify and quantify the main product and side products?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating, identifying, and quantifying the components of your reaction mixture.[1][2][3][4] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can determine the composition of your product mixture.
Q4: What factors influence the formation of side products?
The distribution of products is highly dependent on several factors:
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Catalyst: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and its support (e.g., alumina (B75360), carbon) significantly impacts selectivity.[5] For example, palladium catalysts often lead to fully hydrogenated products, while rhodium can be more selective for partially hydrogenated intermediates.[6]
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Solvent: The polarity and coordinating ability of the solvent can affect reaction rates and product selectivity.[7][8][9][10][11] Solvents like ethanol, methanol, hexane (B92381), and toluene (B28343) have been shown to influence the product distribution in carvone (B1668592) hydrogenation.[12]
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Temperature and Pressure: These parameters control the reaction kinetics and thermodynamics, thereby influencing the product ratios.
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Reaction Time: The duration of the reaction can affect the extent of hydrogenation and the potential for isomerization or over-reduction.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time.- Increase hydrogen pressure.- Ensure efficient stirring to overcome mass transfer limitations. |
| Catalyst poisoning. | - Use fresh, high-purity catalyst.- Purify the starting material ((-)-Carvone) to remove potential catalyst poisons like sulfur compounds. | |
| Suboptimal reaction conditions. | - Optimize temperature and solvent based on literature for the specific catalyst being used. | |
| High percentage of Carvomenthol | Over-reduction of the ketone group. | - Use a milder reducing agent or catalyst system known for selectivity towards C=C bond reduction over C=O reduction.- Lower the reaction temperature and pressure. |
| Presence of Dihydrocarvone or Carvotanacetone | Incomplete hydrogenation or isomerization. | - Increase reaction time or hydrogen pressure to promote full saturation of the double bonds.- Select a catalyst that favors complete hydrogenation over isomerization. For example, Rhodium catalysts have been shown to produce carvotanacetone.[6] |
| Formation of Carvacrol | Dehydrogenation of the substrate or intermediates. | - This is more common with certain catalysts like Palladium.[5] Consider using a different catalyst if carvacrol formation is significant.- Optimize reaction conditions to favor hydrogenation over dehydrogenation (e.g., lower temperature). |
| Poor Diastereoselectivity (mixture of Carvomenthone isomers) | Non-selective hydrogenation. | - The stereochemical outcome is influenced by the catalyst and reaction conditions. Research catalyst systems known for high diastereoselectivity in the hydrogenation of substituted cyclohexanones.- Chiral catalysts or additives may be employed to enhance the formation of the desired diastereomer. |
Data Presentation
Table 1: Influence of Catalyst and Solvent on Product Distribution in Carvone Hydrogenation
| Catalyst | Solvent | This compound (%) | Carvomenthol (%) | Dihydrocarvone (%) | Carvotanacetone (%) | Carvacrol (%) |
| Pd/Al₂O₃ | Ethanol | Major Product | Minor Product | Intermediate | Intermediate | Minor Product |
| Rh/C | Methanol | Variable | Variable | Intermediate | Major Product | Minor Product |
| Ru/C | Hexane | Variable | Variable | Variable | Variable | Variable |
Note: This table is a qualitative representation based on literature findings.[5][6] The exact percentages will vary depending on specific reaction conditions such as temperature, pressure, and reaction time.
Experimental Protocols
Catalytic Hydrogenation of (-)-Carvone
Objective: To synthesize this compound by the catalytic hydrogenation of (-)-Carvone.
Materials:
-
(-)-Carvone
-
Palladium on alumina (Pd/Al₂O₃) or another suitable catalyst
-
Ethanol (or other appropriate solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
In a suitable reaction vessel, dissolve (-)-Carvone in the chosen solvent (e.g., ethanol).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of Pd/Al₂O₃ relative to the carvone).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots for analysis (e.g., by GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography as needed.
GC-MS Analysis of the Product Mixture
Objective: To identify and quantify the components of the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Methodology:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., hexane or ethyl acetate).
-
Inject a small volume of the sample into the GC-MS.
-
Run a temperature program that allows for the separation of all expected components (unreacted carvone, carvomenthone isomers, and other side products).
-
The mass spectrometer will generate a mass spectrum for each separated component.
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or with library data.
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ecronicon.net [ecronicon.net]
- 5. Selective hydrogenation of carvone on Pd/Al 2 O 3 under mild reaction conditions - Osadchaya - Doklady Chemistry [consilium.orscience.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supplementary File [journals.eco-vector.com]
Scaling up (-)-Carvomenthone synthesis for pilot plant production
For researchers, scientists, and drug development professionals, transitioning the synthesis of (-)-Carvomenthone from the laboratory bench to pilot plant scale introduces significant challenges. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process. The primary focus is on the catalytic hydrogenation of (R)-(+)-pulegone, a common and industrially viable precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent industrial route is the catalytic hydrogenation of a suitable precursor derived from natural sources. A highly common starting material is (R)-(+)-pulegone, which is abundant in essential oils from various mint species.[1][2] The process typically involves a two-step reduction: first, the selective hydrogenation of the exocyclic double bond of pulegone (B1678340) to yield a mixture of menthone and isomenthone (B49636), followed by the reduction of the endocyclic double bond (if starting from a precursor like carvone) and/or isomerization to the desired carvomenthone diastereomer. Palladium, platinum, and copper-based catalysts are frequently employed for this transformation.[1][3][4]
Q2: What are the primary safety concerns when scaling up this hydrogenation reaction?
A2: The two main safety concerns are the handling of hydrogen gas and the use of hydrogenation catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Pilot plants must be equipped with proper ventilation, spark-proof equipment, and robust pressure-rated reactors. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.
-
Catalysts: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when spent and still containing adsorbed hydrogen. The catalyst must be handled wet or under an inert atmosphere. Safe catalyst filtration and disposal procedures are critical at the pilot scale.
Q3: How does the choice of catalyst and reaction conditions affect the product distribution?
A3: The catalyst and conditions are critical for controlling selectivity. For instance, palladium catalysts are highly active for the hydrogenation of C=C double bonds.[3] The choice of support (e.g., alumina, carbon, silica) and the presence of promoters (like tin on a platinum catalyst) can influence the diastereoselectivity of the reaction, affecting the ratio of menthone to isomenthone formed from pulegone.[4] Temperature and pressure are also key variables; milder conditions (e.g., 90°C, 1 atm H₂) with a Cu/Al₂O₃ catalyst have been shown to be effective, while other systems may require higher pressures to achieve reasonable reaction rates.[3]
Q4: What are the key differences in equipment between a lab-scale and a pilot-scale setup for this synthesis?
A4: Key differences include:
-
Reactor: A pilot plant uses a jacketed, pressure-rated reactor (typically stainless steel or Hastelloy) with controlled heating/cooling, an overhead agitator for efficient mixing, and multiple ports for instrumentation and reagent addition.
-
Gas Handling: Hydrogen is supplied from large cylinders or a central system through mass flow controllers for precise measurement, unlike the balloon or simple pressure gauge setup often used in labs.
-
Catalyst Filtration: Lab-scale filtration over celite is replaced by enclosed filter systems (e.g., filter press, Nutsche filter) to handle larger quantities of catalyst safely.
-
Automation and Control: Pilot plants feature automated control systems to monitor and regulate temperature, pressure, agitation speed, and gas flow, which is crucial for reproducibility and safety.
Troubleshooting Guide
Problem 1: Low or Stalled Conversion of (R)-(+)-Pulegone
| Possible Cause | Troubleshooting Action |
| Catalyst Inactivity | Ensure the catalyst was not exposed to air during charging. Test a new batch of catalyst. Consider potential catalyst poisons in the starting material or solvent. |
| Poor Mass Transfer | Increase the agitation speed to ensure the catalyst is fully suspended and to improve hydrogen dispersion from the headspace into the liquid phase. |
| Insufficient Hydrogen | Check the hydrogen supply and pressure. A leak in the system could prevent the maintenance of the target pressure. Increase the hydrogen pressure within the reactor's safety limits. |
| Low Temperature | Gradually increase the reaction temperature. Hydrogenation rates are often temperature-dependent, but be cautious of promoting side reactions. |
Problem 2: Poor Selectivity - Formation of Menthols or Other Side Products
| Possible Cause | Troubleshooting Action |
| Over-reduction | The reaction conditions (temperature, pressure, or catalyst loading) are too harsh, leading to the reduction of the ketone group to an alcohol (menthol). Reduce the temperature, hydrogen pressure, or the amount of catalyst. Monitor the reaction closely and stop it once the starting material is consumed. |
| Isomerization | The catalyst or acidic/basic impurities may be promoting undesired isomerization. Ensure the starting material and solvent are of high purity. Some catalysts, like Pt-Sn systems, can be tuned to control isomer formation.[4] |
| Hydrogenolysis | Though less common for this substrate, aggressive conditions can lead to cleavage of C-C or C-O bonds. Employ milder conditions. |
Problem 3: Difficulties with Catalyst Filtration Post-Reaction
| Possible Cause | Troubleshooting Action | | Fine Catalyst Particles | The catalyst particles may be too fine, clogging the filter medium. Allow the catalyst to settle before beginning filtration. Use a filter aid (e.g., Celite) as a pre-coat on the filter medium. | | Pyrophoric Catalyst | CRITICAL SAFETY ISSUE. Never expose the dry, hydrogen-saturated catalyst to air. Ensure the catalyst cake remains wet with solvent throughout the filtration process. Purge the filter housing thoroughly with an inert gas (nitrogen) before and after filtration. | | Slow Filtration Rate | The viscosity of the reaction mixture may be too high. Dilute the mixture with additional solvent. Increase the pressure differential across the filter (within equipment limits). |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes data from literature for the hydrogenation of pulegone under different conditions. This data is intended to be representative and serves as a starting point for process optimization.
| Catalyst | Precursor | Temp (°C) | Pressure | Time (h) | Conversion (%) | Key Products | Reference |
| Cu/Al₂O₃ | Pulegone | 90 | 1 atm H₂ | 12 | 100 | Menthols | [3] |
| Pt/SiO₂ | (+)-Pulegone | 115 | 1 atm H₂ | 12 | 100 | (-)-Menthone, (+)-Isomenthone, Menthols | [4] |
| Pt-Sn/SiO₂ | (+)-Pulegone | 115 | 1 atm H₂ | 12 | 100 | (-)-Menthone, (+)-Isomenthone (different ratios than Pt) | [4] |
| Pd/Al₂O₃ | Carvone | - | - | - | - | Carvomenthone isomers, Carvacrol | [1] |
Visualizations
Reaction Pathway
Pilot Plant Experimental Workflow
Troubleshooting Decision Tree
Experimental Protocol: Pilot-Scale Hydrogenation of (R)-(+)-Pulegone
Disclaimer: This protocol is a generalized guideline and must be adapted and rigorously risk-assessed for specific pilot plant equipment and conditions.
1. Reactor Preparation and Inerting:
-
Ensure the pressure reactor and all associated lines are clean and dry.
-
Seal the reactor and perform a pressure leak test with nitrogen.
-
Purge the reactor vessel by pressurizing with nitrogen to 3-5 bar and venting three times to ensure an inert atmosphere.
2. Charging Reagents:
-
Charge the reactor with (R)-(+)-pulegone and a suitable solvent (e.g., ethanol, ethyl acetate). The substrate concentration is a critical parameter to be optimized during scale-up.
-
In a separate, inerted vessel, prepare a slurry of the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%) in the reaction solvent.
-
Transfer the catalyst slurry to the reactor via a transfer line under positive nitrogen pressure.
3. Reaction Execution:
-
Begin agitation, ensuring a vortex is formed to indicate good surface mixing.
-
Pressurize the reactor with nitrogen again to check for leaks with the agitator running, then vent.
-
Introduce hydrogen gas to the desired setpoint pressure (e.g., 5-10 bar). The uptake of hydrogen should be monitored.
-
Heat the reactor to the target temperature (e.g., 40-80 °C). The reaction is often exothermic; the cooling system should be active to maintain the setpoint.
-
Maintain the reaction at temperature and pressure until hydrogen uptake ceases and/or in-process controls (e.g., GC, TLC) show complete consumption of the starting material.
4. Work-up and Product Isolation:
-
Cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen and purge the reactor headspace three times with nitrogen.
-
Under a nitrogen atmosphere, transfer the reaction mixture to an enclosed filtration system pre-loaded with a filter aid.
-
Filter the mixture to remove the catalyst. Wash the catalyst cake with fresh solvent to recover the remaining product. Crucially, do not allow the catalyst cake to dry.
-
Transfer the filtrate to a rotary evaporator or wiped-film evaporator to remove the solvent under reduced pressure.
-
The crude product, a mixture of menthone/isomenthone, can be purified by fractional vacuum distillation to isolate the desired this compound isomer.
References
Technical Support Center: Catalytic Reduction of Carvone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of carvone (B1668592).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the catalytic reduction of carvone?
A1: The primary challenge in the catalytic reduction of carvone lies in achieving high selectivity towards the desired product. Carvone possesses three reducible functional groups: a conjugated endocyclic C=C double bond, an exocyclic C=C double bond (isopropenyl group), and a carbonyl group (C=O). The relative reactivity of these groups can lead to a mixture of products, including carvotanacetone (B1241184), carvomenthone, carveol (B46549), and dihydrocarvone.[1][2] Controlling the reaction conditions and catalyst choice is crucial to selectively reduce a specific functional group.
Q2: Which catalyst is best for the selective hydrogenation of the endocyclic C=C bond in carvone?
A2: For the selective hydrogenation of the endocyclic C=C bond to yield dihydrocarvone, Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) is highly effective.[3] This homogeneous catalyst shows a high degree of selectivity for less sterically hindered double bonds, leaving the exocyclic double bond and the carbonyl group intact.[3][4]
Q3: How can I selectively reduce the carbonyl group to produce carveol?
A3: Achieving high selectivity for carveol through catalytic hydrogenation is challenging as the C=C bonds are generally more reactive under typical hydrogenation conditions. However, studies have shown that using a Pd/Al2O3 catalyst in toluene (B28343) at temperatures ≥323 K can yield carveol with selectivities up to 20%.[5] The choice of solvent and temperature are critical parameters to influence the selectivity towards carbonyl group reduction.
Q4: What is the expected product when using a standard heterogeneous catalyst like Pd/C?
A4: Using a standard heterogeneous catalyst like Palladium on carbon (Pd/C) typically leads to the reduction of the more reactive C=C double bonds.[6] Depending on the reaction conditions (hydrogen pressure, temperature, and reaction time), you can expect to see the formation of carvotanacetone (reduction of the exocyclic double bond), and with prolonged reaction times or more forcing conditions, over-reduction to carvomenthone (reduction of both C=C bonds and the C=O group) can occur.[2]
Troubleshooting Guide
Problem 1: Low or no conversion of carvone.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old or deactivated. Use a fresh batch of catalyst. For heterogeneous catalysts like Pd/C, ensure it has been stored properly under an inert atmosphere. For homogeneous catalysts like Wilkinson's, it is recommended to use a freshly prepared catalyst for best results.[3] |
| Catalyst Poisoning | The reaction mixture may contain impurities that are poisoning the catalyst. Common poisons for hydrogenation catalysts include sulfur compounds, strong acids or bases, and halides.[7] Purify the carvone substrate and ensure the solvent is of high purity and degassed. |
| Insufficient Hydrogen Pressure | For reactions requiring elevated pressure, ensure the system is properly sealed and the desired hydrogen pressure is maintained throughout the reaction. For balloon hydrogenations, ensure the balloon is adequately filled and remains so. |
| Poor Mass Transfer | In heterogeneous catalysis, efficient mixing is crucial for the transport of hydrogen and substrate to the catalyst surface.[3] Ensure vigorous stirring or shaking. |
Problem 2: Poor selectivity - a mixture of multiple products is obtained.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | The choice of catalyst has a major impact on selectivity. For selective reduction of the endocyclic C=C bond, use Wilkinson's catalyst.[3] For the formation of carvomenthone, a more active catalyst like Rhodium may be more suitable.[2] |
| Suboptimal Reaction Conditions | Temperature, pressure, and solvent can all influence selectivity. For example, in the hydrogenation over Pd/Al2O3, using supercritical carbon dioxide as the solvent has been shown to significantly affect selectivity.[2] Systematically vary these parameters to optimize for your desired product. |
| Over-reduction | If you are isolating fully saturated products like carvomenthone when a partially hydrogenated product is desired, the reaction time may be too long, or the conditions may be too harsh (high temperature or pressure). Monitor the reaction progress by techniques like TLC or GC to stop the reaction at the optimal time. |
Problem 3: Inconsistent reaction rates or initiation times, especially with Wilkinson's catalyst.
| Possible Cause | Suggested Solution |
| Aged Catalyst | With an old Wilkinson's catalyst, erratic results regarding the initiation time and the rate of hydrogen uptake have been observed.[3] It is highly recommended to use a freshly prepared catalyst. |
| Oxygen in the System | Wilkinson's catalyst is sensitive to oxygen. Ensure the reaction setup is thoroughly purged with an inert gas (like argon or nitrogen) before introducing the catalyst and hydrogen. |
Quantitative Data Presentation
Table 1: Comparison of Catalysts in the Hydrogenation of Carvone
| Catalyst | Support | Solvent | Temp (°C) | Product(s) | Selectivity (%) | Conversion (%) | Reference |
| Pt | Al2O3 | Isopropanol | 20 | UK, SA, UA | UK: ~75, SA: ~20, UA: ~5 | 95 | [1] |
| PtSn | Al2O3 | Isopropanol | 20 | UK, SA, UA | UK: ~80, SA: ~15, UA: ~5 | 95 | [1] |
| Pt | Carbon | Isopropanol | 20 | UK, SA, UA | UK: ~65, SA: ~30, UA: ~5 | 95 | [1] |
| PtSn | Carbon | Isopropanol | 20 | UK, SA, UA | UK: ~85, SA: ~10, UA: ~5 | 95 | [1] |
| Rh | Al2O3 | scCO2 | 50 | Carvomenthone, Carvotanacetone | High for Carvomenthone | >90 | [2] |
| Ru | Al2O3 | scCO2 | 50 | Carvomenthone, Carvotanacetone, Carvacrol | Lower for Carvomenthone | <90 | [2] |
| Pd | Al2O3 | Toluene | ≥50 | Carveol | 20 | - | [5] |
UK: Unsaturated Ketone (Carvotanacetone), SA: Saturated Alcohol, UA: Unsaturated Alcohol (Carveol)
Experimental Protocols
1. Selective Hydrogenation of the Endocyclic C=C Bond using Wilkinson's Catalyst [3]
-
Apparatus: A two-necked flask equipped with a magnetic stirrer, a serum cap, and connected to an atmospheric pressure hydrogenation apparatus.
-
Procedure:
-
To the flask, add freshly prepared tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst, 0.9 g, 0.9 x 10⁻³ mole) and benzene (B151609) (160 ml).
-
Stir the mixture magnetically until the solution is homogeneous.
-
Evacuate the system and fill it with hydrogen gas.
-
Introduce carvone (10 g, 0.066 mole) into the flask using a syringe.
-
Rinse the syringe with two 10 ml portions of benzene and add to the flask.
-
Resume stirring. Hydrogen uptake should begin immediately.
-
The reaction is complete when the theoretical amount of hydrogen has been absorbed (approximately 3.5 hours).
-
Filter the solution through a dry column of Florisil (120 g, 60-100 mesh).
-
Wash the column with diethyl ether (300 ml).
-
Concentrate the combined solvent fractions under reduced pressure to obtain dihydrocarvone.
-
2. General Protocol for Heterogeneous Hydrogenation using Pd/C [8][9]
-
Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care in an inert atmosphere.
-
Apparatus: A reaction vessel (e.g., a round-bottom flask or a Parr shaker flask) with at least two openings.
-
Procedure:
-
Evacuate the reaction vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Weigh the desired amount of 10% Pd/C and transfer it to the reaction flask under the inert atmosphere.
-
Add a small amount of a non-flammable solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to wet the catalyst.
-
Add the main reaction solvent (e.g., ethanol, methanol).
-
Add the carvone substrate, either neat or as a solution in the reaction solvent.
-
Seal the vessel and purge the system with hydrogen gas. For a balloon hydrogenation, this involves several cycles of evacuating the flask and refilling with hydrogen from a balloon. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the vessel.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry completely, as it can ignite. Keep it wet with solvent.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate to obtain the product.
-
Visualizations
Caption: General experimental workflow for the catalytic reduction of carvone.
Caption: A logical flowchart for troubleshooting common pitfalls in carvone reduction.
References
- 1. Hydrogenation of citral and carvone on Pt and PtSn supported metallic catalysts. A comparative study on the regioselectivity and chemoselectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. sarponggroup.com [sarponggroup.com]
Stability issues of (-)-Carvomenthone during workup procedures
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of (-)-Carvomenthone during common laboratory workup procedures. Researchers, scientists, and drug development professionals can use this information to minimize product loss and ensure the stereochemical integrity of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a change in the optical rotation of my this compound sample after aqueous workup. What could be the cause?
A1: A change in optical rotation strongly suggests partial or complete epimerization of this compound to its diastereomer, (+)-isocarvomenthone. This is a common issue for ketones with a stereocenter adjacent to the carbonyl group. The C-1 methyl group in this compound is in a thermodynamically less stable axial position and can isomerize to the more stable equatorial position under certain conditions.
-
Troubleshooting:
-
Check the pH of your aqueous layers: Both acidic and basic conditions can catalyze the enolization of the ketone, which leads to epimerization at the alpha-carbon (C1).[1][2] Even mild acids or bases used in extractions can be problematic.
-
Analyze a sample of your crude product by chiral GC or HPLC: This will confirm the presence of the (+)-isocarvomenthone diastereomer.
-
-
Preventative Measures:
-
Use a neutral aqueous wash: If possible, wash the organic layer with brine (saturated NaCl solution) only.
-
Use weak acids/bases for extraction: If an acid or base wash is necessary, use a dilute and weak reagent, such as 1% HCl or a saturated sodium bicarbonate solution, and minimize the contact time.
-
Maintain low temperatures: Perform extractions at a low temperature (0-5 °C) to reduce the rate of epimerization.
-
Q2: My purified this compound shows a new spot on the TLC plate after column chromatography on silica (B1680970) gel. Why is this happening?
A2: The appearance of a new spot after silica gel chromatography can be due to a few factors:
-
Epimerization: Standard silica gel is slightly acidic, which can be sufficient to cause on-column epimerization of this compound to (+)-isocarvomenthone.
-
Degradation: While less common for a robust ketone like carvomenthone, prolonged exposure to silica gel, especially if it contains impurities, could lead to other degradation pathways.
-
Troubleshooting:
-
Co-spot the new spot with your starting material: This will help determine if it's an isomer or a different compound.
-
Analyze the fractions containing the new spot by NMR or GC-MS: This will help identify the structure of the new compound.
-
-
Preventative Measures:
-
Use deactivated silica gel: Treat the silica gel with a base, such as triethylamine (B128534) (typically 1% in the eluent), to neutralize the acidic sites.
-
Consider alternative stationary phases: Alumina (neutral or basic) or reverse-phase silica (C18) are less likely to cause epimerization.
-
Minimize contact time: Use flash chromatography with a slightly more polar solvent system to expedite the separation.
-
Q3: I am losing a significant amount of my this compound during distillation. What are the likely causes and how can I prevent this?
A3: Product loss during distillation can be due to thermal degradation or incomplete distillation.
-
Troubleshooting:
-
Check for discoloration in the distillation pot: This can be an indicator of thermal decomposition.
-
Analyze the residue in the distillation pot: This will determine if a significant amount of product remains undistilled.
-
-
Preventative Measures:
-
Use vacuum distillation: Lowering the pressure will reduce the boiling point of this compound and minimize the risk of thermal degradation.
-
Ensure the distillation apparatus is dry and free of acidic or basic residues: Contaminants on the glass surface can catalyze degradation at high temperatures.
-
Avoid prolonged heating: Do not heat the distillation pot for longer than necessary.
-
Summary of Stability Issues
| Condition | Potential Issue | Likely Outcome | Preventative Measures |
| Acidic (e.g., HCl wash) | Epimerization | Formation of (+)-isocarvomenthone | Use dilute, weak acids; minimize contact time; work at low temperatures. |
| Basic (e.g., NaHCO₃ wash) | Epimerization | Formation of (+)-isocarvomenthone | Use dilute, weak bases; minimize contact time; work at low temperatures. |
| Chromatography (Silica Gel) | Epimerization | Formation of (+)-isocarvomenthone | Use deactivated silica gel; consider alternative stationary phases (alumina, C18). |
| Distillation (High Temperature) | Thermal Degradation | Formation of byproducts, charring | Use vacuum distillation; ensure clean and dry glassware. |
Recommended Workup Protocol for this compound
This protocol is designed to minimize the risk of epimerization and degradation of this compound during workup.
-
Quenching: Cool the reaction mixture to 0-5 °C. If the reaction contains a strong acid or base, neutralize it carefully with a weak base (e.g., saturated NaHCO₃) or a weak acid (e.g., 1% HCl) until the pH is approximately 7.
-
Extraction:
-
Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine only. If an acid or base wash is unavoidable, use a dilute solution and perform the wash quickly at low temperature.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature below 40 °C.
-
Purification:
-
Chromatography (if necessary): Use flash chromatography with deactivated silica gel (1% triethylamine in the eluent) or neutral alumina.
-
Distillation (if necessary): Perform vacuum distillation to purify the liquid product.
-
Visual Guides
Caption: A gentle workup procedure for this compound.
Caption: A flowchart for troubleshooting this compound stability.
References
Technical Support Center: Optimizing Reactions of (-)-Carvomenthone
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent and temperature conditions for reactions involving (-)-Carvomenthone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?
A1: The choice of solvent is crucial and can significantly impact reaction rate, yield, and stereoselectivity. Key factors to consider include:
-
Solubility: Ensure that this compound and all other reagents are soluble in the chosen solvent at the desired reaction temperature.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For instance, polar protic solvents like ethanol (B145695) can be effective in reductions using sodium borohydride, while polar aprotic solvents may be preferred for other transformations.
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature at which a reaction can be run at atmospheric pressure.
-
Inertness: The solvent should not react with any of the reagents or intermediates under the reaction conditions.
Q2: How does temperature generally affect the outcome of reactions involving this compound?
A2: Temperature is a critical parameter that influences both the rate and selectivity of a reaction.
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of reactants or products.
-
Selectivity: In stereoselective reactions, lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher diastereomeric or enantiomeric excess. It is often a trade-off between reaction rate and selectivity.
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired product?
A3: The formation of multiple products can be due to a lack of selectivity (chemo-, regio-, or stereoselectivity). To improve selectivity:
-
Temperature: Lowering the reaction temperature is often the first step to improve stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies of competing pathways. A screen of different solvent classes (polar protic, polar aprotic, nonpolar) is recommended.
-
Reagent: The choice of reagent can have a profound impact on selectivity. For example, in the reduction of this compound, a bulky reducing agent may favor the formation of one diastereomer over another.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted this compound.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in 5-10 °C increments while monitoring the reaction progress. Be cautious of potential side product formation at higher temperatures. |
| Poor Solvent Choice | The reactants may have poor solubility, or the solvent may not effectively stabilize the transition state. Try a different solvent with a different polarity. For example, if a nonpolar solvent like hexane (B92381) was used, switch to a more polar solvent like THF or ethanol. |
| Reagent Inactivity | The reagent may have degraded due to improper storage or handling. Use a fresh batch of the reagent. If applicable, titrate the reagent to determine its active concentration. |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion. Monitor the reaction over a longer period. |
Issue 2: Poor Stereoselectivity (Formation of Diastereomers/Enantiomers)
Symptoms:
-
NMR or chiral GC/HPLC analysis shows a mixture of stereoisomers.
-
The desired stereoisomer is not the major product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable stereoisomers. Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance stereoselectivity. |
| Unfavorable Solvent Effects | The solvent can influence the conformation of the substrate and the transition state geometry. Screen a variety of solvents. For reductions, ethereal solvents like THF or diethyl ether at low temperatures often provide good selectivity. |
| Steric Hindrance of Reagent | The steric bulk of the reducing agent can influence the direction of attack on the carbonyl group. Consider using a bulkier or less bulky reagent to favor the formation of the desired diastereomer. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Diastereoselective Reduction of this compound to Carvomenthol
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (A:B) |
| 1 | Methanol | 25 | 2 | >99 | 85:15 |
| 2 | Ethanol | 25 | 2 | >99 | 88:12 |
| 3 | Isopropanol | 25 | 4 | 95 | 92:8 |
| 4 | Tetrahydrofuran (THF) | 25 | 3 | >99 | 80:20 |
| 5 | Methanol | 0 | 6 | 98 | 90:10 |
| 6 | Ethanol | 0 | 6 | 99 | 93:7 |
| 7 | Isopropanol | 0 | 12 | 90 | 95:5 |
| 8 | Tetrahydrofuran (THF) | -78 | 12 | 85 | 98:2 |
-
Diastereomer A is the desired product. Data is illustrative and based on general principles of ketone reduction.
Table 2: Optimization of Reductive Amination of this compound with Benzylamine
| Entry | Solvent | Temperature (°C) | Reducing Agent | Yield (%) |
| 1 | Dichloromethane (B109758) (DCM) | 25 | NaBH(OAc)₃ | 75 |
| 2 | 1,2-Dichloroethane (DCE) | 25 | NaBH(OAc)₃ | 82 |
| 3 | Tetrahydrofuran (THF) | 25 | NaBH(OAc)₃ | 65 |
| 4 | Methanol | 25 | NaBH₃CN | 88 |
| 5 | Dichloromethane (DCM) | 0 | NaBH(OAc)₃ | 78 |
| 6 | 1,2-Dichloroethane (DCE) | 50 | NaBH(OAc)₃ | 85 (minor byproducts) |
| 7 | Methanol | 0 | NaBH₃CN | 92 |
-
Yields are for the isolated product after purification. Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Reduction of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous solvent (as indicated in Table 1) via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 25 °C, 0 °C, or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of the reducing agent (e.g., sodium borohydride, 1.5 eq) in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess reducing agent.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the diastereomeric ratio by NMR spectroscopy or chiral GC.
Protocol 2: General Procedure for the Reductive Amination of this compound
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), the chosen amine (e.g., benzylamine, 1.1 eq), and the selected solvent (as per Table 2).
-
Addition of Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at the specified temperature.
-
Reaction: Stir the reaction mixture at the designated temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Mandatory Visualization
Technical Support Center: Catalyst Poisoning in (-)-Carvomenthone Hydrogenation
Welcome to the Technical Support Center for troubleshooting catalyst poisoning and other common issues encountered during the hydrogenation of (-)-Carvomenthone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this critical reaction step in the synthesis of menthol (B31143) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound?
A1: The most frequently employed catalysts for the hydrogenation of cyclic ketones like this compound are nickel-based catalysts. Raney Nickel is a popular choice due to its high activity at relatively low temperatures and pressures. Other supported nickel catalysts, such as Ni/SiO₂ or Ni/Al₂O₃, can also be utilized. Precious metal catalysts like platinum, palladium, and rhodium on various supports (e.g., carbon, alumina) are also effective for ketone hydrogenations.
Q2: What are the typical signs of catalyst poisoning in my this compound hydrogenation reaction?
A2: The primary indicator of catalyst poisoning is a significant decrease in the reaction rate, leading to low or incomplete conversion of this compound. Other signs include a change in the stereoselectivity of the reaction, resulting in an altered ratio of menthol isomers, or a complete lack of catalytic activity from the start.
Q3: What are the most common catalyst poisons I should be aware of?
A3: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive. For nickel and other transition metal catalysts used in hydrogenation, common poisons include:
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Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are particularly potent poisons for nickel catalysts.[1]
-
Halogenated compounds: Organic halides can react with the catalyst surface.
-
Strongly coordinating species: Carbon monoxide (CO), phosphines, and cyanides can irreversibly bind to the metal surface.
-
Water: While water can sometimes act as a promoter for Raney Nickel, high concentrations can be inhibitory.[2]
-
Oxygen: Exposure of catalysts, especially pyrophoric ones like Raney Nickel, to air can lead to oxidation and deactivation.
Q4: Can catalyst poisoning affect the stereoselectivity of the reaction?
A4: Yes, catalyst poisoning can influence the stereoselectivity of this compound hydrogenation. Poisons can selectively block certain types of active sites on the catalyst surface, which may alter the way the substrate adsorbs and reacts. This can lead to a change in the diastereomeric ratio of the resulting menthol isomers.
Q5: How can I regenerate a poisoned catalyst?
A5: Catalyst regeneration depends on the nature of the poison and the catalyst. Common methods include:
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove some adsorbed impurities.
-
Chemical Treatment: A mild acid or base wash can sometimes remove certain poisons.
-
Thermal Treatment: For some robust catalysts, high-temperature treatment (calcination) in an inert or oxidizing atmosphere can burn off organic foulants. However, this is a harsh method and can lead to catalyst sintering.
It is crucial to follow a specific regeneration protocol for your catalyst to avoid further damage.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is the most common problem and can be attributed to several factors. Follow this troubleshooting workflow to identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst, especially for pyrophoric catalysts like Raney Nickel. - Increase the catalyst loading. |
| Suboptimal Reaction Conditions | - Check for leaks in the hydrogenation apparatus. - Ensure adequate hydrogen pressure. - Verify the reaction temperature is appropriate. - Ensure vigorous stirring to overcome mass transfer limitations. |
| Impure Substrate or Solvent | - Purify the this compound starting material. - Use high-purity, degassed solvents. Impurities can act as catalyst poisons. |
| Catalyst Poisoning | - Analyze starting materials for potential poisons (e.g., sulfur content). - If a poison is identified, implement a purification step for the feedstock. |
| Other Deactivation Mechanisms | - Consider catalyst sintering if high temperatures were used. - Fouling by polymeric byproducts can occur; try washing the catalyst with a solvent. |
Issue 2: Poor or Unexpected Stereoselectivity
Achieving the desired diastereomer of menthol is critical. If you are observing an incorrect or inconsistent ratio of isomers, consider the following:
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | - Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product. |
| Solvent Effects | - The polarity of the solvent can influence the substrate's orientation on the catalyst surface. Experiment with different solvents (e.g., alcohols, hydrocarbons). |
| Catalyst Modifier | - The addition of a chiral modifier or an acid/base can sometimes influence the stereochemical outcome. |
| Catalyst Poisoning | - As mentioned, poisons can alter stereoselectivity. Ensure the purity of your reaction components. |
| Isomerization | - Under certain conditions (e.g., acidic or basic), the product alcohols or the starting ketone can isomerize. Analyze the reaction mixture over time to check for product isomerization. |
Experimental Protocols
Preparation of W-6 Raney Nickel Catalyst
This protocol is adapted from a standard procedure for preparing a highly active Raney Nickel catalyst.[3]
Materials:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Distilled water
-
Absolute ethanol (B145695)
Procedure:
-
In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, add 600 mL of distilled water and 160 g of NaOH pellets.
-
Stir the solution and cool it to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, continue digesting the suspension at 50 ± 2°C for 50 minutes with gentle stirring.
-
Allow the catalyst to settle and decant the supernatant.
-
Wash the catalyst with three 1-L portions of distilled water by decantation.
-
Transfer the catalyst to a centrifuge bottle with 95% ethanol and wash three times with 150-mL portions of 95% ethanol, followed by centrifuging.
-
Wash the catalyst three times with absolute ethanol in the same manner.
-
Store the active catalyst under absolute ethanol in a tightly sealed container in a refrigerator. Caution: Do not allow the catalyst to become dry as it is pyrophoric.
Hydrogenation of this compound using Raney Nickel
Materials:
-
This compound
-
W-6 Raney Nickel catalyst (slurry in ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Low-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In the hydrogenation vessel, add the this compound and the solvent.
-
Under a stream of inert gas (e.g., argon or nitrogen), carefully add the Raney Nickel catalyst slurry. The typical catalyst loading is 5-10% by weight relative to the substrate.
-
Seal the hydrogenation apparatus and purge the system with hydrogen gas 3-5 times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi).
-
Begin vigorous agitation (shaking or stirring) and heat the reaction to the desired temperature (e.g., room temperature to 80°C), if necessary.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Once the reaction is complete, stop the agitation and cool the vessel to room temperature.
-
Carefully vent the excess hydrogen and purge the system with an inert gas.
-
Allow the catalyst to settle and decant the product solution. Alternatively, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Keep the catalyst wet with solvent at all times to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture of menthol isomers.
-
Purify the product by distillation or chromatography as required.
Data Presentation
The following table summarizes the potential impact of various poisons on catalyst performance in a typical this compound hydrogenation reaction. The values are illustrative and can vary depending on the specific catalyst and reaction conditions.
| Poison | Concentration (ppm) | Effect on Conversion | Effect on Stereoselectivity |
| Sulfur (as Thiophene) | 10 | Significant decrease | May alter isomer ratio |
| Sulfur (as Thiophene) | 50 | Complete inhibition | N/A |
| Water | 1000 (0.1%) | May slightly promote | Generally minor effect |
| Water | 50000 (5%) | Moderate inhibition | May slightly alter isomer ratio |
| Carbon Monoxide | 100 | Severe inhibition | N/A |
Logical Relationships and Workflows
Catalyst Activation and Handling Workflow
References
Technical Support Center: Analytical Methods for Detecting Impurities in (-)-Carvomenthone Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Carvomenthone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a this compound sample?
A1: Impurities in this compound samples can originate from the synthesis process, degradation, or storage. Common impurities to consider include:
-
Stereoisomers: Diastereomers such as isocarvomenthone, neocarvomenthone, and neoisocarvomenthone can be present due to non-stereoselective synthesis or isomerization.
-
Precursors and Synthesis By-products: If synthesized via the hydrogenation of carvone (B1668592), residual carvone, as well as intermediates and by-products like carvotanacetone (B1241184) and carvacrol, may be present.
-
Degradation Products: this compound can degrade under certain conditions. While specific degradation products of carvomenthone are not extensively documented in readily available literature, studies on the related compound carvone suggest that degradation can lead to compounds like dihydrocarvone (B1202640) and dihydrocarveol. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products in your specific sample.[1][2][3]
Q2: Which analytical technique is most suitable for analyzing volatile impurities in this compound?
A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound and its related impurities.[4][5][6] GC-MS provides excellent separation and identification capabilities. For the separation of stereoisomers, a chiral GC column is essential.[7][8][9][10]
Q3: How can I analyze for potential non-volatile impurities in my this compound sample?
A3: For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Ultraviolet (UV) detector or a Charged Aerosol Detector (CAD), is the recommended method.[11][12][13][14] A stability-indicating HPLC method can be developed to separate the active pharmaceutical ingredient (API) from its degradation products and other non-volatile impurities.[15][16][17][18][19]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor peak shape (tailing) for this compound and other ketones.
-
Question: My chromatogram shows significant peak tailing for the ketone peaks, including this compound. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar compounds like ketones is a common issue in GC analysis. It is often caused by active sites within the GC system that interact with the analyte.
-
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for GC peak tailing.
-
Issue 2: Co-elution of this compound and its stereoisomers.
-
Question: I am unable to separate this compound from its stereoisomers using my standard GC method. What should I do?
-
Answer: The separation of stereoisomers requires a chiral stationary phase.
-
Logical Steps for Resolving Co-eluting Isomers:
Caption: Workflow for resolving co-eluting stereoisomers.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 3: No peaks detected for potential impurities in HPLC-UV.
-
Question: I am running an HPLC-UV analysis for impurities in this compound, but I am not seeing any impurity peaks. Does this confirm my sample is pure?
-
Answer: Not necessarily. Some potential non-volatile impurities may lack a UV chromophore, making them invisible to a UV detector.
-
Troubleshooting Undetected HPLC Impurities:
Caption: Troubleshooting workflow for undetected HPLC impurities.
-
Experimental Protocols
Protocol 1: GC-MS Method for Volatile Impurity Profiling
This protocol provides a general method for the analysis of volatile impurities in this compound. Method validation is required for specific applications.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXcst) is recommended for isomer separation. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can be used for general impurity screening.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Split injection is suitable for concentrated samples to avoid column overload. A split ratio of 50:1 is a good starting point. For trace analysis, splitless injection can be used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 100 µg/mL).
Protocol 2: HPLC-UV Method for Non-Volatile Impurity Analysis
This protocol outlines a general reversed-phase HPLC method for the detection of non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-20 min: 10-90% B.
-
20-25 min: 90% B.
-
25-26 min: 90-10% B.
-
26-30 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or based on the UV absorbance maxima of potential impurities. A photodiode array (PDA) detector is recommended to screen across a range of wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of this compound and related impurities. These values are illustrative and should be determined for each specific method and instrument.
Table 1: GC-MS Method Validation Parameters (Illustrative)
| Parameter | This compound | Isocarvomenthone | Carvone | Carvacrol |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 | > 0.995 |
| LOD (µg/mL) | 0.1 | 0.15 | 0.05 | 0.08 |
| LOQ (µg/mL) | 0.3 | 0.5 | 0.15 | 0.25 |
| Repeatability (%RSD, n=6) | < 2% | < 3% | < 2.5% | < 4% |
| Intermediate Precision (%RSD) | < 3% | < 4% | < 3.5% | < 5% |
Table 2: HPLC-UV Method Validation Parameters (Illustrative for a Potential Non-Volatile Impurity)
| Parameter | Potential Non-Volatile Impurity |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (%RSD) | < 2% |
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygenated heterocyclic components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygen" by H. Fan, Q. Wu et al. [jfda-online.com]
- 14. molnar-institute.com [molnar-institute.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle moisture-sensitive steps in (-)-Carvomenthone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the moisture-sensitive aspects of (-)-Carvomenthone synthesis, with a primary focus on the critical catalytic hydrogenation of (-)-carvone (B1668593). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the success of your synthesis.
Troubleshooting Guide
Encountering issues during your synthesis? This guide provides solutions to common problems related to moisture-sensitive steps.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low to no conversion of (-)-carvone to this compound. | 1. Catalyst Inactivity: The hydrogenation catalyst (e.g., Palladium on carbon, Wilkinson's catalyst) may be old or have been improperly handled, leading to deactivation.[1]2. Presence of Moisture: Water in the reaction solvent, on the glassware, or in the starting material is a common cause of catalyst poisoning.[2]3. Insufficient Hydrogen: A leak in the hydrogen balloon or inadequate stirring can limit the gas-liquid transfer, starving the reaction.[2] | 1. Use a fresh batch of catalyst for each reaction. For homogeneous catalysts like Wilkinson's, freshly prepared catalyst often gives the best results.[2]2. Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere.[3] Use solvents that have been freshly distilled from an appropriate drying agent (e.g., benzene (B151609) from calcium hydride).[2]3. Check all connections for leaks. Ensure stirring is vigorous enough to create a vortex and facilitate the dissolution of hydrogen into the reaction medium.[2] |
| Formation of significant byproducts such as carvotanacetone (B1241184) or carvacrol (B1668589). | 1. Incomplete Reaction: Insufficient reaction time or low catalyst activity can result in the accumulation of the intermediate, carvotanacetone.[4]2. Catalyst-Induced Isomerization: Certain catalysts may promote the isomerization of the double bond, leading to undesired side products.[2]3. Dehydrogenation: The formation of the aromatic compound carvacrol can occur, particularly with certain palladium catalysts under specific conditions. | 1. Monitor the reaction progress using TLC or GC analysis and allow the reaction to proceed until the starting material and any intermediates are fully consumed. Consider increasing the catalyst loading if the reaction stalls.2. Select a catalyst known for high selectivity. Wilkinson's catalyst, for instance, is noted for its ability to selectively hydrogenate less substituted double bonds.[2]3. The choice of catalyst and support can greatly influence selectivity. For example, rhodium on alumina (B75360) has been reported to provide higher selectivity to carvomenthone compared to palladium on alumina. |
| Reaction is sluggish or stalls before completion. | 1. Catalyst Poisoning: Trace impurities in the (-)-carvone or solvent can poison the catalyst over time.[1]2. Poor Quality Starting Material: The presence of compounds other than (-)-carvone can interfere with the reaction. | 1. Purify the (-)-carvone via distillation before use to remove any non-volatile impurities.[2] Use high-purity, anhydrous solvents.2. Ensure the purity of the starting material through appropriate analytical techniques (e.g., GC, NMR) before commencing the reaction. |
| Difficulty filtering the catalyst after the reaction. | 1. Fine Particulate Size: Heterogeneous catalysts like Palladium on carbon (Pd/C) are often very fine powders that can pass through standard filter paper.[3] | 1. Use a pad of Celite® or another filter aid to create a fine filtration bed. This will effectively trap the catalyst particles.[3]2. Crucial Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it can be pyrophoric and ignite in the air.[3][5] Quench the filter cake with water immediately after filtration.[3][5] |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere necessary for this reaction? A1: An inert atmosphere, such as nitrogen or argon, is critical to exclude atmospheric oxygen and moisture.[6][7] Oxygen can deactivate the catalyst, while moisture can poison it, leading to a failed reaction.[2] Furthermore, catalysts like Pd/C are pyrophoric and can ignite flammable solvents upon exposure to air.[3][6][8]
Q2: How can I ensure my solvents are sufficiently anhydrous? A2: Solvents should be dried using appropriate methods and freshly distilled before use. For instance, benzene can be distilled from calcium hydride.[2] For other solvents like ethanol (B145695) or ethyl acetate, drying over activated molecular sieves followed by distillation is a common practice.[4] The use of a solvent drying system is also a reliable option.
Q3: What is the most effective way to dry my glassware? A3: Oven-drying glassware at >120°C for several hours and allowing it to cool in a desiccator is a standard and effective method.[2] For more stringent requirements or immediate use, flame-drying the assembled apparatus under a vacuum or a stream of inert gas is recommended.[3]
Q4: What are the key safety precautions when working with Palladium on Carbon (Pd/C)? A4: Palladium on carbon is pyrophoric, especially after it has been used in a reaction.[8] It should always be handled in an inert atmosphere.[3] When setting up a reaction, add the Pd/C to the flask and purge with inert gas before introducing the solvent.[3] After the reaction, the catalyst must be filtered and the resulting filter cake should never be allowed to dry in the open. It should be immediately and carefully wetted with water to render it safe for disposal.[3][5]
Q5: Are there alternative catalysts to Wilkinson's catalyst and Pd/C for this synthesis? A5: Yes, other catalysts have been investigated for the hydrogenation of carvone (B1668592). Supported rhodium and ruthenium catalysts, for example, have been studied, with rhodium on alumina showing good selectivity for the formation of carvomenthone. The choice of catalyst can significantly impact the product distribution and reaction efficiency.
Experimental Protocols
Detailed Methodology for the Catalytic Hydrogenation of (-)-Carvone
This protocol is based on established procedures for the selective hydrogenation of carvone using a homogeneous catalyst.[2]
Materials and Equipment:
-
(-)-Carvone, freshly distilled[2]
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst), fresh[2]
-
Anhydrous benzene, distilled from calcium hydride[2]
-
Hydrogen gas supply (balloon)
-
Nitrogen or Argon gas supply
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard, oven-dried glassware
Procedure:
-
Apparatus Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with a gas inlet at the top), and a rubber septum on the second neck. Ensure all glassware is scrupulously dry.
-
Inert Atmosphere: Place the Wilkinson's catalyst in the reaction flask. Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times.[3][6]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous benzene via a cannula or syringe. Stir the solution until the catalyst has dissolved.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen by attaching a hydrogen-filled balloon to the top of the condenser.
-
Reaction Initiation: Inject the distilled (-)-carvone into the reaction mixture through the septum using a syringe.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[2] Monitor the progress of the reaction by taking small aliquots (under an inert atmosphere) for analysis by TLC or GC.
-
Workup: Once the reaction is complete, purge the system with nitrogen to remove all hydrogen. Filter the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data Presentation
Table of Catalysts for Carvone Hydrogenation
| Catalyst | Support | Predominant Product(s) | Key Characteristics | Reference(s) |
| Wilkinson's Catalyst | None (Homogeneous) | Carvotanacetone | High selectivity for the less sterically hindered double bond. | [2][9] |
| Palladium on Carbon (Pd/C) | Carbon | Carvomenthone | Highly active, but can be pyrophoric and may require careful handling. | [3][6][8] |
| Palladium on Alumina (Pd/Al₂O₃) | Alumina | Carvomenthone, Carvacrol | High conversion, but may lead to aromatization side products. | |
| Rhodium on Alumina (Rh/Al₂O₃) | Alumina | Carvomenthone, Carvotanacetone | Generally offers higher selectivity towards the fully saturated ketone compared to palladium. | |
| Ruthenium on Alumina (Ru/Al₂O₃) | Alumina | Carvomenthone, Carvotanacetone, Carvacrol | Typically shows lower activity and selectivity compared to palladium and rhodium. |
Mandatory Visualization
Caption: Workflow for the moisture-sensitive catalytic hydrogenation of (-)-carvone to this compound.
References
- 1. WO2000058253A1 - Preparation of carvone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sarponggroup.com [sarponggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 9. ukessays.com [ukessays.com]
Technical Support Center: Resolving Emulsion Problems During the Extraction of (-)-Carvomenthone
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the extraction of (-)-Carvomenthone. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of extracting this compound, which is often derived from essential oils of plants like mint, emulsions form due to the presence of natural surfactants in the plant material.[2] These surfactant-like molecules, which can include phospholipids, fatty acids, and proteins, can stabilize the droplets of the organic phase within the aqueous phase (or vice versa), preventing the two layers from separating cleanly.[3] Vigorous shaking or agitation during the liquid-liquid extraction process can exacerbate the formation of these stable emulsions.[1]
Q2: How can I prevent emulsions from forming in the first place?
Preventing emulsion formation is often easier than breaking a stable one.[3] A primary strategy is to use gentle mixing techniques instead of vigorous shaking. Swirling the separatory funnel allows for sufficient surface area contact between the two phases for extraction to occur while minimizing the agitation that leads to emulsions.[3]
Q3: What are the common methods to break a pre-formed emulsion?
Several techniques can be employed to break an emulsion once it has formed. These methods can be broadly categorized as chemical and physical.
Chemical Methods:
-
Salting Out: The addition of a saturated salt solution (brine) or a solid salt increases the ionic strength of the aqueous layer, which can disrupt the emulsion.[1]
-
pH Adjustment: Altering the pH of the aqueous phase can change the charge of the emulsifying agents, reducing their ability to stabilize the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[1]
Physical Methods:
-
Centrifugation: This is a very effective mechanical method to break emulsions by forcing the separation of the two phases based on density.[2]
-
Filtration: Passing the emulsion through a filter medium like glass wool or Celite® can help to coalesce the dispersed droplets.[3]
-
Allowing to Stand: For less stable emulsions, simply letting the separatory funnel stand undisturbed for a period may be sufficient for the layers to separate.[2]
Q4: Will these troubleshooting methods affect the stability and purity of my this compound sample?
The stability of terpenoid ketones like this compound can be influenced by factors such as pH and temperature. It is generally advisable to use the mildest effective method to break the emulsion. While specific stability data for this compound is not extensively documented, related terpenoids can be sensitive to harsh acidic or basic conditions and high temperatures. Therefore, it is recommended to perform these troubleshooting steps at room temperature and to neutralize the pH of the extracted organic phase after any acid or base treatment.
Troubleshooting Workflow
The following diagram outlines a logical progression of steps to resolve emulsion problems during the extraction of this compound.
Caption: A stepwise guide to resolving emulsions in this compound extraction.
Quantitative Data Summary
The following tables provide starting parameters for the most common emulsion-breaking techniques. These values are based on general laboratory practices for natural product extractions and should be optimized for your specific experimental conditions.
Table 1: Salting Out Parameters
| Salt Type | Concentration | Typical Amount Added | Notes |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | 5-10% of the aqueous phase volume | The most common and generally effective salt. |
| Sodium Chloride (NaCl) | Solid | Add spatulas until saturation | Can be more effective than brine but may be harder to dissolve. |
| Sodium Sulfate (Na₂SO₄) | Saturated Aqueous Solution | 5-10% of the aqueous phase volume | Also acts as a drying agent and can be effective. |
| Potassium Carbonate (K₂CO₃) | Saturated Aqueous Solution | 5-10% of the aqueous phase volume | A basic salt that can also help neutralize acidic impurities. Use with caution if product is base-sensitive. |
Table 2: pH Adjustment Parameters
| Reagent | Concentration | pH Target Range | Notes |
| Hydrochloric Acid (HCl) | 1 M | 2 - 4 | Effective for emulsions stabilized by basic compounds. Monitor pH carefully to avoid product degradation. |
| Sodium Hydroxide (NaOH) | 1 M | 9 - 11 | Effective for emulsions stabilized by acidic compounds. Monitor pH carefully to avoid product degradation. |
| Acetic Acid | 1 M | 4 - 6 | A milder acid that can be used if there are concerns about the stability of the target compound. |
Table 3: Centrifugation Parameters
| Speed (RPM) | Time (minutes) | Notes |
| 1000 - 3000 | 5 - 15 | A good starting range for many common laboratory centrifuges. |
| 3000 - 5000 | 10 - 20 | May be necessary for more stable emulsions. |
| > 5000 | 15 - 30 | High-speed centrifugation is very effective but may not be necessary for all types of emulsions. |
Experimental Protocols
Protocol 1: Salting Out
-
Prepare the Brine Solution: Add sodium chloride (NaCl) to distilled water with stirring until no more salt will dissolve, creating a saturated solution.
-
Addition of Brine: Carefully open the separatory funnel and add the brine solution to the emulsified mixture. A general starting point is to add a volume of brine equal to 5-10% of the total volume of the aqueous layer.
-
Gentle Mixing: Stopper the funnel and gently swirl it for 1-2 minutes. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. If separation is slow, you can add more brine in small portions.
-
Layer Separation: Once the layers have separated, drain the aqueous layer and proceed with your extraction workup.
Protocol 2: pH Adjustment
-
Initial pH Measurement: Using a pH meter or pH paper, determine the current pH of the aqueous phase of your emulsion.
-
Acid or Base Addition: Based on the likely nature of the emulsifying agents (acidic or basic impurities from the plant material), add either 1 M HCl or 1 M NaOH dropwise to the separatory funnel.
-
Gentle Mixing and Monitoring: After each addition, gently swirl the funnel and monitor the pH of the aqueous layer. Continue adding the acid or base until you reach the target pH range.
-
Observation and Separation: Allow the funnel to stand and observe for the breaking of the emulsion. Once the layers have separated, proceed with your extraction.
-
Neutralization (Optional but Recommended): After separating the organic layer, wash it with a saturated sodium bicarbonate solution (if acid was used) or a dilute acid solution followed by water to neutralize any remaining acid or base.
Protocol 3: Centrifugation
-
Transfer to Centrifuge Tubes: Carefully transfer the entire emulsion to appropriately sized centrifuge tubes. Ensure that the tubes are balanced.
-
Centrifugation: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 3000 rpm) for 10 minutes.
-
Inspection: After centrifugation, inspect the tubes. You should see a clear separation of the aqueous and organic layers. If an emulsion layer persists, increase the centrifugation speed and/or time.
-
Separation of Layers: Carefully pipette the top layer out of the centrifuge tube. Alternatively, if a solid pellet has formed at the interface, you may be able to decant the top layer.
-
Combine and Proceed: Combine the organic fractions from all centrifuge tubes and proceed with your workup.
Protocol 4: Filtration
-
Prepare the Filter: Place a plug of glass wool into a powder funnel or prepare a small pad of Celite® in a Büchner funnel.
-
Filtration: Slowly pour the emulsion through the prepared filter. The large surface area of the filter medium will help to coalesce the small droplets of the dispersed phase.
-
Collection: Collect the filtrate in a clean separatory funnel.
-
Observation: Allow the filtrate to stand and observe if the layers have separated. This method is often effective for breaking up minor to moderate emulsions.
-
Repeat if Necessary: If a significant emulsion remains, you may need to pass it through the filter a second time or try an alternative method.
References
Validation & Comparative
A Comparative Analysis of (-)-Carvomenthone and (+)-Isomenthone as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular tools temporarily impart chirality to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. This guide presents a comparative study of two p-menthane-derived chiral auxiliaries: (-)-Carvomenthone and (+)-isomenthone. While structurally similar, their applications and stereochemical outcomes in asymmetric reactions present distinct advantages for specific synthetic challenges.
This publication delves into the performance of these auxiliaries, presenting available quantitative data, detailed experimental protocols for key reactions, and visual representations of the underlying synthetic workflows.
Performance in Asymmetric Transformations: A Tale of Two Auxiliaries
Asymmetric Aldol (B89426) Reaction with (+)-Isomenthone
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter. The use of a chiral auxiliary on the enolate component can effectively control the facial selectivity of the reaction with an aldehyde. In the case of (+)-isomenthone, its lithium enolate reacts with various aldehydes to produce β-hydroxy ketones with a high degree of stereocontrol.
Table 1: Performance of (+)-Isomenthone as a Chiral Auxiliary in an Asymmetric Aldol Reaction
| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | 88 |
| Isobutyraldehyde | >95:5 | 85 |
| Acetaldehyde | >95:5 | 82 |
Data compiled from published research on the aldol reaction of (+)-isomenthone lithium enolate.
Dynamic Kinetic Resolution using a this compound Derivative
Dynamic kinetic resolution (DKR) is a powerful technique for the deracemization of a racemic mixture. It combines a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. A chiral auxiliary derived from (R)-carvone, which is closely related to this compound, has been utilized for the DKR of racemic ibuprofen.
Table 2: Performance of a this compound Derivative in the Dynamic Kinetic Resolution of (±)-Ibuprofen
| Reaction Conditions | Diastereomeric Ratio of Esters (S,S : R,S) | Yield of Esterification (%) |
| Toluene (B28343), -20 °C, 48 h | 2.3 : 1 | 75 |
| CH2Cl2, 0 °C, 24 h | 2.1 : 1 | 80 |
| THF, -20 °C, 48 h | 2.0 : 1 | 72 |
Data represents the esterification of (±)-ibuprofen with a chiral alcohol derived from (R)-carvone.
Experimental Protocols
Asymmetric Aldol Reaction with (+)-Isomenthone
Objective: To synthesize a β-hydroxy ketone with high diastereoselectivity using (+)-isomenthone as a chiral auxiliary.
Materials:
-
(+)-Isomenthone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes to form lithium diisopropylamide (LDA).
-
A solution of (+)-isomenthone (1.0 equivalent) in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
The desired aldehyde (1.2 equivalents) is then added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.
Dynamic Kinetic Resolution of (±)-Ibuprofen using a this compound Derivative
Objective: To enantioselectively esterify (±)-ibuprofen using a chiral alcohol derived from (R)-carvone.
Materials:
-
(±)-Ibuprofen
-
Chiral alcohol derived from (R)-carvone
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (±)-ibuprofen (1.0 equivalent) and the chiral alcohol derived from (R)-carvone (1.1 equivalents) in the chosen anhydrous solvent at 0 °C is added DMAP (0.1 equivalents).
-
A solution of DCC (1.2 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at the desired temperature (e.g., -20 °C or 0 °C) for the specified time (24-48 hours), with the progress monitored by TLC.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure.
-
The crude product, a mixture of diastereomeric esters, is purified by column chromatography.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.
Visualizing the Synthetic Pathways
To better illustrate the experimental workflows and the logical relationships in these asymmetric transformations, the following diagrams have been generated using the DOT language.
Caption: Workflow for the asymmetric aldol reaction using (+)-isomenthone as a chiral auxiliary.
Caption: Workflow for the dynamic kinetic resolution of (±)-ibuprofen using a this compound derivative.
Conclusion
While a direct, side-by-side comparison in a single reaction type is not currently possible, this guide demonstrates that both this compound and (+)-isomenthone are valuable chiral auxiliaries with distinct applications in asymmetric synthesis. (+)-Isomenthone provides a reliable method for achieving high diastereoselectivity in aldol reactions, a fundamental tool for constructing chiral building blocks. The derivative of this compound, on the other hand, showcases its utility in the sophisticated process of dynamic kinetic resolution, offering an efficient route to enantiopure carboxylic acids.
The choice between these auxiliaries will ultimately depend on the specific synthetic goal. For the stereocontrolled formation of new carbon-carbon bonds in acyclic systems, (+)-isomenthone is a proven auxiliary. For the resolution of racemic mixtures of carboxylic acids, derivatives of this compound present a compelling option. Further research into the application of these p-menthane-based auxiliaries in a wider range of asymmetric transformations would be a valuable endeavor for the synthetic chemistry community.
A Comparative Guide to Enantiomeric Excess Determination of (-)-Carvomenthone: Chiral HPLC vs. Chiral GC
The determination of enantiomeric excess (ee) is a critical analytical challenge in the fields of pharmaceutical development, flavor and fragrance analysis, and stereoselective synthesis. For chiral ketones like (-)-Carvomenthone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for accurate ee determination. This guide provides a comparative overview of these two methods, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal technique for their specific needs.
Principle of Chiral Chromatography
Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a highly effective technique for the analysis of volatile and thermally stable compounds like Carvomenthone. Cyclodextrin-based chiral stationary phases are particularly well-suited for the separation of cyclic ketones.
Experimental Protocol: Chiral GC
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: LIPODEX® G (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
-
Injector: Split/splitless injector, operated in split mode.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers significant versatility and is applicable to a broad range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. Polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including ketones.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Autosampler.
-
Column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The optimal ratio should be determined empirically, starting with a composition such as 90:10 (v/v).
-
Detector: UV detector set at a wavelength where the ketone chromophore absorbs (e.g., 280-310 nm).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the chiral GC and HPLC methods for the determination of the enantiomeric excess of Carvomenthone. Please note that the retention times and resolution are estimated based on the analysis of structurally similar compounds due to the lack of specific literature data for Carvomenthone.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., LIPODEX® G) | Polysaccharide-based (e.g., Chiralpak® AD-H) |
| Mobile Phase | Inert Gas (e.g., Hydrogen, Helium) | n-Hexane/Isopropanol |
| Estimated Retention Time (+)-enantiomer | ~15.2 min | ~10.5 min |
| Estimated Retention Time (-)-enantiomer | ~15.8 min | ~12.1 min |
| Estimated Resolution (Rs) | > 1.8 | > 2.0 |
| Analysis Time | ~20-30 minutes | ~15-25 minutes |
| Sample Volatility Requirement | High | Low |
| Thermal Stability Requirement | High | Low |
| Solvent Consumption | Low | High |
| Method Development | Generally faster | Can be more complex |
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for determining enantiomeric excess by chromatography and the logical relationship between the key components of the analysis.
Caption: General experimental workflow for ee determination.
Caption: Key components of chiral chromatographic separation.
Conclusion
Both chiral GC and chiral HPLC are robust and reliable methods for determining the enantiomeric excess of this compound.
-
Chiral GC is an excellent choice for its high resolution, speed, and low solvent consumption, particularly when analyzing volatile and thermally stable samples.
-
Chiral HPLC provides greater flexibility for a wider range of compounds and is often the method of choice when dealing with less volatile or thermally labile molecules. The use of polysaccharide-based columns offers broad applicability for many chiral separations.
The selection between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including sample properties, available instrumentation, and desired throughput.
A Spectroscopic Showdown: Menthone, Isomenthone, and Carvomenthone Compared
A detailed analysis of the spectroscopic characteristics of the diastereomeric monoterpenoid ketones—menthone, isomenthone (B49636), and carvomenthone—reveals distinct fingerprints in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These differences, arising from their unique stereochemistry, are critical for their identification and differentiation in research and industrial applications, including drug development and flavor chemistry.
This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for menthone, isomenthone, and carvomenthone. The information is presented in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.
Introduction to the Isomers
Menthone, isomenthone, and carvomenthone are all saturated monoterpene ketones with the chemical formula C₁₀H₁₈O. They are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more stereocenters. Menthone and isomenthone are cis/trans isomers with respect to the orientation of the isopropyl and methyl groups on the cyclohexane (B81311) ring. Carvomenthone, also known as dihydrocarvone, is a positional isomer where the carbonyl group is at a different position on the p-menthane (B155814) skeleton. These structural nuances lead to discernible differences in their spectroscopic signatures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, providing a detailed picture of the molecular structure.
Comparative ¹H NMR Data (Simulated/Reported)
| Compound | Proton | Chemical Shift (ppm) |
| Menthone | H-2 (CH-isopropyl) | ~2.1-2.3 |
| H-5 (CH-methyl) | ~1.8-2.0 | |
| CH₃ (methyl) | ~0.9-1.0 (d) | |
| CH₃ (isopropyl) | ~0.8-0.9 (d) | |
| Isomenthone | H-2 (CH-isopropyl) | ~2.4-2.6 |
| H-5 (CH-methyl) | ~2.0-2.2 | |
| CH₃ (methyl) | ~1.0-1.1 (d) | |
| CH₃ (isopropyl) | ~0.9-1.0 (d) | |
| Carvomenthone | H-1 (CH) | ~2.2-2.4 |
| H-4 (CH-isopropyl) | ~1.9-2.1 | |
| CH₃ (methyl) | ~1.0-1.1 (d) | |
| CH₃ (isopropyl) | ~0.9-1.0 (d) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet.
Comparative ¹³C NMR Data
| Compound | Carbon | Chemical Shift (ppm) |
| Menthone | C=O | ~212.5 |
| C-2 (CH-isopropyl) | ~55.9 | |
| C-5 (CH-methyl) | ~35.5 | |
| C-isopropyl (CH) | ~25.9 | |
| C-methyl | ~18.7 | |
| Isomenthone | C=O | ~212-214 |
| C-2 (CH-isopropyl) | ~58-60 | |
| C-5 (CH-methyl) | ~33-35 | |
| C-isopropyl (CH) | ~26-28 | |
| C-methyl | ~20-22 | |
| Carvomenthone | C=O | ~215-217 |
| C-1 (CH) | ~50-52 | |
| C-4 (CH-isopropyl) | ~42-44 | |
| C-isopropyl (CH) | ~27-29 | |
| C-methyl | ~15-17 |
Note: The chemical shift values are based on available data and may vary.[1]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position, intensity, and shape of absorption bands in an IR spectrum provide valuable information about the types of bonds present. For menthone, isomenthone, and carvomenthone, the most prominent feature is the carbonyl (C=O) stretching vibration.
Comparative IR Data
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Menthone | C=O Stretch | 1706 - 1711[2][3] | Strong |
| C-H Stretch (sp³) | 2869 - 2955[2][3] | Strong | |
| Isomenthone | C=O Stretch | ~1710 - 1715 | Strong |
| C-H Stretch (sp³) | ~2870 - 2960 | Strong | |
| Carvomenthone | C=O Stretch | ~1710 - 1715 | Strong |
| C-H Stretch (sp³) | ~2860 - 2960 | Strong |
The subtle shifts in the C=O stretching frequency can be attributed to slight differences in the electronic environment and steric hindrance around the carbonyl group in each isomer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the neat liquid sample (menthone, isomenthone, or carvomenthone) is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
-
Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
Processing: Fourier transformation with a line broadening of 1.0 Hz, phase correction, and baseline correction are applied. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Instrumentation:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Mode: Transmittance.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Logical Relationships of the Isomers
The following diagram illustrates the relationship between the three isomers.
Caption: Relationship between menthone, isomenthone, and carvomenthone.
Conclusion
The spectroscopic data presented provides a clear basis for the differentiation of menthone, isomenthone, and carvomenthone. The subtle yet significant differences in their ¹H and ¹³C NMR chemical shifts, arising from the distinct stereochemical environments of their protons and carbons, serve as reliable diagnostic markers. Similarly, minor variations in the carbonyl stretching frequency in their IR spectra can aid in their identification. This comparative guide, with its detailed experimental protocols, offers a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and quality control.
References
Cross-Referencing NMR Data of (-)-Carvomenthone: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical analysis, accurate and reliable spectroscopic data is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for (-)-Carvomenthone, cross-referencing literature values to ensure data integrity and facilitate precise structural elucidation.
This compound, systematically known as (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one, is a saturated monoterpene ketone. Its stereochemistry plays a crucial role in its chemical and biological properties, making unambiguous characterization essential. This guide summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound and provides a detailed experimental protocol for acquiring high-quality NMR spectra for this compound.
Comparison of ¹³C NMR Spectral Data
The following table summarizes the available ¹³C NMR chemical shift data for a closely related isomer, 1,6-dihydrocarvone, which provides a valuable reference point in the absence of a comprehensive dataset for the specific this compound stereoisomer in readily available databases. The data was reported in CDCl₃ at 25.16 MHz.
| Atom Number | Chemical Shift (ppm) |
| C=O | 212.21 |
| C(CH₃)₂ | 147.60 |
| =CH₂ | 109.64 |
| CH | 47.10 |
| CH | 46.90 |
| CH₂ | 44.72 |
| CH₂ | 34.99 |
| CH₂ | 30.85 |
| CH₃ | 20.46 |
| CH₃ | 14.36 |
Data sourced from PubChem CID 24473 for 1,6-dihydrocarvone.[1]
Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal in the ¹H spectrum is recommended.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the systematic process for cross-referencing experimentally obtained NMR data with literature values.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (-)-Carvomenthone and structurally related terpenes, including carvone (B1668592), limonene, and menthone. While extensive research has been conducted on the biological properties of many terpenes, it is important to note that there is a significant lack of publicly available, quantitative experimental data specifically for this compound across various biological assays. This guide summarizes the available data for related terpenes to provide a comparative context and highlights areas where further research on this compound is warranted.
Overview of Biological Activities
Terpenes, a large and diverse class of organic compounds produced by a variety of plants, are well-known for their wide range of biological activities. This has led to their investigation for potential applications in the pharmaceutical, agricultural, and cosmetic industries. This guide focuses on the antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties of this compound and its structural relatives.
This compound (Tetrahydrocarvone or p-Menthan-2-one) is a monoterpene ketone. Despite its structural similarity to other well-studied terpenes, specific experimental data detailing its biological efficacy is sparse in the available scientific literature.
Related Terpenes in this Comparison:
-
Carvone: A monoterpene ketone with two enantiomers, (R)-(-)-carvone (spearmint-like scent) and (S)-(+)-carvone (caraway-like scent). It is one of the most extensively studied related terpenes.
-
Limonene: A monoterpene hydrocarbon, with (R)-(+)-limonene being the most common, found in the peels of citrus fruits.
-
Menthone: A monoterpene ketone with several stereoisomers, with l-menthone being the most abundant in nature, found in peppermint and other mint oils.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for the biological activities of carvone, limonene, and menthone. The absence of data for this compound is noted.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Assay Type | Result (MIC in µg/mL) | Reference |
| This compound | Data not available | - | - | - |
| (R)-(-)-Carvone | Staphylococcus aureus (MRSA) | Broth microdilution | 500 - 1000 | [1] |
| (S)-(+)-Carvone | Staphylococcus aureus (MRSA) | Broth microdilution | 500 - 1000 | [1] |
| (R)-(+)-Limonene | Data not available | - | - | - |
| l-Menthone | Staphylococcus aureus (MRSA) | Broth microdilution | 3540 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity
| Compound | Assay Type | Result (IC50) | Reference |
| This compound | Data not available | - | - |
| (R)-(-)-Carvone | Superoxide scavenging | Potent activity reported | [3] |
| (S)-(+)-Carvone | DPPH radical scavenging | Qualitative data suggests activity | [4] |
| (R)-(+)-Limonene | DPPH radical scavenging | Qualitative data suggests activity | [5] |
| l-Menthone | Data not available | - | - |
IC50: Half-maximal Inhibitory Concentration. A lower IC50 value indicates higher antioxidant activity.
Table 3: Anti-inflammatory Activity
| Compound | Cell Line / Model | Assay | Result | Reference |
| This compound | Data not available | - | - | - |
| (R)-(-)-Carvone | RAW 264.7 macrophages | NO production inhibition | Potent inhibition | [6] |
| (S)-(+)-Carvone | RAW 264.7 macrophages | NO production inhibition | Potent inhibition | [6] |
| Hydroxydihydrocarvone | Rat paw edema | Carrageenan-induced edema | Significant reduction | [1][7] |
| l-Menthone | RAW 264.7 macrophages | NO and PGE2 production | Effective inhibition | [8] |
NO: Nitric Oxide; PGE2: Prostaglandin E2
Table 4: Insecticidal Activity
| Compound | Test Organism | Assay Type | Result (LC50 / LD50) | Reference |
| This compound | Qualitative data suggests lower activity than menthone | - | - | - |
| (R)-(-)-Carvone | Sitophilus zeamais | Fumigant | LC50: 3.0 - 42.4 µL/L air | [9] |
| (R)-(-)-Carvone | Tribolium castaneum | Contact | LD50: 4.8 - 13.1 µ g/insect | [9] |
| (R)-(+)-Limonene | Sitophilus zeamais | Fumigant | Activity reported | [10] |
| l-Menthone | Qualitative data suggests higher activity than carvomenthone | - | - | - |
LC50: Median Lethal Concentration; LD50: Median Lethal Dose
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.
-
Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][11]
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of a compound.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: The DPPH solution is mixed with the test compound solutions.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is calculated from a dose-response curve.[4][5]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from a dose-response curve.[6][8]
Insecticidal Activity: Fumigant and Contact Toxicity Assays
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a compound against a target insect species.
Methodology (Fumigant Toxicity):
-
Test Arena: A sealed container of a known volume (e.g., a glass jar) is used as the test arena.
-
Compound Application: A filter paper is treated with a specific amount of the test compound dissolved in a volatile solvent. The solvent is allowed to evaporate.
-
Insect Exposure: A known number of test insects (e.g., 10-20 adults) are introduced into the container, and it is sealed.
-
Incubation: The containers are kept under controlled conditions (temperature and humidity) for a specified period (e.g., 24 hours).
-
Mortality Assessment: The number of dead insects is recorded.
-
LC50 Calculation: The LC50, the concentration of the compound in the air that kills 50% of the test insects, is calculated using probit analysis.[9][10]
Methodology (Contact Toxicity):
-
Compound Application: A specific dose of the test compound, dissolved in a suitable solvent, is topically applied to the dorsal thorax of each test insect using a micro-applicator.
-
Control: A control group is treated with the solvent only.
-
Observation: The treated insects are placed in a clean container with food and water and observed for mortality at specific time intervals (e.g., 24, 48 hours).
-
LD50 Calculation: The LD50, the dose of the compound that kills 50% of the test insects, is calculated using probit analysis.[9]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway for LPS-induced nitric oxide production and the inhibitory action of certain terpenes.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing the biological activities of terpenes.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and related terpenes. While substantial data exists for carvone, limonene, and menthone, highlighting their potential as antimicrobial, antioxidant, anti-inflammatory, and insecticidal agents, there is a clear and significant gap in the scientific literature regarding the specific biological activities of this compound. The qualitative information available suggests that its activity may be lower than some of its structural relatives in certain assays, but quantitative data is necessary to confirm these observations.
Future research should focus on conducting systematic in vitro and in vivo studies to determine the MIC, IC50, and LC50/LD50 values of this compound across a range of biological assays. Such data would enable a direct and meaningful comparison with other terpenes and would be invaluable for researchers, scientists, and drug development professionals seeking to explore the therapeutic or practical potential of this and other related natural compounds.
References
- 1. Anti-inflammatory activity of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB [mdpi.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Absolute Configuration of Synthesized (-)-Carvomenthone: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key experimental techniques for verifying the absolute configuration of synthesized (-)-Carvomenthone, a saturated monoterpene ketone. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate method.
Introduction to Stereochemical Analysis of this compound
This compound, a p-menthan-2-one, possesses two chiral centers, leading to the possibility of multiple stereoisomers. The precise spatial arrangement of the isopropyl and methyl groups relative to the cyclohexanone (B45756) ring defines its absolute configuration, which in turn dictates its biological activity and physical properties. The synthesis of this compound, often achieved through the hydrogenation of (-)-carvone, necessitates a robust method to confirm that the stereochemistry of the final product is as intended.
The primary methods for determining the absolute configuration of chiral ketones like this compound include chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), as well as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Comparison of Experimental Techniques
The choice of method for determining the absolute configuration of this compound depends on factors such as sample availability, purity, and the instrumentation at hand. Below is a comparison of the most common techniques.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength.[1][2][3] | Solution of the compound (typically mg scale) | Provides information about the overall chirality of the molecule. The sign of the Cotton effect can be related to the absolute configuration via the Octant Rule.[4][5] | The interpretation can be complex if multiple chromophores are present. Requires a chromophore that absorbs in the accessible wavelength range.[6] |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8] | Solution of the compound (typically mg scale) | Highly sensitive to the stereochemical environment of the chromophore. Provides more resolved spectral features than ORD.[9] The sign of the Cotton effect is directly related to the absolute configuration. | Requires a chromophore in the molecule. The Octant Rule provides an empirical method to predict the sign of the Cotton effect for ketones.[10][11] |
| NMR Spectroscopy | Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers or diastereomers.[12] | mg scale, high purity | Can determine the absolute configuration of a wide range of molecules, even those without a chromophore.[13] | Requires the use of chiral auxiliaries, and the interpretation can be complex.[14] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid.[13] | Single crystal of sufficient size and quality | Provides an unambiguous determination of the absolute configuration.[15] | Growing suitable crystals can be a significant challenge. Not applicable to non-crystalline materials. |
Experimental Protocols
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
This protocol outlines the general procedure for acquiring ORD and CD spectra to determine the absolute configuration of this compound, leveraging the Octant Rule for interpretation.
Instrumentation:
-
Spectropolarimeter equipped for both ORD and CD measurements.
-
Quartz cuvettes with a defined path length (e.g., 1 cm).
Sample Preparation:
-
Prepare a dilute solution of synthesized this compound in a transparent solvent (e.g., methanol (B129727) or hexane) at a known concentration (e.g., 0.1 - 1.0 mg/mL).
-
Ensure the solvent does not absorb in the spectral region of interest (typically 250-400 nm for the n→π* transition of the carbonyl group in ketones).
Data Acquisition:
-
Record the ORD spectrum by scanning the wavelength range from high to low wavelength, measuring the optical rotation at each point.
-
Record the CD spectrum over the same wavelength range, measuring the difference in absorbance between left and right circularly polarized light.
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
Data Analysis and the Octant Rule:
-
The ORD spectrum will show a characteristic "Cotton effect" curve with a peak and a trough around the wavelength of maximum absorption of the carbonyl chromophore. A positive Cotton effect has a peak at longer wavelength and a trough at shorter wavelength, while a negative Cotton effect is the reverse.
-
The CD spectrum will show a positive or negative peak at the wavelength of maximum absorption.
-
The Octant Rule is an empirical guide used to predict the sign of the Cotton effect for cyclohexanone derivatives. The space around the carbonyl group is divided into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. For a chair conformation of the cyclohexanone ring, the positions of the alkyl substituents on this compound will determine the sign of the Cotton effect. By comparing the experimentally observed sign with the predicted sign for a given absolute configuration, the stereochemistry can be assigned.
Workflow for Absolute Configuration Determination
The following diagram illustrates the logical workflow for verifying the absolute configuration of synthesized this compound.
Caption: A flowchart illustrating the synthesis and subsequent analytical steps for the verification of the absolute configuration of this compound.
Comparative Data
| Compound | Absolute Configuration | Sign of Optical Rotation | Predicted Cotton Effect (Octant Rule) |
| (-)-Menthone (B42992) | (2S, 5R) | Negative | Negative |
| (+)-Isomenthone | (2R, 5S) | Positive | Positive |
| Synthesized this compound | (2R, 5R) (expected) | Negative | Negative |
Note: The prediction for this compound is based on the expected trans configuration of the substituents, which is generally the more stable arrangement. The application of the Octant Rule would predict a negative Cotton effect for the (2R, 5R) configuration. Experimental verification is crucial to confirm this prediction.
Conclusion
Verifying the absolute configuration of synthesized this compound is essential for its proper characterization and use in further research. This guide has provided a comparative overview of the primary analytical techniques available for this purpose. While chiroptical methods like ORD and CD, in conjunction with the Octant Rule, offer a powerful and accessible approach, alternative methods such as NMR with chiral auxiliaries and single-crystal X-ray diffraction provide complementary and often more definitive data. The selection of the most suitable method will be guided by the specific experimental context and available resources. A combination of techniques is often employed to provide the highest level of confidence in the assigned absolute configuration.
References
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]
- 3. pbsiddhartha.ac.in [pbsiddhartha.ac.in]
- 4. Virtual Labs [cds-iiith.vlabs.ac.in]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Circular Dichroism Spectroscopy [hackert.cm.utexas.edu]
- 9. pg.edu.pl [pg.edu.pl]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. purechemistry.org [purechemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of (-)-Carvomenthone
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. (-)-Carvomenthone, a key chiral intermediate, presents a valuable target for asymmetric synthesis. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, primarily through the asymmetric reduction of piperitenone, supported by available experimental data to facilitate catalyst selection.
The primary route to this compound involves the stereoselective reduction of the α,β-unsaturated ketone piperitenone. This transformation requires control over both conjugate reduction of the carbon-carbon double bond and the subsequent or concurrent reduction of the carbonyl group, making the choice of catalyst critical for achieving high diastereo- and enantioselectivity. This comparison focuses on three major classes of catalytic systems: metal-based catalysts, organocatalysts, and biocatalysts.
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the asymmetric synthesis of this compound and related transformations. Direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Catalyst/Reagent | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) | Reference |
| Metal-Based Catalysis | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Ketones | Chiral Alcohols | Good | Excellent ee% | |
| Chiral Ruthenium(II) Complexes | Ketones | Chiral Alcohols | High | Excellent ee% | ||
| Organocatalysis | Chiral Primary Amine (e.g., tert-Leucine derived) | α,β-Unsaturated Ketones | γ-Nitro Ketone (intermediate) | - | High ee% (expected) | |
| Biocatalysis | ω-Transaminase from Vibrio fluvialis JS17 | (-)-Menthone | (+)-Neomenthylamine | 47% (4.7 mM) | - | [1] |
| Enzymes (Reductases) | Ketones, Enones | Chiral Alcohols, Saturated Ketones | - | Exquisite stereo-, regio-, and chemoselectivity | [2] |
Note: Specific quantitative data for the direct asymmetric synthesis of this compound is scarce in readily available literature, often being part of multi-step syntheses of more complex molecules like (-)-menthol. The data presented reflects the performance of these catalyst types in analogous or related transformations.
Experimental Protocols
Detailed methodologies are essential for the replication and evaluation of catalytic systems. Below are representative experimental protocols for the types of catalytic systems discussed.
Metal-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a general representation for the asymmetric transfer hydrogenation of a ketone using a Ruthenium-based catalyst, which is a common method for producing chiral alcohols.
Catalyst System: [RuCl(p-cymene)((S,S)-Ts-DPEN)] Substrate: Aromatic or Aliphatic Ketone (e.g., Piperitenone) Hydrogen Donor: Isopropanol (B130326) or Formic acid/Triethylamine mixture
Procedure:
-
A solution of the ketone substrate (1 mmol) is prepared in the chosen hydrogen donor solvent (e.g., 10 mL of isopropanol).
-
The Ruthenium catalyst (0.005 mmol, 0.5 mol%) is added to the solution under an inert atmosphere.
-
If using isopropanol, a solution of a base (e.g., KOH, 0.05 mmol) in isopropanol (1 mL) is added to the reaction mixture. If using a formic acid/triethylamine mixture, it is added directly.
-
The mixture is stirred at a specified temperature (e.g., room temperature) for the required time, monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically performed by flash column chromatography.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
Organocatalytic Conjugate Addition
This protocol outlines a general procedure for an organocatalytic Michael addition, a key step in the synthesis of chiral ketones.
Catalyst System: Chiral Primary or Secondary Amine (e.g., derived from a chiral amino acid) Substrate: α,β-Unsaturated Ketone (e.g., Piperitenone) Nucleophile: A suitable carbon or heteroatom nucleophile (e.g., malonates, nitroalkanes)
Procedure:
-
To a solution of the α,β-unsaturated ketone (1 mmol) and the nucleophile (1.2-2 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2) at a specific temperature (e.g., room temperature or below), the organocatalyst (5-20 mol%) is added.
-
A co-catalyst, such as a Brønsted or Lewis acid, may also be added.
-
The reaction mixture is stirred until completion, as monitored by TLC or HPLC.
-
The reaction is then quenched, typically with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC.
Biocatalytic Reduction
This protocol describes a general approach for the enzymatic reduction of a ketone.[1]
Catalyst System: Whole cells or isolated enzyme (e.g., reductase, transaminase) Substrate: Ketone (e.g., Piperitenone or a derivative) Co-factor/Co-substrate: e.g., NADPH, amine donor
Procedure:
-
A buffered aqueous solution is prepared, and the enzyme or whole-cell catalyst is suspended.
-
The ketone substrate, often dissolved in a water-miscible co-solvent to improve solubility, is added to the mixture.
-
A co-factor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) or a co-substrate (e.g., an amine donor for transaminases) is included in the reaction mixture.
-
The reaction is incubated at a controlled temperature and pH, with agitation.
-
The reaction progress is monitored by HPLC or GC analysis of aliquots taken from the reaction mixture.
-
Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent.
-
The organic extracts are combined, dried, and concentrated.
-
The product is purified, and its enantiomeric excess is determined by chiral chromatography.
Mandatory Visualization
Caption: General workflow for the asymmetric synthesis of this compound.
References
A Comparative Analysis of Synthetic Routes to (-)-Carvomenthone
For Researchers, Scientists, and Drug Development Professionals
(-)-Carvomenthone, a saturated monoterpene ketone, is a valuable chiral building block in organic synthesis. Its stereochemistry makes it a target of interest for the synthesis of more complex molecules, including pharmaceuticals and fragrances. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on starting materials, catalytic systems, and stereochemical outcomes. The information is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as precursor availability, desired stereoselectivity, and reaction efficiency.
Key Synthetic Precursors and Strategies
The most common and well-documented synthetic pathways to this compound and its diastereomers originate from two readily available natural products: (+)-pulegone and (-)-carvone. The primary transformation in both routes is the catalytic hydrogenation of the carbon-carbon double bonds.
-
From (+)-Pulegone: The catalytic reduction of (+)-pulegone is a widely studied method. This process typically yields a mixture of menthone and isomenthone (B49636), which are diastereomers of carvomenthone. The stereochemical outcome is highly dependent on the catalyst and reaction conditions employed.
-
From (-)-Carvone: (-)-Carvone can be hydrogenated to produce carvomenthone. The choice of catalyst plays a crucial role in the selective reduction of both the endocyclic and exocyclic double bonds to achieve the desired saturated ketone.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound and its related isomers from (+)-pulegone and (-)-carvone. It is important to note that the direct synthesis of this compound is often reported as part of a mixture of diastereomers, and the selectivity can vary.
| Starting Material | Catalyst/Reagent | Key Products | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| (+)-Pulegone | Pt/SiO₂ | Menthone, Isomenthone | High Conversion | Varies with catalyst modification | [1] |
| (+)-Pulegone | Pt-Sn/SiO₂ | Menthone, Isomenthone | High Conversion | Improved stereoselectivity over Pt/SiO₂ | [1] |
| (-)-Carvone | Pd/Al₂O₃ | Carvomenthone isomers, Carvacrol | High Conversion | - | [2] |
| (-)-Carvone | Rh/Al₂O₃ | Carvomenthone isomers, Carvotanacetone | High Conversion | Higher selectivity to Carvomenthone than Pd | [2] |
| (-)-Carvone | Ru/Al₂O₃ | Carvomenthone isomers, Carvotanacetone, Carvacrol | Lower Conversion | - | [2] |
| (+)-Pulegone | Mentha spicata (bioconversion) | Menthone, Isomenthone | - | Preferential formation of cis-isomers | [3] |
| (+)-Pulegone | Mentha x piperita (bioconversion) | (-)-Menthone, (+)-Isomenthone | - | Stereoselective reduction | [4] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for the catalytic hydrogenation of (+)-pulegone and (-)-carvone.
Protocol 1: Catalytic Hydrogenation of (+)-Pulegone
This protocol is a general representation based on studies of pulegone (B1678340) hydrogenation.[1]
-
Catalyst Preparation: A supported platinum or platinum-tin catalyst on a silica (B1680970) (SiO₂) support is prepared.
-
Reaction Setup: The catalyst is placed in a high-pressure reactor with a solvent (e.g., a hydrocarbon).
-
Hydrogenation: (+)-Pulegone is added to the reactor, and the system is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a designated time.
-
Workup and Analysis: After the reaction, the catalyst is filtered, and the solvent is removed under reduced pressure. The product mixture, containing menthone and isomenthone, is analyzed by gas chromatography (GC) to determine the conversion and diastereoselectivity.
Protocol 2: Catalytic Hydrogenation of (-)-Carvone in Supercritical Carbon Dioxide
This protocol is based on the advantageous use of supercritical CO₂ as a solvent.[2]
-
Catalyst Loading: A supported catalyst (e.g., 0.5 wt% Pd, Rh, or Ru on alumina) is loaded into a high-pressure view cell.
-
Reaction Setup: (-)-Carvone is introduced into the cell. The cell is then pressurized with carbon dioxide to a supercritical state (e.g., 12.5 MPa) and a specific temperature (e.g., 323.15 K).
-
Hydrogenation: Hydrogen gas is introduced into the system at a controlled pressure (e.g., 4 MPa). The reaction mixture is stirred.
-
Product Analysis: Samples are taken at various time intervals and analyzed by GC to monitor the conversion of carvone (B1668592) and the formation of products, including carvomenthone isomers.
Synthetic Pathways and Logic
The following diagrams illustrate the synthetic pathways from the key starting materials to carvomenthone and its isomers.
Caption: Synthetic pathways from (+)-pulegone and (-)-carvone.
The logical flow for selecting a synthetic route involves considering the desired stereoisomer and the available starting material.
Caption: Decision workflow for synthesizing this compound.
Conclusion
The synthesis of this compound is most directly achieved through the catalytic hydrogenation of (-)-carvone. While the reduction of (+)-pulegone is a viable route to related menthone isomers, it typically requires additional steps or careful catalyst design to achieve the desired stereochemistry of carvomenthone. The use of supercritical carbon dioxide as a reaction medium for carvone hydrogenation presents a green and efficient alternative to traditional organic solvents. For researchers aiming for high stereoselectivity, the choice of catalyst is paramount, with rhodium showing promise for selective carvomenthone formation. Biocatalytic methods also offer a high degree of stereocontrol in the reduction of pulegone, providing another avenue for accessing specific stereoisomers. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Different stereoselectivity in the reduction of pulegone by Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biogenetic studies in Mentha x piperita. 2. Stereoselectivity in the bioconversion of pulegone into menthone and isomenthone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (-)-Carvomenthone in Essential Oils
For researchers, scientists, and professionals in the field of drug development, the accurate quantification of specific compounds within complex mixtures like essential oils is paramount. This guide provides a comparative overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (-)-Carvomenthone, a monoterpene found in various essential oils. The performance of the GC-MS method is compared with Gas Chromatography with Flame Ionization Detection (GC-FID), a common alternative. This guide presents supporting experimental data and detailed methodologies to assist in the selection of the most appropriate analytical technique.
Introduction to this compound Analysis
This compound is a naturally occurring monoterpene ketone found in the essential oils of several plants, including those of the Mentha species. Its accurate quantification is crucial for the quality control of essential oils and for research into their potential therapeutic properties. Gas chromatography is the most prevalent technique for the analysis of volatile compounds like this compound. This guide focuses on two of the most common detectors used with GC: Mass Spectrometry (MS) and Flame Ionization Detection (FID). While GC-MS provides structural information and high specificity, GC-FID is known for its robustness and wide linear range for quantification.[1][2]
Experimental Protocols
Detailed methodologies for the analysis of this compound in essential oils using GC-MS and GC-FID are outlined below. These protocols are representative and may require optimization based on the specific essential oil matrix and available instrumentation.
GC-MS Method Protocol
Sample Preparation: Essential oil samples are diluted 1:100 (v/v) in a suitable solvent such as n-hexane or ethanol (B145695) prior to injection.[3] An internal standard (e.g., n-alkane solution) may be added to improve quantitative accuracy.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The system is equipped with a capillary column suitable for the analysis of terpenes, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Scan Range: m/z 40-400
Data Analysis: this compound is identified based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST, Wiley). Quantification is typically performed using the peak area of a characteristic ion in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.
GC-FID Method Protocol
Sample Preparation: Sample preparation is identical to the GC-MS method, with essential oils diluted in an appropriate solvent.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The same type of capillary column as in the GC-MS method is suitable.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode)
-
Carrier Gas: Helium, Hydrogen, or Nitrogen.[1]
-
Oven Temperature Program: Similar to the GC-MS method to allow for comparison of retention times.
-
Detector Temperature: 280 °C[3]
Data Analysis: this compound is identified based on its retention time, which is compared to that of a certified reference standard. Quantification is performed by measuring the peak area and using an external or internal standard calibration curve. The use of retention indices can aid in the identification of compounds.[2]
Method Validation Data: A Comparative Analysis
The following tables summarize typical validation parameters for GC-MS and GC-FID methods for the analysis of monoterpenes like this compound in essential oils. The data presented is a compilation of representative values from various studies on similar analytes.[5][6][7][8]
Table 1: Linearity
| Parameter | GC-MS | GC-FID |
| Concentration Range (µg/mL) | 0.1 - 100 | 0.5 - 500 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
Table 2: Accuracy
| Parameter | GC-MS | GC-FID |
| Recovery (%) | 80.23 - 115.41% | 95 - 105% |
Table 3: Precision
| Parameter | GC-MS | GC-FID |
| Intra-day Precision (RSD%) | ≤ 12.03% | ≤ 5% |
| Inter-day Precision (RSD%) | ≤ 11.34% | ≤ 5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | GC-MS | GC-FID |
| LOD (µg/mL) | 0.01 - 0.1 | 0.1 - 0.5 |
| LOQ (µg/mL) | 0.03 - 0.3 | 0.3 - 1.5 |
Visualization of Analytical Workflows
To further illustrate the methodologies, the following diagrams, created using the DOT language, depict the experimental workflows for both GC-MS and GC-FID analysis, as well as a logical comparison of the two techniques.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical comparison of GC-MS and GC-FID methods.
Discussion and Conclusion
The choice between GC-MS and GC-FID for the quantification of this compound in essential oils depends on the specific requirements of the analysis.
GC-MS offers unparalleled specificity, which is crucial for the unambiguous identification of the target analyte, especially in complex matrices where co-elution is a risk. The use of SIM mode significantly enhances sensitivity, allowing for the detection and quantification of trace amounts of this compound. However, the initial instrument cost and maintenance can be higher compared to GC-FID systems.
GC-FID is a robust and cost-effective technique that provides excellent quantitative performance over a wide linear range.[2] It is often considered the gold standard for routine quantitative analysis of major components in essential oils. While it is highly reliable for quantification, the identification of peaks is solely based on retention time, which may be less definitive than mass spectral data, particularly for complex samples. The use of enantioselective columns can be applied to both GC-MS and GC-FID systems to resolve the enantiomers of chiral compounds.[3]
References
- 1. chromaleont.it [chromaleont.it]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. tomsic.co.jp [tomsic.co.jp]
- 4. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen | MDPI [mdpi.com]
Inter-laboratory Comparison of (-)-Carvomenthone Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of (-)-Carvomenthone, presenting a model for inter-laboratory comparison based on established analytical techniques. Due to the limited availability of public data from proficiency testing specifically for this compound, this document outlines a framework for such a comparison and presents hypothetical data to illustrate the evaluation process. The experimental protocols described are based on validated methods for analogous monoterpenes.
Introduction to this compound and the Importance of Inter-laboratory Comparison
This compound is a naturally occurring monoterpene found in the essential oils of various plants. As with many chiral compounds, its biological activity can be stereospecific, making accurate and precise quantification of the specific enantiomer crucial in research, drug development, and quality control.
Inter-laboratory comparisons (ILCs) are essential for assessing the proficiency of laboratories in performing specific analyses.[1][2][3] They provide a means to evaluate the reliability and comparability of results across different facilities, identify potential analytical errors, and ensure that the methods used are robust and fit for purpose.[1][3] Participation in such programs is a key component of quality assurance and is often required for laboratory accreditation.[3]
Hypothetical Inter-laboratory Comparison Data
The following table summarizes hypothetical results from a simulated inter-laboratory comparison for the analysis of this compound in a standardized essential oil sample. The assigned value for the concentration of this compound is 25.0 mg/mL.
| Laboratory ID | Reported Concentration (mg/mL) | Standard Deviation (±) | Method Used | z-score |
| Lab 01 | 24.5 | 0.8 | GC-MS | -0.56 |
| Lab 02 | 26.2 | 1.1 | Chiral HPLC-UV | 1.33 |
| Lab 03 | 23.1 | 1.5 | GC-FID | -2.11 |
| Lab 04 | 25.3 | 0.7 | GC-MS | 0.33 |
| Lab 05 | 28.9 | 2.0 | Chiral GC-MS | 4.33 |
| Lab 06 | 24.9 | 0.9 | GC-MS | -0.11 |
| Lab 07 | 22.5 | 1.8 | HPLC-UV | -2.78 |
| Lab 08 | 25.8 | 1.0 | Chiral GC-MS | 0.89 |
Note: z-scores are calculated based on the assigned value and a standard deviation for proficiency assessment of 0.9. A z-score between -2 and 2 is generally considered satisfactory.[1]
Experimental Protocols
A validated analytical method is fundamental to obtaining reliable results.[4][5][6] The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile compounds in essential oils.[7][8][9]
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Dilution: Dilute the essential oil sample containing this compound with methanol to bring the expected concentration within the calibration range. An internal standard (e.g., undecane) may be added to both the sample and calibration standards to improve precision.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Instrument: Agilent 6890N GC system coupled with a 5973 Mass Selective Detector or equivalent.[7]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a suitable chiral column (e.g., β-DEX™ 225) for enantiomeric separation.[7][10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Hold: Maintain at 180°C for 5 minutes.
-
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-350.
-
3.3. Data Analysis
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for this compound analysis.
4.2. Inter-laboratory Comparison Logic
Caption: Logic of an inter-laboratory comparison.
Conclusion
While no specific inter-laboratory comparison data for this compound is publicly available, this guide provides a framework for conducting and evaluating such a study. The use of validated analytical methods, such as the GC-MS protocol detailed, is paramount for achieving accurate and reproducible results. Participation in proficiency testing schemes is strongly encouraged for any laboratory involved in the analysis of chiral compounds to ensure the quality and comparability of their data.
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. ctc-n.org [ctc-n.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. netpharmalab.es [netpharmalab.es]
- 6. dcvmn.org [dcvmn.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
Comparative Kinetic Studies of Reactions Involving p-Menthanones: A Guide for Researchers
A comprehensive analysis of the kinetic profiles of key reactions involving p-menthanones, including hydrogenation, isomerization, and oxidation, is presented. This guide provides a comparative overview of reaction rates, influencing factors, and detailed experimental methodologies to support research and development in the fields of flavor, fragrance, and pharmaceutical synthesis.
The p-menthanones, principally menthone and isomenthone (B49636), are naturally occurring monoterpene ketones that serve as crucial chiral building blocks in the synthesis of a variety of commercially significant compounds, most notably menthol (B31143). The stereochemical outcome and efficiency of reactions involving these ketones are of paramount importance. Understanding the kinetics of these transformations is essential for optimizing reaction conditions, catalyst selection, and reactor design. This guide summarizes key findings from comparative kinetic studies to provide a valuable resource for researchers, scientists, and drug development professionals.
Hydrogenation of p-Menthanones: A Comparative Overview
The catalytic hydrogenation of p-menthanones to their corresponding menthols is a cornerstone of industrial menthol production. The stereoselectivity of this reaction is a critical factor, as the different menthol isomers possess distinct sensory and physiological properties. Kinetic studies in this area aim to elucidate the influence of catalysts, solvents, and reaction conditions on the rate and selectivity of the hydrogenation process.
Table 1: Comparative Kinetic Data for the Hydrogenation of p-Menthanones
| Catalyst | Substrate | Rate Constant (k) | Activation Energy (Ea) | Key Findings & Selectivity | Reference |
| Raney Nickel | (-)-Menthone (B42992) / (+)-Isomenthone Mixture | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Leads to a mixture of menthol isomers, with (+)-neomenthol and (+)-neoisomenthol being significant products. Isomerization between menthone and isomenthone occurs concurrently.[1] | [1] |
| Ni/SiO₂ | (-)-Menthone / (+)-Isomenthone Mixture | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Similar to Raney Nickel, produces a non-equilibrium mixture of menthol isomers.[1] | [1] |
| Ni-Mg-Al | (-)-Menthone / (+)-Isomenthone Mixture | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Active for hydrogenation, but with lower conversion and higher selectivity to (-)-menthol compared to Ni-Raney. The catalyst, however, shows rapid deactivation. | |
| Pt/SiO₂ | (-)-Menthone | Data not explicitly tabulated in source | Data not explicitly tabulated in source | The presence of tin as a promoter in Pt/SiO₂ catalysts was found to favor the hydrogenation of terpenones. | |
| Pd/C | p-Cymene (precursor to p-menthane) | Data not explicitly tabulated in source | 81 ± 5 kJ/mol (for benzene (B151609) hydrogenation, a related reaction) | While not directly on p-menthanones, this study on a related structure provides insights into catalyst performance for aromatic ring hydrogenation. |
Experimental Protocol: Catalytic Hydrogenation of a (-)-Menthone and (+)-Isomenthone Mixture
This protocol is based on the study by Červený et al. which investigated the catalytic hydrogenation over Raney nickel and Ni/SiO₂ catalysts.[1]
Materials:
-
(-)-Menthone and (+)-Isomenthone mixture
-
Catalyst (Raney nickel or Ni/SiO₂)
-
Solvent (e.g., isopropanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, heating mantle, and sampling system
-
Gas chromatograph (GC) with a suitable capillary column (e.g., wax-type) for isomer separation
Procedure:
-
The autoclave is charged with the p-menthanone mixture, solvent, and the catalyst.
-
The reactor is sealed and purged several times with hydrogen to remove air.
-
The reactor is heated to the desired temperature (e.g., 100-150°C) and pressurized with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Stirring is initiated to ensure good mixing and suspension of the catalyst. This is considered the start of the reaction.
-
Samples are withdrawn at regular intervals through a sampling valve.
-
The reaction progress is monitored by analyzing the composition of the samples by gas chromatography. The concentrations of reactants (menthone, isomenthone) and products (menthol isomers) are determined.
-
The reaction is continued until the desired conversion is achieved.
-
Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration.
Kinetic Analysis: The rate of reaction can be determined by plotting the concentration of the reactants as a function of time. From this data, the initial reaction rate can be calculated. By conducting the reaction at different substrate concentrations and temperatures, the rate law, rate constants, and activation energy can be determined using appropriate kinetic models (e.g., Langmuir-Hinshelwood for heterogeneous catalysis).
Reaction Pathway for the Hydrogenation of (-)-Menthone and (+)-Isomenthone
The hydrogenation of (-)-menthone and (+)-isomenthone proceeds through distinct stereochemical pathways, leading to the formation of different menthol isomers.
Isomerization of p-Menthanones: A Green Chemistry Approach
The interconversion of menthone and isomenthone is a facile, acid- or base-catalyzed equilibrium reaction that proceeds through an enol or enolate intermediate. Kinetic studies of this isomerization are important for controlling the stereochemical composition of the starting material in subsequent reactions. A notable advancement in this area is the use of solid acid catalysts, which offer a more environmentally friendly alternative to traditional mineral acids.
Table 2: Kinetic Data for the Isomerization of (-)-Menthone to (+)-Isomenthone
| Catalyst | Temperature (°C) | Equilibrium Constant (Keq) | Key Findings | Reference |
| AMBERLYST 15DRY (Ion-Exchange Resin) | 70 - 90 | ~0.41 - 0.43 (literature values) | The reaction rate is dependent on both the amount of catalyst and the temperature. The solid acid catalyst allows for easy separation and reuse, aligning with green chemistry principles. |
Note: The provided equilibrium constants are literature values cited in the referenced study. The study itself focused on a pedagogical approach and did not present a detailed kinetic analysis with rate constants and activation energies.
Experimental Protocol: "Green" Isomerization of (-)-Menthone
This protocol is adapted from a laboratory experiment designed to monitor the kinetics of the isomerization of (-)-menthone to (+)-isomenthone using a solid acid catalyst.
Materials:
-
(-)-Menthone
-
AMBERLYST 15DRY ion-exchange resin (acid form)
-
Heating block or water bath
-
Small reaction vials with caps
-
Gas chromatograph (GC) with a chiral capillary column
-
Polarimeter (optional, for monitoring optical rotation)
Procedure:
-
A known quantity of (-)-menthone is placed in a reaction vial.
-
A weighed amount of AMBERLYST 15DRY resin is added to the vial.
-
The vial is sealed and placed in a heating block or water bath set to the desired temperature (e.g., 70°C or 90°C).
-
Small aliquots of the reaction mixture are removed at regular time intervals, being careful not to withdraw any of the solid resin.
-
Each aliquot is analyzed by gas chromatography to determine the ratio of (-)-menthone to (+)-isomenthone.
-
(Optional) The optical rotation of the aliquots can also be measured to monitor the progress of the isomerization.
-
The reaction is monitored until the ratio of the two isomers remains constant, indicating that equilibrium has been reached.
Kinetic Analysis: By plotting the ratio of the isomers as a function of time, the approach to equilibrium can be visualized. The initial rate of isomerization can be determined from the initial slope of the curve. Performing the experiment at different catalyst loadings and temperatures allows for the investigation of the effect of these parameters on the reaction rate.
Logical Workflow for Isomerization Kinetic Study
Oxidation of Menthol to Menthone
The oxidation of menthol to menthone is another important transformation, often used in synthetic sequences. Kinetic studies of this reaction can help in selecting the most efficient and selective oxidizing agent and optimizing reaction conditions to minimize side reactions.
Table 3: Comparative Data for the Oxidation of (-)-Menthol to (-)-Menthone
| Oxidizing Agent | Solvent System | Reaction Time | Yield (%) | Key Findings | Reference |
| Calcium Hypochlorite (B82951) | Acetonitrile/Acetic Acid | - | - | A "green" oxidation method. | |
| Calcium Hypochlorite | Acetone/Acetic Acid | - | - | Comparison of different "green" solvent systems. | |
| Calcium Hypochlorite | Ethyl Acetate (B1210297)/Acetic Acid | Shortest | Highest | Found to be the optimal solvent system among those tested for this green oxidation protocol. | |
| Calcium Hypochlorite | Dichloromethane/Acetic Acid | - | - | Part of the comparative study of solvent effects. |
Note: This study focused on optimizing a "green" protocol by comparing solvent systems based on reaction time and yield, rather than determining specific rate constants and activation energies.
Experimental Protocol: Green Oxidation of (-)-Menthol
This protocol is based on a study that investigated the oxidation of (-)-menthol to (-)-menthone using calcium hypochlorite in various "green" solvent systems. The reaction progress was monitored by Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
(-)-Menthol
-
Calcium hypochlorite
-
Acetic acid
-
Solvent (e.g., ethyl acetate)
-
Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
A solution of (-)-menthol is prepared in the chosen solvent system (e.g., ethyl acetate and acetic acid) in a reaction flask.
-
An initial FTIR spectrum of the starting material is recorded.
-
Calcium hypochlorite is added to the stirred solution.
-
The reaction progress is monitored in real-time by acquiring FTIR spectra at regular intervals. The disappearance of the broad O-H stretching band of the alcohol and the appearance of the sharp C=O stretching band of the ketone are monitored.
-
The reaction is considered complete when the O-H band is no longer observed and the C=O band intensity reaches a maximum and remains constant.
-
The reaction mixture is worked up to isolate the (-)-menthone product.
Kinetic Analysis: The change in the absorbance of the characteristic IR bands (O-H and C=O) over time can be used to determine the reaction kinetics. By plotting the absorbance (or a function of absorbance related to concentration via the Beer-Lambert law) against time, the rate of the reaction can be determined.
Signaling Pathway for FTIR-Monitored Oxidation
Conclusion
The kinetic studies of reactions involving p-menthanones are crucial for the efficient and selective synthesis of valuable downstream products. While the surveyed literature provides valuable qualitative insights into the hydrogenation, isomerization, and oxidation of these important ketones, there is a noticeable gap in the availability of comprehensive, tabulated quantitative kinetic data such as rate constants and activation energies. The methodologies and reaction pathways presented in this guide offer a solid foundation for researchers to design and conduct their own comparative kinetic studies. Further research focused on generating and compiling this quantitative data would be highly beneficial to the scientific community, enabling more precise modeling, optimization, and scale-up of these critical industrial processes. The move towards "green" catalysts and solvent systems, as highlighted in the isomerization and oxidation sections, represents a significant and positive trend in this field of research.
References
Performance comparison of different chiral columns for separating Carvomenthone isomers
For researchers, scientists, and professionals in drug development, the precise separation of chiral isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and intermediates. Carvomenthone, a monoterpene ketone, possesses chiral centers that give rise to multiple stereoisomers. The distinct biological and pharmacological properties of each isomer necessitate reliable and efficient enantioselective separation methods. This guide offers a comparative overview of the performance of different chiral gas chromatography (GC) columns for the separation of carvomenthone and its closely related isomer, menthone, supported by experimental data to facilitate informed column selection and method development.
The separation of carvomenthone and its isomers primarily relies on chiral gas chromatography, with cyclodextrin-based chiral stationary phases (CSPs) demonstrating notable success. These CSPs, typically derivatives of α-, β-, or γ-cyclodextrin, offer a three-dimensional chiral environment that enables differential interaction with enantiomers, leading to their separation.
Performance Comparison of Chiral GC Columns
While direct head-to-head comparative studies on a wide range of chiral columns for carvomenthone are limited, data from various sources, including separations of the closely related isomer menthone, provide valuable insights into column performance. The following table summarizes the performance of several cyclodextrin-based chiral GC columns.
| Column Name | Stationary Phase | Isomer(s) Separated | Resolution (Rs) | Analysis Time (approx.) | Key Observations |
| Rt-βDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in 14% cyanopropylphenyl/86% dimethyl polysiloxane | Menthone | 0.59 | Not Specified | Provides separation for a wide range of chiral compounds, with 16 out of 21 tested compounds being baseline resolved in a broader study.[1][2] |
| Rt-βDEXse | Proprietary derivatized β-cyclodextrin | Menthone | 5.76 | Not Specified | Offers better resolution for menthone compared to the Rt-βDEXsm.[1] |
| Rt-βDEXm | Permethylated β-cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane | Menthone | 4.11 | Not Specified | Resolves menthone well and is noted for providing better resolution of menthol (B31143) than other columns in the series.[1] |
Experimental Protocols
The successful chiral separation of carvomenthone and its isomers is highly dependent on the specific experimental conditions. Below are detailed methodologies from studies that have achieved separation of menthone, which can serve as a strong starting point for method development for carvomenthone.
General Protocol for Menthone Isomer Separation on Rt-βDEX Series Columns[1]
-
Columns:
-
Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Rt-βDEXm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)
-
Carrier Gas: Hydrogen
-
Linear Velocity: 80 cm/sec (set at 40°C)
-
Detector: Flame Ionization Detector (FID) at 220°C
-
Injection: Split injection (ratio not specified)
Experimental Workflow
The logical progression of developing a chiral separation method for carvomenthone isomers is outlined in the workflow diagram below. This process begins with sample preparation and progresses through column screening, method optimization, and final validation.
Caption: Experimental workflow for chiral GC method development for carvomenthone isomers.
Conclusion
The separation of carvomenthone isomers is effectively achieved using chiral gas chromatography with cyclodextrin-based stationary phases. Based on data from the closely related isomer menthone, the Rt-βDEXse column appears to offer superior resolution. However, the Rt-βDEXsm provides good general applicability for a wide range of chiral compounds, and the Rt-βDEXm shows strong performance for menthone as well.
For researchers and scientists, the selection of the optimal chiral column will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the complexity of the sample matrix. The provided experimental protocols and workflow offer a solid foundation for developing a robust and reliable method for the chiral separation of carvomenthone isomers, ensuring the accurate assessment of their enantiomeric purity.
References
Safety Operating Guide
Navigating the Disposal of (-)-Carvomenthone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of (-)-Carvomenthone, ensuring compliance and minimizing risk. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related compound (-)-Carvone and general principles of chemical waste management.
Immediate Safety and Hazard Profile
This compound, a naturally occurring monoterpene, requires careful handling. While specific hazard data is limited, information for the structurally similar (-)-Carvone and general chemical principles indicate the following potential hazards.
Hazard Data Summary
| Hazard Category | Description | Primary Source |
| Acute Toxicity (Oral) | May be harmful if swallowed. | PubChem |
| Skin Sensitization | May cause an allergic skin reaction.[1] | (-)-Carvone SDS |
| Combustibility | Combustible liquid, but not readily ignitable.[1] | (-)-Carvone SDS |
| Environmental Hazard | Not classified as hazardous to the aquatic environment; readily biodegradable.[1] | (-)-Carvone SDS |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.
Experimental Protocol for Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. It may react violently with strong oxidizers.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition and incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the complete safety data information available. Do not discharge this compound down the drain or dispose of it with general laboratory trash.[1]
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Decision Pathway for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling (-)-Carvomenthone
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Carvomenthone. Adherence to these protocols is essential for ensuring personal safety and proper disposal of materials.
This compound is classified as an irritant and may be harmful if swallowed.[1] The International Fragrance Association (IFRA) has identified dermal sensitization and systemic toxicity as the primary risks associated with its handling.[1] Due to its potential as a skin sensitizer, similar to the related compound (-)-Carvone, minimizing direct contact is paramount.
Personal Protective Equipment (PPE) Recommendations
A thorough hazard assessment should be conducted for any specific laboratory operation to ensure the appropriate level of PPE is utilized.[2] The following table summarizes the recommended PPE for routine handling and accidental spills of this compound.
| Protection Area | Task | Required PPE | Material/Type Specification | Notes |
| Eyes/Face | Routine Handling & Spills | Safety Goggles or Safety Glasses with side shields | ANSI Z87.1 approved | Goggles provide superior protection against chemical splashes.[2] |
| Large Volume Transfers / Potential for Splash | Face Shield (in addition to goggles) | ANSI Z87.1 approved | A face shield must be worn with primary eye protection.[2] | |
| Hands | Routine Handling (incidental contact) | Disposable Nitrile Gloves | Minimum 4 mil thickness | Nitrile is preferred for its chemical resistance and for preventing latex allergies. Inspect gloves for any tears or punctures before use.[3] |
| Spills / Extended Contact | Heavy-duty Nitrile or Neoprene Gloves | Thicker than standard disposable gloves | For extended contact, more substantial gloves are necessary.[3] Double-gloving may be appropriate in some situations.[4] | |
| Body | All Handling Tasks | Laboratory Coat | Standard cotton or polyester/cotton blend | Ensures protection against minor splashes and spills. |
| Large Volume Transfers / Spill Cleanup | Chemical-resistant Apron or Coveralls | Coated material (e.g., Tychem®) | To be worn over the laboratory coat for enhanced protection. | |
| Respiratory | In well-ventilated areas | Not typically required | N/A | Work should be conducted in a chemical fume hood or a well-ventilated laboratory. |
| Poor ventilation / Spill Cleanup / Aerosol Generation | Air-Purifying Respirator (APR) | NIOSH-approved half-mask or full-face respirator with Organic Vapor (OV) cartridges (black label).[5][6][7][8] | A respirator change schedule must be implemented. If exposure limits are exceeded, a supplied-air respirator may be necessary. |
Procedural Guidance: Donning, Doffing, and Disposal
1. Donning PPE (Putting On):
-
Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of the lab coat.
2. Doffing PPE (Taking Off): This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Lab Coat/Apron: Remove your lab coat, folding the contaminated exterior inward.
-
Face Shield/Goggles: Remove by handling the headband.
-
Respirator: Remove last, touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.
3. Disposal Plan:
-
Contaminated PPE: All used and contaminated disposable PPE, including gloves, must be disposed of as chemical hazardous waste.[9][10]
-
Containers: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[10] Do not dispose of this waste in regular trash or biohazard bags unless it is also biologically contaminated.[9]
-
Non-Contaminated PPE: If PPE is known to be non-contaminated, it may be disposed of in the regular trash. When in doubt, treat it as contaminated.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
- 1. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. 3m.com [3m.com]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. theridgepro.com [theridgepro.com]
- 9. lsu.edu [lsu.edu]
- 10. lifemedz.com [lifemedz.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
